5-Fluorouridine
説明
Structure
3D Structure
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIDNBAQOFJWCA-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040397 | |
| Record name | 5-Fluorouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316-46-1 | |
| Record name | 5-Fluorouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluorouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-fluorouridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01629 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Fluorouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluorouridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K0M952561 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Biochemical Pathways of 5-Fluorouridine Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical pathways involved in the metabolism of 5-Fluorouridine (5-FUR). As a key intermediate in the action of the widely used chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU), and a potential therapeutic agent in its own right, a thorough understanding of 5-FUR's metabolic fate is crucial for optimizing cancer therapy and developing novel drug delivery strategies. This document details the anabolic activation and catabolic degradation of 5-FUR, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key metabolic pathways.
Introduction to this compound Metabolism
This compound (5-FUR) is a fluorinated pyrimidine (B1678525) nucleoside that exerts its cytotoxic effects primarily after intracellular conversion into its active metabolites. The metabolic journey of 5-FUR can be broadly divided into two opposing pathways: anabolism, which leads to the formation of cytotoxic nucleotides, and catabolism, which results in inactive degradation products.[1][2] The balance between these pathways is a critical determinant of both the efficacy and toxicity of fluoropyrimidine-based chemotherapy.[3]
The anabolic pathways convert 5-FUR into three key active metabolites: this compound monophosphate (FUMP), this compound diphosphate (B83284) (FUDP), and this compound triphosphate (FUTP).[1][4] FUTP can be incorporated into RNA, disrupting its normal processing and function.[1][5] Furthermore, through a series of subsequent conversions, 5-FUR metabolism also leads to the formation of 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), a potent inhibitor of thymidylate synthase (TS), and 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP), which can be misincorporated into DNA.[1][6][7]
Conversely, the catabolic pathway, primarily mediated by dihydropyrimidine (B8664642) dehydrogenase (DPD), leads to the breakdown of the fluoropyrimidine ring, resulting in inactive and readily excretable metabolites.[1][7]
Anabolic Pathways: Activation to Cytotoxic Nucleotides
The conversion of 5-FUR to its active forms is a multi-step process involving several key enzymes.
Phosphorylation to this compound Monophosphate (FUMP)
The initial and rate-limiting step in the anabolism of 5-FUR is its phosphorylation to FUMP. This reaction is primarily catalyzed by uridine (B1682114) kinase (UK) , an enzyme that utilizes ATP as a phosphate (B84403) donor.[1][8]
This compound + ATP → this compound Monophosphate (FUMP) + ADP
The activity of uridine kinase can vary significantly between normal and tumor tissues, with higher levels often observed in malignant cells.[8]
Further Phosphorylation to FUDP and FUTP
FUMP is sequentially phosphorylated by other kinases to form this compound diphosphate (FUDP) and subsequently this compound triphosphate (FUTP).[1][2]
FUMP + ATP → this compound Diphosphate (FUDP) + ADP FUDP + ATP → this compound Triphosphate (FUTP) + ADP
FUTP is a direct cytotoxic metabolite that is incorporated into various RNA species, leading to impaired RNA processing, translation, and ultimately, cell death.[1][9]
Conversion to Deoxyribonucleotides
FUDP can also be converted to 5-fluoro-2'-deoxyuridine 5'-diphosphate (FdUDP) by ribonucleotide reductase (RR) .[6][7] FdUDP is then further metabolized to FdUMP and FdUTP, which primarily affect DNA synthesis and integrity.[1][6]
FUDP → 5-Fluoro-2'-deoxyuridine Diphosphate (FdUDP) FdUDP → 5-Fluoro-2'-deoxyuridine Monophosphate (FdUMP) FdUDP + ATP → 5-Fluoro-2'-deoxyuridine Triphosphate (FdUTP) + ADP
FdUMP is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme for de novo DNA synthesis.[1] The inhibition of TS leads to a depletion of thymidine (B127349) triphosphate (dTTP), resulting in "thymineless death."[5] FdUTP can be incorporated into DNA, leading to DNA fragmentation and apoptosis.[1][2]
Anabolic pathways of this compound metabolism.
Catabolic Pathway: Inactivation and Degradation
The primary enzyme responsible for the catabolism of fluoropyrimidines is dihydropyrimidine dehydrogenase (DPD) .[1][7] This enzyme is the rate-limiting step in the breakdown of 5-FU and its nucleoside derivatives. While 5-FUR itself is not a direct substrate for DPD, it can be converted back to 5-FU by uridine phosphorylase (UP) , which then enters the catabolic pathway.[3][10]
This compound + Phosphate ⇌ 5-Fluorouracil + Ribose-1-phosphate
Once 5-FU is formed, DPD catalyzes its reduction to dihydrofluorouracil (DHFU), which is then further metabolized to α-fluoro-β-ureidopropionic acid (FUPA) and α-fluoro-β-alanine (FBAL). These metabolites are pharmacologically inactive and are excreted from the body.[2][7]
Catabolic pathway of this compound via conversion to 5-Fluorouracil.
Quantitative Data on this compound Metabolism
The following tables summarize available quantitative data for key enzymes and metabolites in the 5-FUR metabolic pathways. It is important to note that these values can vary depending on the tissue type, species, and experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/hr) | Tissue/Cell Line | Reference |
| Uridine Phosphorylase | 5-Fluorouracil | 50 | 35-230 | Rodent Tumors & Marrow | [10] |
| Thymidine Phosphorylase | 5'-DFUR | 1690 | - | Human Lung Cancer | [11] |
| Uridine Kinase | This compound | - | 55-187 | Rodent Tissues | [10] |
| Metabolite | Intracellular Concentration Range | Cell Type | Reference |
| FUTP | Peripheral Blood Mononuclear Cells (PBMCs) | [12] | |
| FdUMP | up to 169 fmol/10^6 cells | PBMCs | [4] |
| FdUTP | Below Limit of Quantification | PBMCs | [12] |
Experimental Protocols
This section provides an overview of common experimental protocols used to study the metabolism of 5-FUR.
Cell Culture and Cytotoxicity Assays
Objective: To determine the cytotoxic effects of 5-FUR on cancer cell lines and to study its intracellular metabolism.
Protocol Outline:
-
Cell Culture: Cancer cell lines (e.g., HCT-116, HT29, MKN45) are cultured in appropriate media (e.g., McCoy's, RPMI-1640) supplemented with fetal bovine serum and antibiotics.[13][14] Cells are maintained in a humidified incubator at 37°C and 5% CO2.[13]
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates at a predetermined density (e.g., 1,000-3,000 cells/well) and allow them to attach for 24 hours.[13]
-
Treat cells with a range of 5-FUR concentrations for a specified duration (e.g., 72 hours).[14]
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[13]
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).[13]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[14]
-
Workflow for a typical cytotoxicity assay.
Quantification of 5-FUR and its Metabolites by HPLC
Objective: To separate and quantify 5-FUR and its metabolites in biological samples (e.g., plasma, cell extracts).
Protocol Outline:
-
Sample Preparation:
-
HPLC System:
-
Column: A reverse-phase C18 column is commonly used.[15]
-
Mobile Phase: An isocratic or gradient mobile phase consisting of a buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[15]
-
Detector: A UV detector set at an appropriate wavelength (e.g., 268 nm for 5-FU).
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the peaks corresponding to 5-FUR and its metabolites by comparing their retention times and peak areas to those of known standards.
-
Construct a calibration curve using standards of known concentrations to ensure accurate quantification.
-
General workflow for HPLC analysis of 5-FUR metabolites.
Enzyme Assays
Objective: To measure the activity of key enzymes involved in 5-FUR metabolism.
Protocol Outline (Example: Uridine Phosphorylase):
-
Enzyme Source: Prepare a cell or tissue homogenate and obtain the cytosolic fraction containing the enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, the substrate (e.g., 5-FUR and phosphate), and the enzyme extract.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Product Quantification: Measure the amount of product formed (e.g., 5-FU) using HPLC or other analytical techniques.
-
Calculation: Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.
Conclusion
The metabolic pathways of this compound are complex, involving a delicate balance between anabolic activation and catabolic degradation. A comprehensive understanding of these pathways, the enzymes that regulate them, and the factors that influence their activity is paramount for the effective use of fluoropyrimidine-based therapies in cancer treatment. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the intricacies of 5-FUR metabolism and to develop more effective and less toxic anticancer strategies. Further research is warranted to fully elucidate the kinetic properties of all enzymes involved and to explore the regulatory mechanisms that govern these critical metabolic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Activities of enzymes converting 5-fluorouracil to this compound-5' monophosphate and 5-fluorodeoxyuridine-5' monophosphate in subcultured cell lines and solid tumor tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of uridine phosphorylase in the anabolism of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of 5'-Deoxy-5-fluorouridine by Thymidine Phosphorylase in Human Tumors [jstage.jst.go.jp]
- 12. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Fluorouridine incorporation into different RNA species
An In-depth Technical Guide to the Incorporation of 5-Fluorouridine into RNA Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the incorporation of 5-Fluorouracil (B62378) (5-FU) and its metabolites, primarily this compound triphosphate (FUTP), into various RNA species. The cytotoxic effects of 5-FU, a cornerstone of chemotherapy for solid tumors, are increasingly understood to be mediated not only by DNA damage but significantly by its impact on RNA metabolism. This document details the metabolic activation of 5-FU, quantitative data on its incorporation into RNA, the functional consequences for different RNA types, and the experimental protocols used for its study.
The Metabolic Activation of 5-Fluorouracil
5-Fluorouracil is a prodrug that must be converted intracellularly into several active metabolites to exert its cytotoxic effects.[1] These metabolites interfere with both DNA and RNA synthesis. The primary pathways of 5-FU anabolism lead to the formation of fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), and two other key metabolites: fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), which are incorporated into DNA and RNA, respectively.[1][2][3]
The conversion of 5-FU to FUTP, the substrate for RNA polymerases, is a critical step for its RNA-directed toxicity. This process can occur through two main routes:
-
Direct Conversion: Orotate phosphoribosyltransferase (OPRT) directly converts 5-FU to this compound monophosphate (FUMP).[2][4]
-
Indirect Conversion: 5-FU is first converted to this compound (FUrd) by uridine (B1682114) phosphorylase (UP), which is then phosphorylated to FUMP by uridine kinase (UK).[2][4]
FUMP is subsequently phosphorylated to this compound diphosphate (B83284) (FUDP) and then to the active metabolite FUTP, which competes with the natural uridine triphosphate (UTP) for incorporation into nascent RNA transcripts.[2][5]
Quantitative Analysis of 5-FU Incorporation into RNA
Numerous studies have quantified the incorporation of 5-FU into total RNA and specific RNA species across various models, including cell lines, murine tumors, and human clinical samples. A consistent finding is that 5-FU is incorporated into RNA to a much greater extent than into DNA.[6][7]
| Cell/Tissue Type | RNA Species | 5-FU Concentration/Dose | Time Point | Level of Incorporation | Reference |
| Human Cell Lines | Total RNA vs. DNA | Not specified | Not specified | Up to 15,000-fold higher in RNA | [6] |
| Human Colorectal Cancer | Total RNA | 500 mg/m² | 24 h | 1.0 pmol/µg RNA (maximal) | [8][9] |
| Human Colorectal Cancer | Total DNA | 500 mg/m² | 24 h | 127 fmol/µg DNA (maximal) | [8] |
| Murine Colon Tumor | Total RNA | 80 mg/kg (MTD) | 2 h | 10 pmol/µg RNA (peak) | [10] |
| Human WiDr Colon Tumor Cells | Total RNA | 25 µM | 4 h | 0.4 pmol/h/µg RNA | [10] |
| Human Unresectable Carcinomas | Total RNA | 10 mg/kg | 120-150 min | >200 ng/mg RNA (correlated with efficacy) | [11] |
| HCT116 Cells | Total RNA vs. DNA | 0.6 µCi [¹⁴C]-5-FU | 24-48 h | Significantly more accumulation in RNA | [7] |
Table 1: Quantitative Incorporation of 5-FU into Nucleic Acids.
Consequences of 5-FU Incorporation into Different RNA Species
The substitution of uridine with this compound in RNA transcripts has profound consequences for RNA processing, stability, and function.
Ribosomal RNA (rRNA)
rRNA is the most abundant RNA species in the cell, and therefore a major target for 5-FU incorporation.[6] The consequences include:
-
Impaired Ribosome Biogenesis: 5-FU incorporation into pre-rRNA transcripts inhibits their processing and maturation into the mature 18S, 5.8S, and 28S rRNAs.[12][13] This disruption of ribosome biogenesis can trigger "ribosomal stress."[6]
-
Formation of "F-Ribosomes": Ribosomes containing 5-FU-modified rRNA, termed "F-ribosomes," have been identified.[6] These altered ribosomes can lead to translational reprogramming, changing the landscape of protein synthesis within the cancer cell.[6]
-
Inhibition of Pseudouridylation: The presence of 5-FU in rRNA can inhibit the activity of pseudouridylases like Cbf5p, which are responsible for the most abundant post-transcriptional modification of noncoding RNA.[14]
Transfer RNA (tRNA)
5-FU incorporation affects tRNA structure and function by interfering with post-transcriptional modifications. In HEK293T cells treated with 5-FU, researchers observed a 55% reduction in 5-methyluridine (B1664183) (m5U) and a 40% reduction in pseudouridine (B1679824) (Ψ) in tRNAs.[12][13][15] This hypomodification can alter tRNA folding, stability, and decoding accuracy during translation.
Messenger RNA (mRNA) and Small Nuclear RNA (snRNA)
The incorporation of 5-FU into pre-mRNA and snRNAs, which are critical components of the spliceosome, disrupts pre-mRNA splicing.[6][16] This can lead to intron retention and the production of aberrant proteins, contributing to cellular dysfunction and death.[6] Extracts from 5-FU-treated cells have shown a significant inhibition of splicing efficiency.[16]
Experimental Protocols for Studying 5-FU Incorporation
A variety of methods are employed to detect and quantify 5-FU in RNA. The choice of method often depends on the required sensitivity and the specific research question.
General Workflow
The general workflow for analyzing 5-FU incorporation involves cell or tissue treatment, nucleic acid extraction, enzymatic digestion, and subsequent analysis by a sensitive analytical technique.
Protocol: Quantification of 5-FU in RNA by LC-MS/MS
This protocol is adapted from methodologies described for the sensitive detection of 5-FU metabolites.[17]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116, HEK293T) at a desired density.
-
Treat cells with a specific concentration of 5-FU (e.g., 10-100 µM) for a defined period (e.g., 6, 12, 24 hours).[13]
-
-
RNA Extraction:
-
Harvest cells and perform total RNA extraction using a standard method such as TRIzol reagent or a column-based kit (e.g., RNeasy Kit).
-
Quantify the extracted RNA using a fluorometric assay (e.g., QuantiFluor RNA System) or spectrophotometry.[18]
-
-
RNA Hydrolysis:
-
Take a known quantity of RNA (e.g., 1-3 µg).
-
Digest the RNA to its constituent nucleosides using a mixture of enzymes such as nuclease P1, followed by bacterial alkaline phosphatase.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: Separate the nucleosides using a liquid chromatography system. A porous graphitic carbon (PGC) column can be effective for separating polar compounds like nucleosides and nucleotides.[17]
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer (e.g., Orbitrap) operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.[17]
-
Quantification: Create a standard curve using known concentrations of this compound (5-FUrd). Quantify the amount of 5-FUrd in the samples by comparing their peak areas to the standard curve. The results are typically normalized to the initial amount of RNA used (e.g., pmol 5-FUrd per µg RNA).
-
Protocol: Analysis of 5-FU in RNA by GC-MS
This method is suitable for clinical specimens.[8][10]
-
Sample Preparation:
-
Obtain tumor biopsy specimens from patients treated with 5-FU.
-
Pulverize the frozen tissue and extract total nucleic acids.
-
-
RNA/DNA Isolation and Degradation:
-
Isolate RNA and DNA from the nucleic acid extract.
-
Completely hydrolyze the purified RNA and DNA to their constituent bases using strong acid (e.g., formic acid).
-
-
Derivatization and GC-MS Analysis:
-
Derivatize the bases to make them volatile for gas chromatography.
-
Analyze the derivatized bases using a GC-MS system.
-
Quantify the amount of 5-FU by comparing the signal to a standard curve prepared with known amounts of derivatized 5-FU.
-
Protocol: Radiolabeling Assay
This classic method offers high sensitivity.[4][7]
-
Cell Treatment:
-
Incubate cells with radioactively labeled 5-FU (e.g., [³H]-5-FU or [¹⁴C]-5-FU).
-
-
Nucleic Acid Extraction:
-
Lyse the cells and perform differential extraction to separate RNA and DNA fractions.
-
-
Scintillation Counting:
-
Measure the radioactivity in the purified RNA and DNA fractions using a liquid scintillation counter.
-
Calculate the amount of incorporated 5-FU based on the specific activity of the radiolabeled compound.
-
Conclusion
The incorporation of this compound into RNA is a pivotal mechanism of 5-FU's anticancer activity. It disrupts the processing and function of multiple essential RNA species, including rRNA, tRNA, and mRNA, leading to a cascade of events that culminate in cell death. The quantitative analysis of 5-FU in RNA provides valuable insights into the drug's mechanism and can potentially serve as a biomarker for treatment response. The experimental protocols detailed herein offer robust methods for researchers and clinicians to further investigate the complex and critical role of RNA-directed toxicity in chemotherapy. A deeper understanding of these pathways will continue to inform the development of more effective cancer treatment strategies and combination therapies.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. droracle.ai [droracle.ai]
- 6. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preliminary evidence that incorporation of 5-fluorouracil into RNA correlates with antitumor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NAIL-MS reveals tRNA and rRNA hypomodification as a consequence of 5-fluorouracil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro splicing of pre-messenger RNA with extracts from this compound-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
The Impact of 5-Fluorouridine on Eukaryotic Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluorouridine (5-FUrd), a key metabolite of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), exerts its cytotoxic effects primarily through profound disruption of RNA metabolism. This technical guide provides an in-depth examination of the molecular mechanisms by which 5-FUrd affects transcription in eukaryotic cells. By incorporating into nascent RNA chains, 5-FUrd initiates a cascade of events including the inhibition of RNA processing and maturation, induction of an RNA damage response, and ultimately, apoptosis. This document details the core aspects of 5-FUrd's interaction with the transcriptional machinery, presents quantitative data on its effects, outlines key experimental protocols for its study, and provides visual representations of the involved pathways and workflows.
Core Mechanism of Action: Interference with RNA Synthesis and Processing
This compound's primary mechanism of action at the transcriptional level is its metabolic conversion to this compound triphosphate (FUTP), which is then utilized as a substrate by RNA polymerases. This leads to the incorporation of 5-Fluorouracil into all major classes of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA). The presence of the fluorine atom at the C-5 position of the uracil (B121893) base, in place of a hydrogen atom, has significant steric and electronic consequences that disrupt the normal processing and function of these RNA molecules.
Impact on Ribosomal RNA (rRNA) Biogenesis
The synthesis and processing of rRNA are major targets of 5-FUrd. Incorporation of 5-FU into pre-rRNA transcripts impairs their maturation into functional 18S, 5.8S, and 28S rRNAs. This disruption of ribosome biogenesis is a critical contributor to the cytotoxic effects of 5-FU. Studies have shown that while the transcription of the precursor 45S/47S rRNA is largely unaffected, its subsequent cleavage and modification are severely inhibited. This leads to an accumulation of unprocessed pre-rRNA and a deficit of mature ribosomes, ultimately inhibiting protein synthesis.
Effects on Transfer RNA (tRNA) Maturation and Modification
5-FUrd incorporation also significantly affects tRNA processing and function. The presence of 5-FU in tRNA transcripts can inhibit post-transcriptional modifications, such as the formation of pseudouridine (B1679824) (Ψ) and 5-methyluridine (B1664183) (m5U). These modifications are crucial for maintaining the structural integrity and decoding function of tRNA. Inhibition of these modifications can lead to tRNA misfolding, instability, and impaired aminoacylation, thereby disrupting protein translation.
Consequences for Messenger RNA (mRNA) Splicing and Stability
The incorporation of 5-FU into pre-mRNA can interfere with the splicing process. The precise recognition of splice sites by the spliceosome is essential for the production of mature mRNA, and the presence of the fluorinated nucleotide can disrupt this process, leading to aberrant splicing and the generation of non-functional proteins. Furthermore, while some studies suggest that 5-FUrd substitution can stabilize RNA duplexes, its overall effect on mRNA stability in the cellular context is complex and can contribute to the RNA damage response.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative findings from studies investigating the impact of 5-FU and its derivatives on various aspects of RNA metabolism.
| Cell Line | Drug/Metabolite | Concentration | Effect | Reference |
| HCT-116 | 5-FU and 5-FUrd | 2 µM (5-FUrd) | 20-30% decrease in 18S and 28S rRNA levels | |
| HEK293T | 5-FU | Not Specified | 55% reduction in 5-methyluridine in tRNA | |
| HEK293T | 5-FU | Not Specified | 40% reduction in pseudouridine in tRNA | |
| K-562 | α-amanitin + 5-FUrd | 1-5 µg/ml (α-amanitin) | Up to 60% decrease in 5-FUrd incorporation into poly A+ RNA | |
| L1210 ascites | 5-FU | 100 mg/kg | Peak F-RNA level of 1 base substitution per 174 normal nucleotides at 3 hours |
Table 1: Effect of this compound and 5-Fluorouracil on RNA Levels and Modifications
| Cell Line | Drug | IC50 | Reference |
| HCT-116 | 5-FU | Varies by shRNA knockdown |
Table 2: Dose-Response of 5-Fluorouracil in HCT-116 Cells with Gene Knockdown
Signaling Pathways and Cellular Responses
The transcriptional disruption caused by 5-FUrd triggers a cellular stress response, often referred to as an "RNA damage response." This response involves the activation of signaling pathways that can lead to cell cycle arrest and apoptosis.
The p53 Pathway
The tumor suppressor protein p53 plays a crucial role in the cellular response to 5-FU-induced RNA damage. While the precise mechanisms are still under investigation, it is understood that the accumulation of damaged and unprocessed RNA, particularly rRNA, can lead to nucleolar stress. This, in turn, can activate p53, which then transcriptionally upregulates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa).
Experimental Protocols
Investigating the effects of 5-FUrd on transcription requires a range of molecular biology techniques. Below are detailed methodologies for key experiments.
Nuclear Run-On Assay
This assay measures the rate of transcription initiation and elongation by detecting nascent RNA transcripts.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with 5-FUrd at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Nuclei Isolation:
-
Wash cells with ice-cold PBS.
-
Lyse the cell membrane using a hypotonic buffer containing a non-ionic detergent (e.g., NP-40).
-
Centrifuge to pellet the nuclei and wash to remove cytoplasmic debris.
-
-
In Vitro Transcription:
-
Resuspend isolated nuclei in a reaction buffer containing ATP, GTP, CTP, and a labeled UTP analog (e.g., Biotin-UTP or ³²P-UTP).
-
Incubate at 30°C for a short period (5-30 minutes) to allow elongation of initiated transcripts.
-
-
RNA Isolation:
-
Terminate the reaction and isolate the labeled nascent RNA using a standard RNA extraction protocol (e.g., TRIzol).
-
-
Detection and Quantification:
-
For biotin-labeled RNA, perform a dot blot and detect with streptavidin-HRP followed by chemiluminescence.
-
For radioactively labeled RNA, hybridize to gene-specific probes immobilized on a membrane and quantify using a phosphorimager.
-
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, quantitative view of the transcriptome, allowing for the identification of differentially expressed genes and splicing variants upon 5-FUrd treatment.
Protocol:
-
Cell Culture and Treatment: Treat cells with 5-FUrd as described for the nuclear run-on assay.
-
RNA Extraction: Isolate total RNA from treated and control cells using a high-purity RNA extraction kit. Assess RNA quality and quantity.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) to enrich for mRNA and other non-coding RNAs.
-
Fragment the RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes affected by 5-FUrd treatment.
-
Analyze alternative splicing events.
-
Quantitative Mass Spectrometry of RNA Modifications
This technique allows for the precise identification and quantification of various post-transcriptional modifications in RNA, which can be altered by 5-FUrd treatment.
Protocol:
-
Cell Culture and Treatment: Treat cells with 5-FUrd.
-
RNA Isolation: Isolate total RNA or specific RNA species (e.g., tRNA) from treated and control cells.
-
RNA Hydrolysis: Digest the RNA into individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the nucleosides using high-performance liquid chromatography (HPLC).
-
Introduce the separated nucleosides into a tandem mass spectrometer.
-
Identify and quantify the modified nucleosides based on their specific mass-to-charge ratios and fragmentation patterns.
-
-
Data Analysis: Compare the abundance of specific modifications between 5-FUrd-treated and control samples.
Conclusion
This compound's impact on transcription is a multifaceted process that extends beyond simple incorporation into RNA. The resulting disruption of RNA processing, maturation, and modification triggers a potent cellular stress response that is central to its therapeutic efficacy. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to optimize the use of fluoropyrimidine-based chemotherapies and develop novel therapeutic strategies that target RNA metabolism. The visualization of these complex pathways and workflows provides a clear framework for comprehending the intricate interplay between 5-FUrd and the cellular transcriptional machinery.
5-Fluorouridine: A Technical Guide to Nascent RNA Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 5-Fluorouridine (5-FU) and its application as a powerful tool for the analysis of newly synthesized, or nascent, RNA. Originally developed as a chemotherapeutic agent, the mechanisms of 5-FU's cytotoxicity have revealed its profound impact on RNA metabolism, making it a valuable agent for studying transcriptional dynamics. We will explore the core methodologies, experimental protocols, and cellular pathways associated with the use of 5-FU for nascent RNA labeling and analysis.
Introduction: From Chemotherapy to Transcriptome Analysis
5-Fluorouracil (B62378) (5-FU) is a uracil (B121893) analog that has been a cornerstone of chemotherapy for solid tumors, including colorectal and breast cancers, for over six decades.[1][2] Its mechanism of action was historically attributed to the inhibition of thymidylate synthase (TS) and subsequent disruption of DNA synthesis.[3][4] However, extensive research has revealed that the primary cytotoxic effects of 5-FU in many cancer types stem from its incorporation into RNA, leading to a potent RNA damage response.[1][3][4][5]
Upon entering a cell, 5-FU is converted into several active metabolites, including this compound triphosphate (FUTP).[3][6][7] This metabolite is recognized by RNA polymerases and incorporated into newly transcribed RNA. This metabolic labeling of nascent transcripts provides a unique opportunity to isolate and analyze the RNA molecules that are actively being synthesized, offering a dynamic snapshot of the transcriptome that cannot be achieved by analyzing total RNA alone.[8]
Mechanism of Action: Metabolic Labeling of Nascent RNA
The utility of 5-FU as a tool for nascent RNA analysis hinges on its intracellular metabolic pathway.
-
Cellular Uptake : 5-FU enters the cell using the same transport mechanisms as the natural nucleoside, uracil.[6][9]
-
Anabolic Conversion : Inside the cell, 5-FU is converted to Fluorouridine monophosphate (FUMP) and subsequently phosphorylated to Fluorouridine diphosphate (B83284) (FUDP) and then to the active metabolite, this compound triphosphate (FUTP).[6][7]
-
Incorporation into RNA : RNA polymerases utilize FUTP as a substrate instead of uridine (B1682114) triphosphate (UTP), incorporating this compound into the elongating RNA chain.[9] This process creates fluorinated transcripts that can be distinguished from the pre-existing RNA pool.
The incorporation of 5-FU into RNA is significantly more substantial than its incorporation into DNA, making it a relatively specific label for transcription.[3][4][5]
Quantitative Data on 5-FU Incorporation
The efficiency of 5-FU incorporation into RNA is a critical parameter for its use as a labeling agent. The following table summarizes key quantitative findings from the literature.
| Parameter | Finding | Cell Line / Model | Reference |
| RNA vs. DNA Incorporation | Incorporation of 14C-labeled 5-FU was significantly higher in RNA than in DNA. | Colorectal Cancer (CRC) Cells | [3][4][5] |
| Relative Incorporation Rate | 5-FU incorporation into RNA was up to 15,000-fold higher than into DNA. | Human Cell Lines | [1] |
| Peak RNA Incorporation | Peak level of F-RNA at 3 hours post-administration was 1 base substitution per 174 normal nucleotides. | L1210 Ascites Cells (in vivo) | [10] |
| RNA Incorporation Persistence | At 96 hours post-administration, 1 5-FU base per 597 normal nucleotides remained in RNA. | L1210 Ascites Cells (in vivo) | [10] |
| Effect of Uridine Rescue | Supplementing media with uridine restored normal RNA metabolism and compensated for most 5-FU-induced cytotoxicity. | Human Cell Lines | [1] |
Experimental Methodologies for Nascent RNA Analysis
The analysis of 5-FU-labeled nascent RNA generally follows a "pulse-chase" experimental design. Cells are first "pulsed" with 5-FU for a defined period to label newly synthesized transcripts. The 5-FU is then removed and replaced with normal media (the "chase"), allowing for the tracking of the labeled RNA population over time. The core of the methodology lies in the specific capture of these labeled transcripts.
While modern techniques often use clickable analogs like 5-Ethynyluridine (EU) for bio-orthogonal capture,[8][11][12][13] the principles established with halogenated nucleosides like 5-Bromouridine (BrU) and this compound are foundational.[14][15] The most common capture method for 5-FU labeled RNA is immunoprecipitation.
This workflow is adapted from protocols for similar halogenated uridine analogs like BrU. It relies on an antibody that can recognize the incorporated analog. A common antibody for this purpose is an anti-BrdU antibody, which has been shown to cross-react with FU-containing nucleic acids.
This protocol provides a generalized procedure for labeling and isolating nascent RNA using 5-FU, adapted from Flura-seq and BRIC-seq methodologies.[15][16]
A. 5-FU Pulse Labeling
-
Culture cells of interest to approximately 80% confluency.
-
Prepare a stock solution of this compound (FUR) in DMSO or PBS. Note: While many studies use the parent drug 5-Fluorouracil (5-FU), direct use of this compound can bypass some metabolic steps.
-
Remove the existing culture medium and replace it with fresh medium containing the desired final concentration of 5-FU (e.g., 1-10 µM).
-
Incubate the cells for the desired labeling period (e.g., 30 minutes for short-term transcription rates, or up to 24 hours for studies on RNA stability).
B. Total RNA Isolation
-
After the pulse period, wash the cells twice with ice-cold PBS to remove any remaining 5-FU.
-
Lyse the cells directly in the culture dish using a TRIzol-based reagent according to the manufacturer's protocol.
-
Isolate total RNA using a chloroform (B151607) extraction and isopropanol (B130326) precipitation method.[17]
-
Perform a DNase I treatment to remove any contaminating genomic DNA.
-
Quantify the total RNA and assess its integrity using a spectrophotometer and gel electrophoresis.
C. Immunoprecipitation of Labeled RNA
-
Prepare magnetic beads (e.g., Protein G Dynabeads) by washing them in an appropriate buffer (e.g., 0.5x SSPET buffer).[16]
-
Couple the beads with a primary antibody (e.g., anti-BrdU monoclonal antibody) by incubating them together for at least 1 hour at 4°C with rotation.[16][18]
-
Wash the antibody-coupled beads to remove any unbound antibody.
-
Add the total RNA sample to the antibody-coupled beads. The total volume should be adjusted with a binding buffer.
-
Incubate for 2 hours at room temperature with gentle rotation to allow the antibody to bind to the 5-FU-labeled RNA.[16]
-
Perform a series of stringent washes to remove non-specifically bound, unlabeled RNA. This typically involves washes with low-salt and high-salt buffers.[16]
D. Elution and Downstream Processing
-
Elute the captured nascent RNA from the beads. This can be done by competitive elution with a high concentration of free BrdU/FU or by using a denaturing elution buffer.
-
Purify the eluted RNA using an appropriate RNA cleanup kit (e.g., RNeasy MinElute Cleanup).
-
The purified nascent RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or library preparation for next-generation sequencing.
Cellular Consequences and Signaling Pathways
The incorporation of 5-FU into RNA is not a benign process. It triggers a significant cellular stress response, primarily centered on the disruption of ribosome biogenesis. This is a crucial consideration for researchers, as the act of labeling can itself perturb the system being studied.
Ribosome Stress and Apoptosis: 5-FU is heavily incorporated into ribosomal RNA (rRNA), the most abundant RNA species in the cell.[1][7] This incorporation disrupts rRNA processing and maturation, leading to a state known as "ribosome stress."[2][3] This stress activates a signaling cascade that results in the degradation of ribosomal components and ultimately triggers apoptosis (programmed cell death).[3][5] The cytotoxicity of 5-FU is therefore highly dependent on its incorporation into RNA and the subsequent disruption of ribosome function.[3][4][5]
Pathways Associated with 5-FU Resistance: For drug development professionals, understanding the signaling pathways that confer resistance to 5-FU is critical. Studies have shown that the activation of several key pathways can reduce the efficacy of 5-FU. These include:
-
PI3K/AKT Pathway : Implicated in promoting cell survival and proliferation, counteracting the apoptotic signals from 5-FU.[19]
-
Wnt, Notch, NF-κB, and Hedgehog Pathways : These developmental pathways are often dysregulated in cancer and have been linked to 5-FU resistance.[19][20]
Targeting these resistance pathways in combination with 5-FU-based therapies is an active area of research.
Conclusion
This compound, and its parent compound 5-Fluorouracil, serve as a double-edged sword in biological research. As a widely used chemotherapeutic, its mechanism of action provides a direct route to label and study the dynamics of RNA synthesis and decay. While newer, bio-orthogonal methods offer higher specificity and less cellular perturbation, the vast body of literature on 5-FU provides a rich context for its use. By enabling the isolation of the nascent transcriptome, 5-FU allows researchers to investigate the immediate transcriptional responses to stimuli, determine RNA half-lives on a genome-wide scale, and uncover the intricate regulatory networks that govern gene expression. Understanding both the utility of the labeling technique and the inherent cellular stress it induces is paramount for the rigorous design and interpretation of experiments in this field.
References
- 1. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the RNA-Based Mechanism of Action of the Anticancer Drug 5′-Fluorouracil in Eukaryotic Cells | PLOS One [journals.plos.org]
- 3. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 5. biorxiv.org [biorxiv.org]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. academic.oup.com [academic.oup.com]
- 8. The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 10. Assay and time course of 5-fluorouracil incorporation into RNA of L1210/0 ascites cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bru-seq - Wilson et al. [wilsonte-umich.github.io]
- 15. 5′-Bromouridine IP Chase (BRIC)-Seq to Determine RNA Half-Lives | Springer Nature Experiments [experiments.springernature.com]
- 16. Labeling and Isolation of Fluorouracil Tagged RNA by Cytosine Deaminase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. encodeproject.org [encodeproject.org]
- 19. researchgate.net [researchgate.net]
- 20. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cytotoxic Effects of 5-Fluorouridine in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouridine (5-FUrd), a fluorinated pyrimidine (B1678525) analog, is an active metabolite of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). Its potent cytotoxic effects against a range of cancer cells have made it a subject of significant interest in oncology research. This technical guide provides an in-depth exploration of the mechanisms, quantitative effects, and experimental protocols related to the cytotoxic activity of this compound in cancer cells.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the disruption of RNA and DNA synthesis, ultimately leading to apoptosis and cell cycle arrest in rapidly proliferating cancer cells. Upon cellular uptake, 5-FUrd is phosphorylated to its active form, this compound triphosphate (FUTP). FUTP is then incorporated into RNA, interfering with RNA processing and function. Additionally, 5-FUrd can be converted to 5-fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair. This dual-pronged attack on both RNA and DNA integrity triggers a cascade of cellular stress responses, culminating in programmed cell death.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this compound vary across different cancer cell lines, reflecting inherent differences in cellular uptake, metabolism, and sensitivity to the drug's mechanisms of action.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 1.9 |
| CCRF-CEM | Leukemia | 0.05 |
| COLO 320DM | Colon Cancer | 0.08 |
| KKLS | Stomach Cancer | 0.02 |
| L1210 | Leukemia | 0.0004 |
| MKN-28 | Stomach Cancer | 0.02 |
| MKN-45 | Stomach Cancer | 0.04 |
| NUGC-3 | Stomach Cancer | 0.03 |
Key Signaling Pathways in this compound-Induced Cytotoxicity
The cytotoxic effects of this compound are mediated by complex intracellular signaling pathways. The p53 tumor suppressor pathway and the PI3K/Akt/mTOR signaling cascade are central to the cellular response to 5-FUrd-induced damage.
p53-Mediated Apoptosis
This compound-induced DNA and RNA damage leads to the stabilization and activation of the p53 protein.[1] Activated p53 transcriptionally upregulates pro-apoptotic genes, such as Bax, and the Fas receptor.[2][3] This initiates the caspase cascade, leading to the execution of apoptosis.[4]
PI3K/Akt/mTOR Pathway and Drug Resistance
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. In some cancers, this pathway is hyperactivated, contributing to resistance to chemotherapeutic agents like 5-FU. Inhibition of the PI3K/Akt/mTOR pathway has been shown to sensitize cancer cells to 5-FU-induced cytotoxicity.[5]
Experimental Protocols
To assess the cytotoxic effects of this compound, several key in vitro assays are routinely employed. These include methods to evaluate cell viability, apoptosis, and cell cycle distribution.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest cells after treatment with this compound.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the cytotoxic effects of this compound.
Conclusion
This compound is a potent cytotoxic agent with a well-defined mechanism of action involving the disruption of RNA and DNA synthesis. Its efficacy is mediated through key signaling pathways, most notably the p53 pathway, which triggers apoptosis in response to cellular damage. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the cytotoxic effects of this compound and further elucidate its therapeutic potential in various cancer models. Understanding the intricate cellular responses to this compound is crucial for the development of more effective cancer therapies and overcoming mechanisms of drug resistance.
References
- 1. Frontiers | Pharmacological mechanisms of traditional Chinese medicine metabolites in regulating Treg cells: an integrative pathway review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. 5-Fluorouracil Suppresses Colon Tumor through Activating the p53-Fas Pathway to Sensitize Myeloid-Derived Suppressor Cells to FasL+ Cytotoxic T Lymphocyte Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluorouracil-induced apoptosis in cultured oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR Signaling Pathway Suppresses 5-Fluorouracil Resistance in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 5-Fluorouridine on Ribosomal RNA Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for solid tumors, exerts a profound and multifaceted impact on cellular function. While its role as an inhibitor of thymidylate synthase and its subsequent effects on DNA synthesis are well-documented, a significant component of its cytotoxicity stems from its influence on RNA metabolism, particularly the biogenesis of ribosomal RNA (rRNA). This technical guide provides an in-depth examination of the molecular mechanisms by which 5-Fluorouridine (5-FUrd), the ribonucleoside metabolite of 5-FU, disrupts rRNA production. We will explore the incorporation of 5-FUrd into nascent rRNA transcripts, the resulting impairment of pre-rRNA processing and maturation, and the induction of a cellular stress response pathway. This guide consolidates quantitative data, details key experimental methodologies, and provides visual representations of the involved pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: The Dual Threat of 5-Fluorouracil
5-Fluorouracil is a prodrug that undergoes intracellular conversion to several active metabolites, each contributing to its anti-cancer activity. One key metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), potently inhibits thymidylate synthase, leading to a depletion of thymidine (B127349) triphosphate pools and subsequent disruption of DNA synthesis and repair. However, another critical pathway involves the conversion of 5-FU to this compound triphosphate (FUTP), which is then incorporated into various RNA species, including ribosomal RNA.[1] This incorporation into the most abundant cellular RNA creates what are termed "fluorinated ribosomes" and triggers a cascade of events that severely hampers the production of functional ribosomes, a process essential for protein synthesis and cell growth.[1]
Mechanism of Action: Disruption of Ribosomal RNA Biogenesis
The biogenesis of ribosomes is a complex and highly regulated process that primarily occurs in the nucleolus. It involves the transcription of the 47S pre-rRNA precursor, followed by a series of cleavage and modification steps to yield the mature 18S, 5.8S, and 28S rRNAs, which, along with the 5S rRNA and ribosomal proteins, assemble into the 40S and 60S ribosomal subunits. 5-FUrd intervenes at a critical stage of this pathway.
Incorporation of this compound into pre-rRNA
Following its conversion to FUTP, this compound is utilized as a substrate by RNA polymerase I, the enzyme responsible for transcribing the rDNA genes into the 47S pre-rRNA. This results in the synthesis of pre-rRNA molecules where uridine (B1682114) residues are sporadically replaced by this compound.[2][3] The extent of this incorporation is a crucial determinant of the subsequent cytotoxic effects.
Inhibition of pre-rRNA Processing and Maturation
The presence of 5-FU within the pre-rRNA transcript disrupts the intricate series of cleavage events required for maturation. Studies have shown that 5-FU incorporation does not significantly inhibit the initial transcription of the 45S pre-rRNA but rather stalls its subsequent processing.[1][4] This leads to an accumulation of precursor rRNAs and a deficit of mature 18S and 28S rRNAs.[3] The effect is concentration-dependent, with higher concentrations of 5-FUrd leading to a more complete inhibition of mature rRNA formation.[2][5]
Ribosomal Stress and the p53 Pathway
The disruption of ribosome biogenesis triggers a cellular surveillance mechanism known as the ribosomal stress or nucleolar stress response. This pathway is a critical component of the cellular response to 5-FU-induced RNA damage.[6] Unassembled ribosomal proteins, such as RPL5 and RPL11, are released from the nucleolus and bind to MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[7] This interaction inhibits MDM2's activity, leading to the stabilization and activation of p53.[6][7] Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest and apoptosis, contributing significantly to the cytotoxic effects of 5-FU.[7]
Quantitative Data on this compound's Impact
The following tables summarize key quantitative findings from studies investigating the effects of 5-FU on rRNA biogenesis.
| Parameter | Cell Line | 5-FU Concentration | Duration of Treatment | Observed Effect | Reference |
| 18S and 28S rRNA Levels | HCT116 | 40 µM | 18 hours | 20-30% decrease in 18S and 28S rRNA | [5] |
| 18S, 28S, and 45S rRNA Levels | HCT116 | 2 µM (5-FUR) | 18 hours | Significant decrease in 18S, 28S, and 45S rRNA | [5] |
| Mature 18S and 28S rRNA Formation | Novikoff hepatoma | 1 x 10⁻⁴ M | Not specified | Complete inhibition | [2][5] |
| Mature 18S and 28S rRNA Formation | Novikoff hepatoma | 1 x 10⁻⁷ M | Not specified | No significant effect | [2][5] |
| 28S rRNA Production | L-1210 | 10⁻⁶ M | 2 hours | Inhibition of 28S rRNA production, 32S pre-rRNA accumulates | [3] |
| 28S rRNA and 32S pre-rRNA Processing | L-1210 | 10⁻⁵ M | 24 hours | Severe inhibition of processing to 28S rRNA and 32S pre-rRNA | [3] |
| Parameter | Tissue/Cell Type | 5-FU Dose/Concentration | Time Point | Level of Incorporation | Reference |
| 5-FU into RNA | Human colorectal cancer biopsies | 500 mg/m² | 24 hours | 1.0 pmol/µg RNA | [8] |
| 5-FU into RNA | Murine colon tumor | 80 mg/kg | 2 hours | Peak of 10 pmol/µg RNA | [9] |
| 5-FU into RNA | Murine colon tumor | 80 mg/kg | 72 hours | Retained at 2.5 pmol/µg RNA | [9] |
Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the impact of 5-FU on rRNA biogenesis.
Metabolic Labeling of rRNA with [³²P]-Orthophosphate
This method is used to track the synthesis and processing of new rRNA molecules.
Materials:
-
Phosphate-free cell culture medium
-
[³²P]-Orthophosphate
-
This compound
-
Cell lysis buffer (e.g., TRIzol)
-
RNA purification kit
-
Denaturing agarose (B213101) gel electrophoresis system
-
Phosphorimager
Procedure:
-
Culture cells to the desired confluency.
-
Wash cells with phosphate-free medium to deplete intracellular phosphate (B84403) pools.
-
Incubate cells in phosphate-free medium containing the desired concentration of 5-FUrd for a specified pre-treatment time.
-
Add [³²P]-orthophosphate to the medium and continue the incubation for a defined pulse period to label newly synthesized RNA.
-
Terminate the labeling by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Separate the RNA by size using denaturing agarose gel electrophoresis.
-
Dry the gel and expose it to a phosphorimager screen to visualize the radiolabeled rRNA precursors and mature species.
-
Quantify the band intensities to determine the relative amounts of different rRNA species.
Northern Blotting for rRNA Analysis
Northern blotting allows for the detection and quantification of specific rRNA precursors and mature forms.
Materials:
-
Total RNA extracted from control and 5-FUrd-treated cells
-
Denaturing agarose gel electrophoresis system
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or fluorescently labeled probes specific for different regions of the pre-rRNA (e.g., ITS1, ITS2, 18S, 28S)
-
Washing buffers
-
Detection system (e.g., phosphorimager or fluorescence imager)
Procedure:
-
Separate total RNA samples on a denaturing agarose gel.
-
Transfer the separated RNA from the gel to a nylon membrane via capillary action.
-
Immobilize the RNA onto the membrane by UV crosslinking.
-
Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.
-
Hybridize the membrane with a labeled probe specific for the rRNA species of interest overnight at an appropriate temperature.
-
Wash the membrane with a series of washing buffers of increasing stringency to remove unbound probe.
-
Detect the signal from the hybridized probe using an appropriate imaging system.
-
Quantify the band intensities to compare the levels of specific rRNA species between control and treated samples.
Ribosome Profiling
Ribosome profiling (Ribo-Seq) provides a genome-wide snapshot of ribosome positions on mRNA, allowing for an assessment of translational activity.
Materials:
-
Control and 5-FUrd-treated cells
-
Translation inhibitor (e.g., cycloheximide)
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) density gradient ultracentrifugation equipment
-
RNA fragmentation and library preparation kits
-
Next-generation sequencing platform
Procedure:
-
Treat cells with a translation inhibitor to stall ribosomes on mRNA.
-
Lyse the cells under conditions that maintain ribosome-mRNA complexes.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes, generating ribosome-protected fragments (RPFs).
-
Isolate monosomes by sucrose density gradient ultracentrifugation.
-
Extract the RPFs from the isolated monosomes.
-
Prepare a sequencing library from the RPFs, which includes adapter ligation, reverse transcription, and PCR amplification.
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome or transcriptome to map the positions of the ribosomes.
-
Analyze the data to determine ribosome density on different transcripts and identify changes in translation in response to 5-FUrd treatment.
Quantification of 5-FU Incorporation into RNA by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the precise measurement of the amount of 5-FU incorporated into total RNA.
Materials:
-
Total RNA extracted from 5-FU-treated cells or tissues
-
Enzymes for RNA digestion (e.g., RNase A, RNase T1, alkaline phosphatase)
-
Derivatization agent (e.g., silylating agent)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Internal standard (e.g., stable isotope-labeled 5-FU)
Procedure:
-
Isolate total RNA from the samples of interest.
-
Quantify the total RNA concentration.
-
Digest the RNA to its constituent nucleosides using a cocktail of enzymes.
-
Add a known amount of an internal standard.
-
Chemically derivatize the nucleosides to make them volatile for GC analysis.
-
Inject the derivatized sample into the GC-MS system.
-
Separate the derivatized nucleosides by gas chromatography.
-
Detect and quantify the derivatized this compound and the internal standard by mass spectrometry.
-
Calculate the amount of 5-FU incorporated per microgram of RNA based on the ratio of the signal from this compound to the internal standard.[8][9]
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed in this guide.
References
- 1. Ribosome profiling reveals the what, when, where, and how of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. The inhibitory effects of 5-fluorouracil on the metabolism of preribosomal and ribosomal RNA in L-1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibition of ribosomal RNA synthesis and maturation in Novikoff hepatoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. graphviz.org [graphviz.org]
- 8. microbenotes.com [microbenotes.com]
- 9. Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nascent RNA Capture and Sequencing using 5-Fluorouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nascent RNA provides a real-time snapshot of transcriptional activity within a cell, offering invaluable insights into gene regulation, RNA processing, and the immediate cellular responses to various stimuli. Metabolic labeling of newly synthesized RNA with nucleoside analogs is a powerful technique to isolate and analyze this transient population of molecules. 5-Fluorouridine (5-FUrd), a halogenated pyrimidine (B1678525) analog, can be metabolically incorporated into nascent RNA transcripts. These labeled transcripts can then be specifically captured and subjected to high-throughput sequencing, enabling a genome-wide view of active transcription.
This document provides detailed application notes and protocols for the use of this compound in nascent RNA capture and sequencing. The protocols are based on the well-established methodologies for similar halogenated nucleosides, such as 5-Bromouridine (Bru-seq), and provide a robust framework for researchers to implement this technique in their own experimental systems.
Principle of the Method
The methodology is based on the cellular uptake of this compound and its subsequent conversion to this compound triphosphate (5-FUTP) by the cellular machinery. RNA polymerases then incorporate 5-FUTP into elongating RNA chains in place of uridine (B1682114) triphosphate (UTP). The incorporated 5-FU provides a unique tag that allows for the specific immuno-purification of nascent RNA from the total RNA population using an antibody that recognizes the halogenated base, such as an anti-BrdU antibody. The captured RNA is then used to generate cDNA libraries for high-throughput sequencing.
Applications
-
Monitoring global transcriptional activity: Assess real-time changes in gene expression in response to drugs, growth factors, or environmental stimuli.
-
Studying RNA processing: Analyze co-transcriptional splicing, polyadenylation, and other RNA processing events.
-
Investigating transient transcriptional events: Capture and characterize the expression of unstable transcripts, such as enhancer RNAs (eRNAs) and other non-coding RNAs.
-
Drug discovery and development: Evaluate the on-target and off-target effects of compounds on transcription.
Data Presentation
The following tables summarize key quantitative parameters for performing nascent RNA capture and sequencing using a this compound-based approach, adapted from established protocols for analogous techniques.
Table 1: Recommended Labeling Conditions
| Parameter | Recommendation | Notes |
| Cell Type | Various adherent and suspension cell lines (e.g., HEK293, HeLa, K562) | Optimization of labeling time and concentration is recommended for each cell line. |
| This compound Concentration | 1-2 mM in culture medium | Start with 2 mM as a baseline, similar to Bru-seq protocols. |
| Labeling Time | 15-60 minutes | 30 minutes is a common starting point to capture nascent transcripts. Shorter times can be used to increase temporal resolution. |
| Cell Density | 80-90% confluency for adherent cells; optimal density for suspension cells | Ensure cells are in a logarithmic growth phase for active transcription. |
Table 2: Immunoprecipitation and Library Preparation Parameters
| Parameter | Recommendation | Notes |
| Starting Total RNA | 50-100 µg | A higher input is recommended as nascent RNA constitutes a small fraction of total RNA. |
| Antibody | Anti-BrdU monoclonal antibody | Ensure the antibody has cross-reactivity with this compound. |
| Antibody Amount | 2.5-5 µg per immunoprecipitation | Titration may be necessary depending on the antibody and the amount of labeled RNA. |
| Beads | Protein G or Protein A magnetic beads | Magnetic beads facilitate efficient washing and elution. |
| Elution | Competitive elution with BrdU or 5-FUrd | A non-denaturing elution method is preferable to preserve RNA integrity. |
| Sequencing Library Kit | Standard RNA-seq library preparation kits (e.g., Illumina TruSeq RNA Library Prep) | Follow the manufacturer's protocol for low-input RNA. |
| Sequencing Depth | >30 million reads per sample | Deeper sequencing may be required for detecting low-abundance transcripts. |
Mandatory Visualizations
Caption: Experimental workflow for nascent RNA capture and sequencing using this compound.
Caption: Metabolic pathway of this compound incorporation into nascent RNA.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
Materials:
-
Cell culture medium appropriate for the cell line
-
This compound (5-FUrd) stock solution (e.g., 50 mM in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS), sterile
-
TRIzol reagent or other cell lysis buffer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels. For a typical experiment, aim for a 15 cm dish to yield sufficient total RNA. Grow cells to 80-90% confluency.
-
Preparation of Labeling Medium: Prepare the 5-FUrd labeling medium by adding the 5-FUrd stock solution to pre-warmed complete culture medium to a final concentration of 2 mM.
-
Labeling:
-
For adherent cells, aspirate the existing medium and replace it with the 5-FUrd labeling medium.
-
For suspension cells, add the concentrated 5-FUrd stock solution directly to the culture to achieve the final concentration.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30 minutes.
-
Cell Lysis: Immediately after incubation, lyse the cells to stop transcription and prevent RNA degradation.
-
For adherent cells, aspirate the labeling medium and add TRIzol directly to the plate.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the cell pellet in TRIzol.
-
-
RNA Extraction: Proceed with total RNA extraction according to the manufacturer's protocol for the chosen lysis reagent. It is crucial to perform a DNase treatment to remove any contaminating genomic DNA.
Protocol 2: Immunoprecipitation of this compound-labeled RNA
Materials:
-
Total RNA from 5-FUrd labeled cells
-
Anti-BrdU monoclonal antibody
-
Protein A/G magnetic beads
-
Immunoprecipitation (IP) buffer (e.g., 0.1% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., IP buffer containing 100 µg/mL BrdU or 5-FUrd)
-
RNase inhibitors
Procedure:
-
Antibody-Bead Conjugation: a. Resuspend the magnetic beads and transfer an appropriate amount to a new tube. b. Place the tube on a magnetic stand and remove the storage buffer. c. Wash the beads three times with IP buffer. d. Resuspend the beads in IP buffer and add the anti-BrdU antibody (2.5 µg). e. Incubate for 1 hour at room temperature with gentle rotation to conjugate the antibody to the beads. f. Wash the antibody-conjugated beads three times with IP buffer to remove unbound antibody.
-
RNA Binding: a. Resuspend the antibody-conjugated beads in IP buffer containing an RNase inhibitor. b. Denature the total RNA sample by heating at 80°C for 5 minutes, then immediately place on ice. c. Add the denatured RNA to the bead suspension. d. Incubate for 1 hour at room temperature with gentle rotation.
-
Washing: a. Place the tube on a magnetic stand and discard the supernatant. b. Wash the beads four times with washing buffer. Perform the washes with gentle rotation for 1 minute each.
-
Elution: a. Resuspend the beads in elution buffer. b. Incubate for 1 hour at room temperature with gentle rotation. c. Place the tube on a magnetic stand and carefully transfer the supernatant containing the eluted nascent RNA to a new tube.
-
RNA Purification: Purify the eluted RNA using a standard RNA clean-up kit suitable for small amounts of RNA.
Protocol 3: Library Preparation and Sequencing
Materials:
-
Purified 5-FUrd-labeled nascent RNA
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit or a low-input RNA-seq kit)
Procedure:
-
RNA Fragmentation: Fragment the purified nascent RNA to the desired size range for sequencing, typically 150-300 nucleotides. This can be done using enzymatic or chemical fragmentation methods as per the library preparation kit instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand to generate double-stranded cDNA.
-
End Repair and A-tailing: Repair the ends of the ds-cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity of library for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.
-
Library Quantification and Quality Control: Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using a bioanalyzer.
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
A standard bioinformatic pipeline for nascent RNA-seq data can be adapted for 5-FUrd-labeled RNA.
Caption: Bioinformatic analysis pipeline for this compound nascent RNA-seq data.
Key Analysis Considerations:
-
Read Mapping: Reads should be mapped to the reference genome using a splice-aware aligner.
-
Intronic Reads: A hallmark of nascent RNA is the presence of a higher proportion of reads mapping to introns compared to total RNA-seq. This can be used as a quality control metric.
-
Differential Expression: Standard differential expression analysis tools can be used to identify changes in transcriptional activity.
-
Visualization: Visualization of read coverage in a genome browser is essential for manual inspection of transcriptional changes at specific loci.
-
Potential for RT Errors: While not extensively documented for this compound in the context of sequencing, it is theoretically possible that the modified base could introduce errors during reverse transcription. It is advisable to check for any unusual base substitution patterns in the sequencing data.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of nascent RNA | Inefficient labeling | Optimize 5-FUrd concentration and labeling time. Ensure cells are healthy and actively transcribing. |
| Inefficient immunoprecipitation | Use a high-quality anti-BrdU antibody with proven cross-reactivity. Titrate the antibody amount. Ensure proper bead handling and washing. | |
| RNA degradation | Use RNase-free reagents and techniques throughout the protocol. Add RNase inhibitors at appropriate steps. | |
| High background (contamination with non-nascent RNA) | Insufficient washing during IP | Increase the number and stringency of washes. |
| Non-specific antibody binding | Use a high-quality, specific antibody. Include a mock IP (with no antibody or an isotype control) to assess background levels. | |
| PCR duplicates in sequencing library | Low starting material | Start with a sufficient amount of total RNA. Minimize the number of PCR cycles during library amplification. |
Conclusion
The use of this compound for nascent RNA capture and sequencing is a powerful technique for studying the dynamics of transcription. By adapting established protocols for similar halogenated nucleosides, researchers can gain valuable insights into the real-time regulation of gene expression. Careful optimization of labeling conditions and downstream processing is key to obtaining high-quality data. The detailed protocols and application notes provided here serve as a comprehensive guide for the successful implementation of this methodology.
Application Notes: Visualizing RNA Synthesis with 5-Fluorouridine and Click Chemistry Analogs
Introduction
The study of nascent RNA is fundamental to understanding gene expression dynamics in various biological processes, from development to disease. Metabolic labeling of RNA with nucleoside analogs provides a powerful method to visualize, track, and quantify newly synthesized transcripts within cells. 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent, exerts its effects in part by being metabolized into 5-Fluorouridine triphosphate (5-FUTP) and incorporated into RNA, leading to cytotoxicity.[1][2] While 5-FU's incorporation into RNA is a key aspect of its mechanism, for direct and high-resolution visualization of newly synthesized RNA, bioorthogonal click chemistry methods are preferred.[3]
These methods typically employ uridine (B1682114) analogs modified with a reactive handle, such as an alkyne group. 5-Ethynyluridine (5-EU) is a prominent example, which is fed to cells and readily incorporated into newly transcribed RNA by RNA polymerases.[4][5] The alkyne group on the incorporated 5-EU serves as a handle for a highly specific and efficient bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[3] This reaction covalently attaches a fluorescent probe containing an azide (B81097) group to the alkyne-modified RNA, allowing for sensitive and robust visualization with minimal background.[6] This approach offers superior sensitivity, specificity, and spatial resolution compared to traditional methods like antibody-based detection of bromouridine (BrU).[3][7]
These application notes provide an overview of the metabolic pathway of 5-FU, a comparison of different labeling reagents, and detailed protocols for visualizing nascent RNA in cultured cells using the 5-EU click chemistry method.
Metabolic Fate and Mechanism of 5-Fluorouracil (5-FU)
5-Fluorouracil is an antimetabolite drug that, once inside the cell, is converted into several active metabolites that interfere with both DNA and RNA synthesis.[8][9] The primary mechanism related to RNA involves its conversion to this compound triphosphate (5-FUTP), which is then incorporated into various RNA species, disrupting RNA processing and function.[1][9] This incorporation is a major contributor to 5-FU's cytotoxic effects on cancer cells.[1][8]
References
- 1. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 3. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
Flura-seq Protocol using 5-Fluorouridine for Cell-Specific RNA Profiling: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flura-seq is a powerful technique for in situ transcriptomic profiling of rare cell populations within a complex tissue microenvironment.[1][2][3][4][5] This method utilizes the metabolic incorporation of 5-Fluorouracil (5-FU) into nascent RNA of genetically targeted cells, enabling their specific isolation and subsequent sequencing. The core of this technique lies in the cell-specific expression of cytosine deaminase (CD), an enzyme absent in mammalian cells.[1] CD converts the non-toxic pro-drug 5-Fluorocytosine (5-FC) into the metabolically active 5-FU.[1][2][4] The 5-FU is then endogenously converted into Fluorouridine triphosphate (F-UTP) and incorporated into newly synthesized RNA by RNA polymerases.[1] This covalent labeling allows for the immunopurification of RNA from the target cell population, even when it constitutes a very small fraction of the total tissue, as low as 0.003%.[3] The robustness, high sensitivity, and lack of significant toxicity make Flura-seq a valuable tool for a wide range of studies in developmental biology, regenerative medicine, and cancer research, particularly for investigating the biology of rare cell populations like metastatic initiating cells.[1][3]
Principle of Flura-seq
The Flura-seq method is based on a two-step enzymatic conversion and metabolic labeling process. First, cells of interest are genetically engineered to express Saccharomyces cerevisiae cytosine deaminase (CD). These cells are then exposed to the non-natural pyrimidine (B1678525) base, 5-Fluorocytosine (5-FC). The CD enzyme exclusively present in the target cells converts 5-FC to 5-Fluorouracil (5-FU). Subsequently, the cellular machinery converts 5-FU into its active form, 5-Fluorouridine triphosphate (F-UTP), which is then incorporated into newly transcribed RNA. The 5-FU-labeled RNA can then be specifically isolated by immunoprecipitation using an antibody that recognizes 5-FU or its derivatives, followed by library preparation and high-throughput sequencing.
Signaling Pathway and Workflow
Caption: Workflow of the Flura-seq method.
Quantitative Data Summary
| Parameter | In Vitro (MDA-MB-231 cells) | In Vivo (Mouse Xenograft) | Reference |
| Cell Population Sensitivity | Down to 1 in 10,000 cells | As low as 0.003% of total organ cells | [1][3] |
| 5-FC Concentration | 50-250 µM | 250 mg/kg | [1] |
| Labeling Duration | 2 - 12 hours | 4 - 12 hours | [1] |
| Fold Enrichment of Target RNA | >100-fold for human mRNA over mouse mRNA | ~53-74% of reads map to human genome | [1][6] |
| Minimal Transcriptome Alteration | >99% of genes show similar expression with 5-FC treatment | Not explicitly quantified, but method is described as non-toxic in the short term | [1] |
Experimental Protocols
Part 1: In Vitro Flura-seq Protocol
1. Cell Line Preparation:
-
Stably transfect the cell line of interest with a vector expressing S. cerevisiae cytosine deaminase (CD). A co-expression vector also containing uracil (B121893) phosphoribosyltransferase (UPRT) can enhance the specificity of labeling.
-
Select and expand a clonal population of CD-expressing cells.
2. Cell Culture and Labeling:
-
Plate the CD-expressing cells and control (non-CD-expressing) cells. For co-culture experiments, mix CD-expressing cells with a high excess of other cell types.
-
Add 5-Fluorocytosine (5-FC) to the culture medium at a final concentration of 50-250 µM.
-
Incubate the cells for 2 to 12 hours. The optimal incubation time may need to be determined empirically based on the cell type and experimental goals.
3. RNA Isolation:
-
Harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
4. Immunoprecipitation of 5-FU Labeled RNA:
-
Fragment the total RNA to an appropriate size (e.g., 100-500 nt) by chemical or enzymatic methods.
-
Incubate the fragmented RNA with an anti-BrdU/FU antibody (which cross-reacts with 5-FU) conjugated to magnetic beads.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
Elute the 5-FU labeled RNA from the beads.
5. RNA-Seq Library Preparation and Sequencing:
-
The amount of immunoprecipitated RNA is typically low. Therefore, an amplification step is necessary. Use a low-input RNA amplification kit, such as the SMARTer PCR cDNA Synthesis Kit.
-
Prepare sequencing libraries from the amplified cDNA using a kit like the Nextera XT DNA Library Preparation Kit.
-
Perform high-throughput sequencing on an Illumina platform, generating at least 25 million paired-end reads per sample.[7]
Part 2: In Vivo Flura-seq Protocol (Mouse Model)
1. Animal Model Preparation:
-
Generate a xenograft or genetically engineered mouse model where the cells of interest express cytosine deaminase (CD). For inducible expression, a system like the tetracycline-inducible (Tet-On/Off) system can be used.
-
For xenograft models, inject CD-expressing cells into the desired location (e.g., intravenously for metastasis studies). Allow sufficient time for the cells to establish and form micrometastases.
2. In Vivo Labeling:
-
If using an inducible system, provide the inducer (e.g., doxycycline (B596269) in drinking water) for a specified period to activate CD expression.
-
Administer 5-Fluorocytosine (5-FC) to the mice, typically via intraperitoneal injection, at a dose of 250 mg/kg.
-
The labeling period can range from 4 to 12 hours.
3. Tissue Harvesting and RNA Isolation:
-
At the end of the labeling period, euthanize the mice and harvest the target organ(s).
-
Homogenize the tissue and immediately lyse the cells to preserve RNA integrity.
-
Isolate total RNA from the tissue homogenate using a suitable RNA extraction method.
4. Immunoprecipitation and Library Preparation:
-
Follow the same procedure as described for the in vitro protocol (Part 1, steps 4 and 5) for immunoprecipitation of 5-FU labeled RNA, cDNA amplification, and library preparation.
Data Analysis Workflow
The bioinformatic analysis of Flura-seq data follows a modified RNA-seq pipeline.
References
- 1. Flura-seq identifies organ-specific metabolic adaptations during early metastatic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. Flura-Seq Identifies In Situ Transcriptomes of Micrometastases [datacatalog.mskcc.org]
- 4. Flura-seq identifies organ-specific metabolic adaptations during early metastatic colonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flura-seq identifies organ-specific metabolic adaptations during early metastatic colonization | eLife [elifesciences.org]
- 6. Flura-seq identifies organ-specific metabolic adaptations during early metastatic colonization | eLife [elifesciences.org]
- 7. On the optimal design of metabolic RNA labeling experiments | PLOS Computational Biology [journals.plos.org]
Application Notes and Protocols for Immunodetection of 5-Fluorouridine Labeled RNA in Fixed Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of newly synthesized RNA is crucial for understanding the dynamics of gene expression and the cellular responses to various stimuli and therapeutic agents. 5-Fluorouridine (5-FU), a pyrimidine (B1678525) analog, is readily incorporated into nascent RNA transcripts, providing a powerful tool for labeling and visualizing transcriptional activity. This application note provides a detailed protocol for the immunodetection of 5-FU labeled RNA in fixed cells using anti-BrdU antibodies, which exhibit cross-reactivity with 5-FU. This technique allows for the microscopic visualization and quantification of global transcriptional activity at the single-cell level. The primary cytotoxic effects of 5-FU are believed to be mediated by its incorporation into RNA, making this method particularly relevant for studies in cancer biology and drug development.[1][2]
Principle of the Method
The workflow for immunodetection of 5-FU labeled RNA involves three main steps:
-
Metabolic Labeling: Cells are incubated with this compound (5-FU) or its precursor, 5-Fluorocytosine (5-FC). 5-FU is transported into the cell and endogenously converted to this compound triphosphate (FUTP).[3] FUTP is then incorporated into newly transcribed RNA by cellular RNA polymerases. The use of 5-FC requires the cells to express cytosine deaminase (CD), which converts 5-FC to 5-FU, offering a method for cell-type-specific RNA labeling.[3]
-
Cell Fixation and Permeabilization: Following labeling, cells are fixed to preserve their morphology and cellular structures. Subsequently, the cell membranes are permeabilized to allow the entry of antibodies.
-
Immunodetection: The incorporated 5-FU is detected using a primary antibody that recognizes bromodeoxyuridine (BrdU) and cross-reacts with 5-FU. Several anti-BrdU antibody clones have been shown to be effective for this purpose.[4][5][6] The primary antibody is then visualized using a fluorescently labeled secondary antibody. The resulting fluorescence signal can be imaged using fluorescence microscopy and quantified to assess the level of nascent RNA.
Data Presentation
Quantitative Analysis of this compound Incorporation into RNA
The following tables summarize quantitative data on 5-FU incorporation into RNA from various studies. It is important to note that labeling conditions, cell types, and analytical methods vary between studies, which can influence the reported incorporation rates.
| Cell Line | 5-FU Concentration | Incubation Time | Incorporation Level | Analytical Method | Reference |
| Human MCF-7 Breast Carcinoma | 1 µM | 24 hours | Not specified, but correlated with cytotoxicity | Clonogenic survival assay | |
| Human Colorectal Cancer Biopsies | 500 mg/m² (in vivo) | 24 hours | 1.0 pmol/µg RNA | Gas Chromatography/Mass Spectrometry | |
| L1210 Ascites Cells (in vivo) | 100 mg/kg | 3 hours | 1 base per 174 nucleotides | Radiolabeling and Chromatography | |
| HCT116 Colorectal Cancer | 0.6 µCi [2-¹⁴C]-5-FU | 24-48 hours | Significantly higher in RNA than DNA | Scintillation counting | [7][8] |
| Human MDA-MB-231 (CD-UPRT expressing) | 250 µM 5-FC | 2-12 hours | Enrichment of human gene transcripts | RT-PCR after immunopurification | [3] |
Comparison of Anti-BrdU Antibody Clones for 5-FU Detection
The choice of anti-BrdU antibody can impact the detection sensitivity and specificity. The following table provides a comparison of commonly used clones.
| Antibody Clone | Host Species | Reactivity with Halogenated Uracils | Key Features | Reference |
| BU1/75 (ICR1) | Rat | Bromouridine, Chlorouridine | Widely used for BrdU detection, does not recognize iodouridine or thymidine (B127349).[5] | [5] |
| B44 | Mouse | Bromodeoxyuridine, Iododeoxyuridine | Highly specific for BrdU and IdU, no cross-reaction with thymidine.[5][9] Requires DNA denaturation for BrdU detection in DNA.[5] | [5][9] |
| MoBu-1 | Mouse | Bromodeoxyuridine, Bromouridine | Useful for detecting proliferating cells. | [6] |
| IIB5 | Mouse | Bromodeoxyuridine, Iododeoxyuridine | Validated for various applications including immunocytochemistry. |
Experimental Protocols
Protocol 1: Labeling of Nascent RNA with this compound (5-FU)
Materials:
-
Cells of interest cultured on coverslips in a petri dish
-
Complete cell culture medium
-
This compound (5-FU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a petri dish at a density that will result in 50-70% confluency at the time of the experiment.
-
5-FU Labeling:
-
Prepare the desired final concentration of 5-FU in pre-warmed complete cell culture medium. A typical starting concentration is 1 mM, but this should be optimized for your cell type and experimental goals. Incubation times can range from 1 to 24 hours.[3]
-
Remove the existing medium from the cells and replace it with the 5-FU containing medium.
-
Incubate the cells at 37°C in a humidified CO₂ incubator for the desired labeling period.
-
-
Washing: After incubation, remove the 5-FU containing medium and wash the cells twice with PBS to remove any unincorporated 5-FU.
-
Proceed to Fixation and Permeabilization (Protocol 3).
Protocol 2: Cell-Type Specific Labeling with 5-Fluorocytosine (5-FC)
This protocol is for cells engineered to express cytosine deaminase (CD).
Materials:
-
CD-expressing cells of interest cultured on coverslips
-
Complete cell culture medium
-
5-Fluorocytosine (5-FC) stock solution (e.g., 50 mM in PBS)[3]
-
Thymidine stock solution (e.g., 25 mM in PBS)[3]
-
PBS
Procedure:
-
Cell Seeding: Seed CD-expressing cells on sterile coverslips as described in Protocol 1.
-
5-FC Labeling:
-
Prepare the labeling medium by adding 5-FC and thymidine to pre-warmed complete cell culture medium to final concentrations of 250 µM and 125 µM, respectively.[3]
-
Remove the existing medium and replace it with the labeling medium.
-
Incubate the cells for 2-12 hours at 37°C.[3] Longer incubation times (e.g., 12 hours) are recommended for a small number of cells.[3]
-
-
Washing: Wash the cells twice with PBS.
-
Proceed to Fixation and Permeabilization (Protocol 3).
Protocol 3: Cell Fixation and Permeabilization
Materials:
-
Labeled cells on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBST)
-
PBST (PBS with 0.1% Tween-20)
Procedure:
-
Fixation:
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
-
Proceed to Immunofluorescence Staining (Protocol 4).
Protocol 4: Immunofluorescence Staining and Imaging
Materials:
-
Fixed and permeabilized cells on coverslips
-
Primary antibody (anti-BrdU, see table above for clone selection) diluted in blocking solution
-
Fluorescently labeled secondary antibody diluted in blocking solution
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Primary Antibody Incubation:
-
Dilute the anti-BrdU primary antibody to its optimal concentration in blocking solution.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing: Wash the coverslips three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in blocking solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Washing: Wash the coverslips three times with PBST for 5 minutes each in the dark.
-
Counterstaining:
-
Incubate the coverslips with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash the coverslips once with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 5: RNase A Treatment for Negative Control
To confirm that the detected signal is from 5-FU incorporated into RNA, an RNase A digestion control should be performed.
Materials:
-
Labeled, fixed, and permeabilized cells on coverslips
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
PBS
Procedure:
-
Following permeabilization (Protocol 3, step 2), incubate one set of coverslips with RNase A solution for 1 hour at 37°C.
-
Wash the coverslips three times with PBS.
-
Proceed with the blocking and immunofluorescence staining steps as described in Protocol 3 and 4.
-
A significant reduction or absence of fluorescence signal in the RNase A-treated sample compared to the untreated sample confirms the specificity of the staining for RNA.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient 5-FU labeling | Optimize 5-FU concentration and incubation time. Ensure cell viability is not compromised. |
| Inadequate cell permeabilization | Optimize Triton X-100 concentration and incubation time. | |
| Primary antibody not effective | Use a different anti-BrdU clone known to cross-react with 5-FU. Titrate the antibody concentration. | |
| Incorrect secondary antibody | Ensure the secondary antibody is specific for the primary antibody's host species and isotype. | |
| Photobleaching | Minimize exposure of fluorescently labeled samples to light. Use an antifade mounting medium. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., serum from the secondary antibody host species). |
| Primary or secondary antibody concentration too high | Titrate antibody concentrations to find the optimal signal-to-noise ratio. | |
| Insufficient washing | Increase the number and duration of washing steps. | |
| Non-specific staining | Antibody cross-reactivity | Include an isotype control for the primary antibody. Perform the RNase A control (Protocol 5). |
Mandatory Visualizations
Caption: Metabolic pathway of this compound (5-FU) and its incorporation into nascent RNA.
Caption: Experimental workflow for the immunodetection of 5-FU labeled RNA in fixed cells.
References
- 1. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 3. Labeling and Isolation of Fluorouracil Tagged RNA by Cytosine Deaminase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BrdU Antibody, DNA Antibody, RNA Antibody and Hybrid DNA:RNA Antibody [labome.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Item - The comparison of BrdU, IdU and CldU affinities for the anti-bromodeoxyuridine antibody clone B44. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for Quantifying 5-Fluorouridine Incorporation in RNA using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Fluorouracil (B62378) (5-FU) remains a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] Its cytotoxic effects are mediated through multiple mechanisms, primarily the inhibition of thymidylate synthase by its metabolite 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which disrupts DNA synthesis and repair.[1][3] However, a significant aspect of 5-FU's mechanism of action lies in its incorporation into RNA.[4][5][6] The 5-FU metabolite 5-fluorouridine triphosphate (FUTP) is incorporated into various RNA species, leading to impaired RNA processing and function, ultimately contributing to cell death.[1][6] Recent studies suggest that this RNA-mediated cytotoxicity is a key determinant of 5-FU's therapeutic efficacy.[3][5][6]
Quantifying the extent of this compound (5-FUrd) incorporation into RNA is crucial for understanding its pharmacological effects, developing more effective therapeutic strategies, and identifying potential biomarkers of drug response and resistance. Mass spectrometry has emerged as a powerful and sensitive technique for the accurate quantification of 5-FUrd in RNA.[4] This document provides detailed application notes and protocols for the quantification of 5-FUrd incorporation in RNA using mass spectrometry-based methods.
I. Mechanism of 5-Fluorouracil Action and RNA Incorporation
5-FU is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects.[7] Upon cellular uptake, 5-FU is converted into three main active metabolites: this compound monophosphate (FUMP), 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), and 5-fluorodeoxyuridine triphosphate (FdUTP).[1] FUMP is further phosphorylated to this compound diphosphate (B83284) (FUDP) and then to this compound triphosphate (FUTP). FUTP is a substrate for RNA polymerases and is incorporated into newly synthesized RNA in place of uridine (B1682114) triphosphate (UTP).[6] This incorporation disrupts RNA structure and function, affecting processes such as rRNA and tRNA maturation and pre-mRNA splicing.[1][6][8]
II. Quantitative Data Summary
The following tables summarize quantitative data on 5-FUrd incorporation into RNA from various studies, providing a reference for expected levels in different experimental systems.
Table 1: 5-FU Incorporation in RNA of Human and Murine Tumors [4]
| Sample Type | 5-FU Concentration/Dose | Time Point | 5-FU Incorporation (pmol/µg RNA) |
| Human WiDr colon tumor cells | 25 µM | 1 hour | 0.4 |
| Murine colon tumor | 80 mg/kg | 2 hours | 10 |
| Murine colon tumor | 80 mg/kg | 72 hours | 2.5 |
| Human tumor biopsies | 500 mg/m² | 24 hours | 1.0 - 1.5 |
Table 2: Maximal 5-FU Incorporation in Human Colorectal Cancer Biopsies [9]
| Nucleic Acid | Time Point after 5-FU Administration | Maximal Incorporation |
| RNA | 24 hours | 1.0 pmol/µg RNA |
| DNA | 24 hours | 127 fmol/µg DNA |
III. Experimental Protocols
This section provides detailed protocols for the quantification of 5-FUrd incorporation in RNA, from cell culture to mass spectrometry analysis.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., colorectal cancer cell lines like DLD-1 or WiDr) in appropriate culture vessels and grow to 70-80% confluency.[10]
-
5-FU Treatment: Treat cells with the desired concentration of 5-FU (e.g., 10 µM) for a specified duration (e.g., 48 hours).[11][12]
-
Cell Harvesting:
-
Adherent cells: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Trypsinize the cells, count them, and collect the cell pellet by centrifugation.
-
Suspension cells: Collect cells by centrifugation at 200-1000 x g for 5-10 minutes. Wash the cell pellet with ice-cold PBS.[13]
-
Protocol 2: RNA Isolation
-
Lysis: Lyse the cell pellet using a suitable lysis reagent (e.g., TRIzol) according to the manufacturer's instructions.
-
Phase Separation: Add chloroform, mix vigorously, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (proteins and lipids) phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
Washing and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0) and an Agilent Bioanalyzer or similar instrument to check for RNA integrity.
Protocol 3: Enzymatic Digestion of RNA to Nucleosides
-
Enzyme Mix Preparation: Prepare a digestion master mix containing RNase A, RNase T1, and alkaline phosphatase in a suitable buffer.
-
Digestion Reaction: Add the enzyme mix to the isolated RNA and incubate at 37°C for 1-2 hours to ensure complete digestion of RNA into individual nucleosides.[4]
-
Protein Removal: Precipitate the enzymes by adding a solvent like methanol (B129727) or by using a filtration device.[14] Centrifuge and collect the supernatant containing the nucleosides.
Protocol 4: Mass Spectrometry Analysis (LC-MS/MS)
This protocol outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Specific parameters may need to be optimized for the instrument used.
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column suitable for nucleoside analysis.[14]
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., methanol or acetonitrile).
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in positive or negative ion mode. Negative ion mode is often used for nucleosides.[14]
-
Data Acquisition: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
Transitions: Define specific precursor-to-product ion transitions for 5-FUrd and an internal standard (e.g., a stable isotope-labeled 5-FUrd).
-
-
Quantification:
-
Generate a standard curve using known concentrations of a 5-FUrd analytical standard.
-
Normalize the peak area of 5-FUrd to the peak area of the internal standard.
-
Calculate the amount of 5-FUrd in the sample by interpolating from the standard curve.
-
Express the final result as pmol of 5-FUrd per µg of RNA.
-
IV. Concluding Remarks
The quantification of 5-FUrd incorporation into RNA by mass spectrometry is a robust and sensitive method that provides valuable insights into the mechanism of action of 5-FU. The protocols and data presented here offer a comprehensive guide for researchers in cancer biology and drug development to accurately measure this critical pharmacodynamic marker. These methods can be applied to preclinical and clinical studies to investigate the relationship between 5-FUrd-RNA levels and treatment outcomes, potentially leading to personalized therapeutic approaches.
References
- 1. New Insights into the RNA-Based Mechanism of Action of the Anticancer Drug 5′-Fluorouracil in Eukaryotic Cells | PLOS One [journals.plos.org]
- 2. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 4. Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. academic.oup.com [academic.oup.com]
- 9. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. RNA Sequencing Sample Submission and Preparation Guidelines - CD Genomics [rna.cd-genomics.com]
- 14. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluorouridine Pulse-Chase Analysis of RNA Decay Rates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of messenger RNA (mRNA) is a critical determinant of gene expression, influencing the cellular response to various stimuli and the efficacy of therapeutic agents. The 5-Fluorouridine (5-FU) pulse-chase analysis is a powerful metabolic labeling technique used to determine the decay rates of specific RNA transcripts. 5-FU, a uracil (B121893) analog, is incorporated into newly synthesized RNA during a "pulse" period. Subsequently, the cells are transferred to a medium containing a high concentration of unlabeled uridine (B1682114) for a "chase" period. By measuring the amount of 5-FU-labeled RNA remaining at different time points during the chase, the degradation rate and half-life of the RNA of interest can be calculated. This method offers a direct measurement of RNA stability without the need for transcriptional inhibitors, which can have confounding effects on cellular physiology.
These application notes provide a comprehensive overview, detailed experimental protocols, and data analysis workflows for performing 5-FU pulse-chase experiments to measure RNA decay rates.
Data Presentation: Quantitative Parameters for 5-FU Pulse-Chase Experiments
The successful implementation of a 5-FU pulse-chase experiment is dependent on optimizing several key parameters. The following tables summarize typical experimental conditions and reported data from studies utilizing 5-FU for RNA analysis.
Table 1: Typical Concentrations and Incubation Times for 5-FU Labeling
| Cell Line | 5-FU Concentration | Labeling (Pulse) Duration | Application | Reference |
| Human WiDr colon tumor cells | 25 µM - 50 µM | Up to 4 hours | Measuring 5-FU incorporation into RNA | [1] |
| L1210 ascites cells (in vivo) | 100 mg/kg | 3 hours (peak incorporation) | Time course of 5-FU incorporation | [2] |
| HCT116/FUR (5-FU resistant) | 40 µM | Chronic treatment | Generating resistant cell lines | [3] |
| HCT116 (parental) | 5.89 ± 0.19 µM (IC50) | 72 hours | Cytotoxicity assessment | [3] |
| MDA-MB-231 (CD-UPRT expressing) | 250 µM (from 5-FC) | 2 - 12 hours | Labeling of RNA in vitro | [4] |
Table 2: Example of RNA Half-Life Data
| Gene/RNA | Cell Type | Condition | Measured Half-life | Method | Reference |
| β-actin mRNA | Nalm-6 | Actinomycin D treatment | 6.6 hours | Real-Time RT-PCR | [5] |
| β-actin mRNA | CCRF-CEM | Actinomycin D treatment | 13.5 hours | Real-Time RT-PCR | [5] |
| Ribosomal protein mRNAs | S. cerevisiae | Glucose starvation | Average half-life increased | 4-thiouracil pulse-chase | [6] |
| Ig gamma 2b mRNA | 4T001 mouse myeloma | Pulse-chase | 3.8 hours | Kinetic labeling | [7] |
| Ig kappa light chain mRNA | 4T001 mouse myeloma | Actinomycin D decay | 2.4 hours | Transcriptional inhibition | [7] |
Experimental Protocols
Protocol 1: this compound Pulse-Chase for RNA Decay Analysis
This protocol provides a detailed methodology for labeling cellular RNA with 5-FU and monitoring its decay over time.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (5-FU) stock solution (e.g., 10 mM in sterile DMSO or PBS)
-
Uridine stock solution (e.g., 100 mM in sterile water)
-
Phosphate-buffered saline (PBS), sterile
-
TRIzol reagent or other RNA lysis buffer
-
Tissue culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
RNA purification kit
-
Reverse transcription reagents
-
qPCR master mix and primers for target and reference genes
Procedure:
-
Cell Seeding:
-
Plate cells at a density that will result in 70-80% confluency at the time of the experiment. The number of plates should be sufficient for all time points in the chase phase.
-
-
Pulse Phase - 5-FU Labeling:
-
Prepare the pulse medium by adding 5-FU to the complete cell culture medium to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line to ensure sufficient labeling without excessive cytotoxicity.
-
Aspirate the existing medium from the cells and wash once with sterile PBS.
-
Add the pulse medium to the cells and incubate for a predetermined period (e.g., 2-4 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Chase Phase:
-
Prepare the chase medium by adding a high concentration of unlabeled uridine (e.g., 1-10 mM) to the complete cell culture medium. The concentration of unlabeled uridine should be at least 100-fold higher than the 5-FU concentration used in the pulse.
-
At the end of the pulse period (t=0), aspirate the pulse medium, wash the cells twice with warm PBS to remove any residual 5-FU.
-
Add the chase medium to the cells. This marks the beginning of the chase.
-
Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12 hours). The time points should be chosen based on the expected half-life of the RNA of interest.
-
-
RNA Isolation:
-
At each time point, aspirate the chase medium and lyse the cells directly on the plate using TRIzol or a similar lysis buffer.
-
Isolate total RNA according to the manufacturer's protocol. Ensure high-quality RNA is obtained, as assessed by spectrophotometry (A260/280 and A260/230 ratios) and gel electrophoresis.
-
-
Quantification of Labeled RNA:
-
The amount of 5-FU-labeled RNA can be quantified using reverse transcription followed by quantitative PCR (RT-qPCR).
-
Perform reverse transcription on an equal amount of total RNA from each time point.
-
Use qPCR with gene-specific primers to quantify the relative abundance of the target mRNA at each time point. Normalize the data to a stable reference gene.
-
-
Data Analysis:
-
The amount of the target mRNA at each time point is expressed relative to the amount at t=0.
-
Plot the relative mRNA abundance versus time.
-
Fit the data to a one-phase exponential decay curve to determine the decay rate constant (k) and the half-life (t₁/₂) of the mRNA, where t₁/₂ = ln(2)/k.
-
Visualizations
Experimental Workflow
Caption: Workflow of the 5-FU pulse-chase experiment.
Data Analysis Workflow
Caption: Steps for analyzing RNA decay data from qPCR.
Signaling Pathway Influencing RNA Stability
The PI3K/AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism. This pathway can also influence gene expression by modulating the stability of specific mRNAs. For instance, activated AKT can phosphorylate and inactivate certain RNA-binding proteins that promote mRNA degradation, leading to increased mRNA stability. 5-FU treatment can induce cellular stress and apoptosis, processes that are often regulated by the PI3K/AKT pathway. Therefore, investigating the impact of this pathway on the stability of apoptosis-related or drug-resistance mRNAs using 5-FU pulse-chase can provide valuable insights.
Caption: PI3K/AKT pathway's influence on mRNA stability.
References
- 1. youtube.com [youtube.com]
- 2. Assay and time course of 5-fluorouracil incorporation into RNA of L1210/0 ascites cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of mRNA Decay Rates in HeLa and SH-SY5Y Cell Lines Reveals Novel Properties of Membrane Protein Coding Transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www3.botany.ubc.ca [www3.botany.ubc.ca]
- 6. Decay Rates of Human mRNAs: Correlation With Functional Characteristics and Sequence Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of mRNA export by the PI3 kinase/AKT signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Fluorouridine in Studying Co-transcriptional Splicing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouridine (5-FUr), the ribonucleoside analog of the widely used chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU), serves as a powerful tool for investigating the intricate process of co-transcriptional splicing. Within the cell, 5-FU is converted into this compound triphosphate (FUTP), which can be incorporated into newly synthesized RNA molecules. This incorporation, particularly into small nuclear RNAs (snRNAs) that form the core of the spliceosome, allows researchers to dissect the molecular mechanisms underpinning pre-mRNA splicing and its coupling with transcription.
The primary mechanism of action of 5-FU in the context of splicing is the inhibition of pseudouridylation, a critical post-transcriptional modification of snRNAs.[1][2] By being incorporated into snRNAs at sites normally destined for pseudouridylation, 5-FU acts as a specific inhibitor of this process, leading to dysfunctional spliceosomes and a subsequent block in pre-mRNA splicing.[1][2] This targeted disruption provides a unique opportunity to study the functional importance of snRNA modifications and the consequences of splicing inhibition on gene expression and cell fate.
Mechanism of Action: Inhibition of Splicing via Disruption of U2 snRNA Pseudouridylation
This compound's utility in studying co-transcriptional splicing stems from its metabolic activation and subsequent incorporation into spliceosomal snRNAs. The key steps are as follows:
-
Cellular Uptake and Conversion: 5-Fluorouracil (5-FU) or this compound (5-FUr) is taken up by the cell. 5-FU is then anabolized to this compound triphosphate (FUTP).
-
Incorporation into snRNAs: During transcription, FUTP is incorporated into nascent RNA transcripts, including the U-rich small nuclear RNAs (U-snRNAs) that are essential components of the spliceosome (U1, U2, U4, U5, and U6).[3][4]
-
Inhibition of Pseudouridylation: 5-FU gets incorporated into U2 snRNA at positions where uridine (B1682114) would normally be converted to pseudouridine (B1679824) (Ψ).[1][2] This incorporation of 5-FU effectively blocks the enzymatic activity of pseudouridine synthases.
-
Impaired Spliceosome Function: The lack of proper pseudouridylation in U2 snRNA, a critical component for recognizing the branch point sequence in the pre-mRNA intron, impairs the assembly and function of the spliceosome.[1][5]
-
Inhibition of Pre-mRNA Splicing: The dysfunctional spliceosome is unable to efficiently catalyze the two-step splicing reaction, leading to an accumulation of unspliced pre-mRNAs and a decrease in mature mRNA levels.[2][6]
Notably, the inhibitory effect on splicing is not a result of 5-FU incorporation into the pre-mRNA itself. Experimental evidence shows that pre-mRNAs containing 5-FU can be spliced with normal efficiency.[1][2] This specificity makes 5-FUr a valuable tool to probe the function of the spliceosomal machinery itself.
Application Notes
1. Studying the Role of Pseudouridylation in Splicing
-
Application: 5-FUr can be used to specifically inhibit pseudouridylation in snRNAs, allowing for the study of the functional consequences of this modification in splicing. By treating cells with 5-FUr and analyzing the splicing of various pre-mRNAs, researchers can identify which splicing events are particularly dependent on proper snRNA pseudouridylation.
-
Experimental Approach: Treat cells with a low dose of 5-FUr and a control (uracil). Isolate RNA and perform RT-PCR or RNA-seq to analyze changes in splicing patterns.
2. Investigating the Coupling of Transcription and Splicing
-
Application: By inhibiting splicing with 5-FUr, it is possible to study how the splicing machinery communicates with the transcriptional machinery. For example, one can investigate whether the inhibition of splicing affects transcription elongation rates or polyadenylation site selection.
-
Experimental Approach: Use techniques like nuclear run-on assays or chromatin immunoprecipitation (ChIP) for RNA Polymerase II in 5-FUr-treated and control cells to assess transcription dynamics.
3. Tool for Inducing Splicing Defects in Disease Models
-
Application: In the context of drug development, 5-FUr can be used to mimic splicing defects observed in certain diseases. This allows for the screening of small molecules or therapeutic strategies that can rescue these defects.
-
Experimental Approach: Establish a cell-based assay where 5-FUr induces a specific splicing defect that is relevant to a disease of interest. Use this assay in a high-throughput screen to identify compounds that restore normal splicing.
Quantitative Data Summary
| Parameter | Cell Line | 5-FU Concentration | Duration of Treatment | Observation | Reference |
| Splicing of DHFR pre-mRNA | Not Specified | Concentration-dependent | Long-term | Decrease in mature mRNA and splicing intermediate levels, with little change in pre-mRNA levels. | [6] |
| Splicing Reconstitution | U2-depleted Yeast Extracts | 25% 5-FU substitution in U2 snRNA | N/A (in vitro) | Splicing activity restored to only 60% of control. | [5] |
| Splicing Reconstitution | U2-depleted Yeast Extracts | 100% 5-FU substitution in U2 snRNA | N/A (in vitro) | No restoration of splicing activity. | [5] |
| Cell Viability | HeLa | 10 µM | 5 days | A large fraction of cells died or became sick. | [4] |
| Splicing in vitro | HeLa Nuclear Extracts | N/A (extracts from treated cells) | Not Specified | Significant inhibition of splicing efficiency. | [7] |
Experimental Protocols
Protocol 1: In Vivo Analysis of Splicing Inhibition by this compound in Cultured Cells
This protocol describes the treatment of cultured mammalian cells with this compound to assess its impact on pre-mRNA splicing of a target gene.
Materials:
-
Mammalian cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound (5-FUr) or 5-Fluorouracil (5-FU) stock solution (e.g., 10 mM in DMSO or water)
-
Uracil stock solution (control)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers specific for the pre-mRNA and mRNA of the gene of interest
-
Taq polymerase and PCR reagents
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel documentation system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) to reach 70-80% confluency at the time of harvesting.
-
Treatment:
-
RNA Isolation:
-
At the end of the treatment period, wash the cells with PBS.
-
Isolate total RNA using TRIzol reagent according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
RT-PCR Analysis:
-
Perform PCR using primers that flank an intron of the gene of interest to amplify both the pre-mRNA and the mature mRNA.
-
Use primers specific to an intron to amplify only the pre-mRNA.
-
Use primers spanning an exon-exon junction to amplify only the mature mRNA.
-
Include a housekeeping gene (e.g., GAPDH, Actin) as a loading control.
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Quantify the band intensities to determine the relative levels of pre-mRNA and mRNA in 5-FU-treated versus control cells. An increase in the pre-mRNA/mRNA ratio indicates splicing inhibition.
-
Protocol 2: In Vitro Splicing Assay with Extracts from this compound-Treated Cells
This protocol details the preparation of nuclear extracts from 5-FUr-treated cells and their use in an in vitro splicing assay.
Materials:
-
HeLa cells or other suitable cell line
-
This compound (5-FUr)
-
Reagents for nuclear extract preparation (e.g., buffers A, C, and D as per Dignam et al.)
-
In vitro transcription system (e.g., T7 RNA polymerase)
-
Plasmid DNA containing a pre-mRNA template with an intron
-
[α-³²P]UTP for radiolabeling
-
Reagents for in vitro splicing reaction (ATP, creatine (B1669601) phosphate, etc.)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Urea-polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or X-ray film
Procedure:
-
Cell Treatment and Nuclear Extract Preparation:
-
Treat a large culture of HeLa cells with 5-FUr as described in Protocol 1.
-
Harvest the cells and prepare nuclear extracts according to standard protocols (e.g., Dignam method).
-
Prepare nuclear extracts from untreated cells as a control.
-
Determine the protein concentration of the extracts.
-
-
In Vitro Transcription of Pre-mRNA Substrate:
-
Linearize the plasmid DNA containing the pre-mRNA template.
-
Synthesize radiolabeled pre-mRNA substrate by in vitro transcription using T7 RNA polymerase and [α-³²P]UTP.
-
Purify the labeled pre-mRNA.
-
-
In Vitro Splicing Reaction:
-
Set up the splicing reactions in separate tubes:
-
Control: Nuclear extract from untreated cells + radiolabeled pre-mRNA.
-
Test: Nuclear extract from 5-FUr-treated cells + radiolabeled pre-mRNA.
-
-
The reaction mixture typically contains the nuclear extract, labeled pre-mRNA, ATP, creatine phosphate, and MgCl₂ in a suitable buffer.
-
Incubate the reactions at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).
-
-
RNA Purification:
-
Stop the reactions at each time point by adding a stop buffer containing proteinase K.
-
Incubate to digest proteins.
-
Extract the RNA with phenol:chloroform and precipitate with ethanol.
-
-
Analysis of Splicing Products:
-
Resuspend the RNA pellets in loading buffer.
-
Separate the RNA products (pre-mRNA, splicing intermediates, and mature mRNA) on a denaturing urea-polyacrylamide gel.
-
Visualize the radiolabeled RNA species by autoradiography or phosphorimaging.
-
Compare the efficiency and kinetics of splicing between the control and 5-FUr-treated extracts.
-
Conclusion
This compound is a valuable pharmacological tool for probing the mechanisms of co-transcriptional splicing. Its ability to be incorporated into snRNAs and specifically inhibit pseudouridylation provides a unique avenue to study the functional significance of these modifications in spliceosome assembly and catalysis. The protocols and data presented here offer a framework for researchers to utilize this compound in their studies to further unravel the complexities of pre-mRNA processing and its integration with gene expression.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Incorporation of 5-fluorouracil into U2 snRNA blocks pseudouridylation and pre-mRNA splicing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of 5-fluorouracil into U2 snRNA blocks pseudouridylation and pre-mRNA splicing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of 5-fluorouracil into U2 and U6 snRNA inhibits mRNA precursor splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Fluorouracil alters dihydrofolate reductase pre-mRNA splicing as determined by quantitative polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro splicing of pre-messenger RNA with extracts from this compound-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing Nascent RNA Synthesis: Combining 5-Fluorouridine Labeling with Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize newly synthesized RNA is crucial for understanding the dynamics of gene expression and the impact of therapeutic agents on cellular metabolism. 5-Fluorouridine (5-FUrd), an analog of the nucleoside uridine (B1682114), is readily incorporated into nascent RNA transcripts by cellular RNA polymerases. This incorporation provides a powerful tool for labeling and subsequently detecting newly synthesized RNA within cells. When combined with fluorescence microscopy, 5-FUrd labeling allows for the spatiotemporal analysis of RNA synthesis, processing, and localization.
These application notes provide a comprehensive guide for researchers to effectively label newly transcribed RNA with this compound and visualize it using immunofluorescence microscopy. The protocols detailed below are intended for use in cell culture and can be adapted for various research applications, including basic research on RNA biology and preclinical drug development.
Mechanism of Action
5-Fluorouracil (5-FU), the parent compound of this compound, is a widely used chemotherapeutic agent.[1] Its cytotoxic effects are primarily attributed to the disruption of RNA and DNA synthesis.[1][2] Upon entering the cell, 5-FU is converted into several active metabolites, including fluorouridine triphosphate (FUTP).[1][2] FUTP is then incorporated into newly synthesized RNA in place of uridine triphosphate (UTP).[1][2] This incorporation can disrupt RNA processing and function, leading to cellular stress and apoptosis.[1][2] For the purpose of labeling, the presence of the fluorine atom in the incorporated 5-FUrd provides a unique epitope that can be specifically targeted by antibodies for immunofluorescent detection.
Quantitative Data Summary
The following table summarizes a range of 5-Fluorouracil (the parent compound of this compound) concentrations and incubation times reported in the literature for cellular studies. It is important to note that optimal conditions for labeling will vary depending on the cell type and experimental goals. A titration experiment is recommended to determine the ideal concentration and duration for your specific application, balancing robust signal with minimal cytotoxicity.
| Cell Line | 5-FU Concentration | Incubation Time | Observed Effect / Application | Reference |
| HeLa | 1 µM - 10 µM | 72 hours | Dose-dependent increase in P-body number | [1] |
| HeLa | 0.5 µM - 5 µM | 72 hours | Induction of stress granule assembly | [1] |
| HCT116 and SW480 | 1–5 μM | 24 and 48 hours | IC50 values for 3D spheroid growth inhibition | [3] |
| Medaka (in vivo) | Not specified | Prolonged exposure | Incorporation into nascent RNA in various tissues | [4] |
| Human Colorectal Cancer Biopsies | 500 mg/m² (in vivo) | 24 hours | Maximal incorporation into RNA | [5] |
Experimental Protocols
This section provides a detailed protocol for labeling newly synthesized RNA with this compound and visualizing it via immunofluorescence microscopy.
Materials
-
Cells of interest cultured on sterile glass coverslips in a multi-well plate
-
Complete cell culture medium
-
This compound (5-FUrd) stock solution (e.g., 100 mM in DMSO, store at -20°C)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-5-Fluorouracil or Anti-BrdU antibody that cross-reacts with 5-FU (ensure specificity)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody specific to the primary antibody's host species (e.g., Alexa Fluor 488 Goat anti-Mouse IgG)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
-
Antifade Mounting Medium
-
Fluorescence Microscope with appropriate filters
Protocol Steps
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Labeling (Pulse Labeling):
-
Prepare the 5-FUrd labeling medium by diluting the 5-FUrd stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the existing medium from the cells and replace it with the 5-FUrd labeling medium.
-
Incubate the cells for the desired pulse duration (e.g., 30 minutes to 4 hours) in the incubator. The length of the pulse will determine the age of the labeled RNA population.
-
-
Cell Fixation:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Add the 4% PFA fixation solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Cell Permeabilization:
-
Add the permeabilization buffer (0.2% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access the intracellular RNA.
-
Remove the permeabilization buffer and wash the cells three times with PBS.
-
-
Blocking:
-
Add blocking buffer (1% BSA in PBS) to each well to block non-specific antibody binding.
-
Incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-5-FU antibody in the blocking buffer to its recommended working concentration.
-
Remove the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards.
-
Add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with a nuclear counterstain solution (e.g., DAPI or Hoechst) according to the manufacturer's instructions.
-
-
Mounting and Imaging:
-
Wash the cells a final two times with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Image the slides using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and nuclear stain.
-
Visualizations
Signaling and Metabolic Pathway
Caption: Metabolic activation of 5-Fluorouracil and incorporation into RNA.
Experimental Workflow
Caption: Workflow for 5-FUrd labeling and immunofluorescence detection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Insufficient 5-FUrd incorporation | Increase 5-FUrd concentration or pulse duration. Optimize for your cell line. |
| Ineffective primary antibody | Check antibody specifications for reactivity with 5-FU. Try a different antibody or a different dilution. | |
| Inadequate permeabilization | Increase Triton X-100 concentration or incubation time. | |
| High background | Non-specific antibody binding | Increase blocking time or BSA concentration. Ensure adequate washing steps. |
| Autofluorescence | Use a different fixative or include a quenching step (e.g., with sodium borohydride) after fixation. | |
| Cell death/toxicity | 5-FUrd concentration is too high | Perform a dose-response curve to find the optimal, non-toxic concentration for labeling. |
| Prolonged incubation | Shorten the pulse duration. |
Conclusion
The combination of this compound labeling and fluorescence microscopy provides a robust and adaptable method for visualizing nascent RNA synthesis in cells. This technique offers valuable insights into the fundamental processes of gene expression and can be a powerful tool in the arsenal (B13267) of researchers in cell biology and drug development. By following the detailed protocols and considering the troubleshooting guidelines provided, investigators can successfully implement this method to address a wide range of scientific questions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Fluorouridine Concentration to Minimize Cytotoxicity
Welcome to the technical support center for optimizing 5-Fluorouridine (5-FU) concentration in your research. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to minimize cytotoxicity and enhance the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (5-FU)?
A1: this compound (a metabolite of 5-Fluorouracil) primarily exerts its cytotoxic effects by interfering with DNA and RNA synthesis.[1][2][3][4] Once inside a cell, it is converted into several active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1][3][5] This inhibition leads to a depletion of thymidine, causing DNA damage and halting cell proliferation, a state often referred to as "thymineless death".[1][2]
-
Fluorouridine triphosphate (FUTP): This metabolite can be incorporated into RNA in place of uridine (B1682114) triphosphate (UTP).[1][2] This disrupts RNA processing and function, leading to errors in protein synthesis and contributing to cell death.[1][2]
-
Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated directly into DNA, leading to DNA damage and instability.[2][3]
The specificity of 5-FU towards cancer cells is largely due to their high rate of proliferation and metabolic activity, which makes them more susceptible to disruptions in DNA and RNA synthesis.[1]
Q2: Why am I observing high cytotoxicity in my non-cancerous control cells?
A2: While 5-FU is more toxic to rapidly dividing cancer cells, it can also affect normal proliferating cells, leading to off-target cytotoxicity.[6] Here are some possible reasons and solutions:
-
High Concentration: The concentration of 5-FU may be too high for your specific control cell line. It is crucial to perform a dose-response curve to determine the optimal concentration that is cytotoxic to cancer cells while minimizing effects on non-cancerous cells.[7][8]
-
Prolonged Exposure: Continuous long-term exposure, even at low concentrations, can be detrimental to cell health.[7] Consider reducing the incubation time.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to 5-FU.[9][10] Your control cell line might be particularly sensitive.
Q3: My IC50 values for 5-FU are inconsistent across experiments. What could be the cause?
A3: Inconsistent IC50 values are a common issue. Several factors can contribute to this variability:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition.[11] Regularly test for mycoplasma contamination.[11]
-
Drug Preparation: Prepare fresh stock solutions of 5-FU for each experiment to avoid degradation.[11] Ensure the drug is fully dissolved in the appropriate solvent.[11]
-
Assay Protocol: Maintain consistent incubation times and ensure accurate, calibrated pipetting.[11] Use a consistent method for calculating IC50 values.[11]
-
Cell Viability Assay: The choice of cytotoxicity assay can influence the results. Ensure the chosen assay is appropriate for your experimental setup and that you are following the protocol precisely.
Q4: My cancer cells are showing resistance to 5-FU. What are the potential mechanisms?
A4: Resistance to 5-FU is a significant challenge and can arise from various mechanisms:[4][12][13][14]
-
Altered Drug Metabolism: Changes in the activity of enzymes that activate or catabolize 5-FU can lead to resistance.[2][15][16] For example, decreased activity of enzymes that convert 5-FU to its active metabolites or increased activity of enzymes that degrade it can reduce its efficacy.[2][16]
-
Target Enzyme Modifications: Increased expression or mutation of thymidylate synthase (TS), the primary target of FdUMP, can overcome the inhibitory effects of the drug.[5][15]
-
Evasion of Apoptosis: Cancer cells can develop mechanisms to evade programmed cell death (apoptosis), which is a key process through which 5-FU induces cytotoxicity.[4][14]
-
Enhanced DNA Repair: Increased efficiency of DNA repair mechanisms can counteract the DNA damage induced by 5-FU.[9]
Troubleshooting Guides
Guide 1: High Well-to-Well Variability in Cytotoxicity Assays
This guide addresses high variability between replicate wells in your 5-FU cytotoxicity assays.[11]
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette or an automated cell dispenser for seeding. Avoid using the outer wells of 96-well plates, which are prone to evaporation; instead, fill them with sterile PBS or media.[11] |
| Inaccurate Drug Dilution/Pipetting | Verify the calibration of your pipettes. Prepare serial dilutions carefully and ensure thorough mixing at each step. |
| Incomplete Dissolution of Formazan (B1609692) (MTT Assay) | After incubation with MTT, ensure complete dissolution of the formazan crystals by adding an appropriate solvent (e.g., DMSO) and shaking the plate for 10-15 minutes.[11][17] |
| Edge Effects in Microplates | As mentioned, avoid using the outermost wells for experimental samples. The evaporation rate in these wells is higher, which can concentrate solutes and affect cell growth and drug efficacy. |
Guide 2: Lack of Expected Cytotoxicity
If 5-FU is not inducing the expected level of cell death in your target cancer cell line, consider the following:
| Possible Cause | Recommended Solution |
| Drug Inactivity | Ensure your 5-FU stock solution is fresh and has been stored correctly. Consider purchasing a new batch of the compound. |
| Cell Line Resistance | The cell line you are using may have intrinsic or acquired resistance to 5-FU.[4][12] Review the literature for typical IC50 values for your specific cell line. Consider using a different cell line or investigating mechanisms of resistance. |
| Suboptimal Assay Conditions | Review your experimental protocol. Ensure the incubation time is sufficient for 5-FU to exert its effects (typically 24-72 hours).[17] Confirm that the cell seeding density is appropriate. |
| Incorrect Filter Wavelength (for absorbance-based assays) | Double-check the recommended wavelength for your specific assay (e.g., 570 nm for MTT).[17] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of 5-FU can vary significantly depending on the cell line and experimental conditions.[17] The following table provides a summary of reported IC50 values for different cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |
| HCT116 | Colon Carcinoma | 2.2 ± 0.03 (as IC60 in µg/ml) | 48 hours | [9] |
| HepG2 | Hepatocellular Carcinoma | 7 ± 0.2 (as IC60 in µg/ml) | 48 hours | [9] |
| MCF-7 | Breast Cancer | 24.5 ± 0.6 (as IC60 in µg/ml) | 48 hours | [9] |
| HeLa | Cervical Cancer | 50 ± 1.30 (as IC60 in µg/ml) | 48 hours | [9] |
| COLO-205 | Colon Cancer | 3.2 | 2-3 days | [18] |
| HT-29 | Colon Cancer | 13 | 2-3 days | [18] |
| HCT-116 | Colon Cancer | 11.3 | 3 days | [10] |
| HT-29 | Colon Cancer | 11.25 | 5 days | [10] |
Note: IC50 values are highly dependent on the specific experimental conditions and should be determined empirically for your system. The provided data is for comparative purposes.[17]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 5-FU.[17][19]
Materials:
-
Target cancer cell line
-
Complete culture medium
-
96-well plates
-
This compound (5-FU)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[17]
-
Drug Treatment: Prepare serial dilutions of 5-FU in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of 5-FU. Include untreated control wells (vehicle only).[17]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until a purple formazan precipitate is visible.[17]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log concentration of 5-FU to determine the IC50 value using a sigmoidal dose-response curve.[17]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of 5-FU on the cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry. 5-FU is known to cause an accumulation of cells in the S phase of the cell cycle.[17]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in the presence or absence of 5-FU for the desired time.
-
Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise and incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30-40 minutes at 37°C.[17]
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations
References
- 1. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Predictive markers for the response to 5-fluorouracil therapy in cancer cells: Constant-field gel electrophoresis as a tool for prediction of response to 5-fluorouracil-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Possible reasons behind the resistance of certain cancer cells to the chemotherapy drug 5-FU - N2CR [medicine.nus.edu.sg]
- 13. researchgate.net [researchgate.net]
- 14. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
- 16. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
troubleshooting low 5-Fluorouridine incorporation efficiency in RNA
print(google_search.search(queries=["troubleshooting low 5-Fluorouridine incorporation in RNA", "factors affecting this compound uptake by cells", "optimizing 5-FU concentration and incubation time for RNA labeling", "5-FU metabolic pathway and resistance mechanisms", "protocols for quantifying 5-FU in RNA", "expected this compound incorporation rates in different cell lines", "impact of cell confluence on drug uptake", "troubleshooting RNA isolation after 5-FU treatment", "validation of 5-FU incorporation into RNA", "common pitfalls in this compound labeling experiments", "mechanisms of cellular resistance to 5-Fluorouracil", "role of efflux pumps in 5-FU resistance", "enzymes involved in 5-Fluorouracil metabolism and activation", "experimental protocols for 5-FU cytotoxicity assays", "quantification of 5-FU in RNA using mass spectrometry", "signaling pathways affected by 5-Fluorouracil", "expected 5-FU incorporation levels in RNA for different cancer cell lines", "influence of cell culture conditions on 5-FU efficacy", "step-by-step guide for RNA extraction from cells treated with 5-FU", "methods to validate 5-FU incorporation into newly synthesized RNA"]))
reducing background signal in 5-Fluorouridine immunofluorescence
Welcome to the technical support center for 5-Fluorouridine (5-FU) immunofluorescence. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you reduce background signal and achieve high-quality staining results.
Troubleshooting High Background Signal
High background fluorescence can obscure specific signals, leading to inaccurate data interpretation.[1] This section addresses common causes of high background and provides systematic solutions to resolve them.
FAQ 1: What are the most common causes of high background signal in 5-FU immunofluorescence?
High background can stem from several factors throughout the experimental workflow. The most frequent culprits include:
-
Antibody Concentration: Using primary or secondary antibodies at excessively high concentrations is a primary cause of non-specific binding.[2][3]
-
Inadequate Blocking: Failure to properly block non-specific binding sites on the sample can lead to antibodies adhering to unintended targets.[4][5]
-
Insufficient Washing: Incomplete removal of unbound primary and secondary antibodies results in a diffuse background signal.[2][6]
-
Autofluorescence: Some cell and tissue types possess endogenous molecules that fluoresce naturally, which can interfere with the desired signal.[6][7]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may bind to endogenous immunoglobulins within the sample, especially in mouse-on-mouse staining scenarios.[8]
-
Sample Drying: Allowing the sample to dry out at any stage can cause non-specific antibody attachment and increased background.[8]
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a structured approach to identifying and resolving the source of high background.
dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368", arrowhead=vee];
} caption: Troubleshooting workflow for high background.
Quantitative Troubleshooting Recommendations
| Issue | Recommended Action | Data-Driven Parameters | Expected Outcome |
| High Antibody Concentration | Perform a titration of both primary and secondary antibodies.[9] | Primary Antibody: Test a range starting from the manufacturer's suggestion (e.g., 1 µg/mL) and perform serial dilutions.[9] Secondary Antibody: Typically used around 1 µg/mL; titrate to find the lowest concentration that provides a strong signal.[9] | Reduced background with a clear, specific signal. |
| Inadequate Blocking | Optimize the blocking buffer and incubation time. | Blocking Agents: 1-5% Bovine Serum Albumin (BSA) in PBS or 5-10% normal serum from the secondary antibody's host species.[10] Incubation Time: Increase from 30 minutes to 1 hour at room temperature.[11] | A significant decrease in non-specific antibody binding. |
| Insufficient Washing | Increase the number and duration of wash steps. | Washes: Perform at least 3 washes of 5 minutes each after antibody incubations.[12] Buffer: Use a wash buffer containing a mild detergent like 0.1% Tween 20 in PBS. | Effective removal of unbound antibodies, leading to a cleaner background. |
| Autofluorescence | Assess and quench endogenous fluorescence. | Assessment: Examine an unstained sample under the microscope.[6] Quenching: If autofluorescence is present, consider chemical quenching with agents like Sudan Black B or photobleaching.[4][13] | Reduction of background signal originating from the sample itself. |
Detailed Experimental Protocols
Adherence to optimized protocols is critical for reproducible, high-quality results.
Protocol 1: Optimized Blocking Procedure
-
Reagent Preparation: Prepare a blocking buffer consisting of 5% normal goat serum (or serum from the species of the secondary antibody) and 0.3% Triton X-100 in PBS.[12] Alternatively, a buffer of 1-3% BSA in PBS can be used.[14]
-
Incubation: After fixation and permeabilization, incubate the samples in the blocking buffer for 1 hour at room temperature in a humidified chamber.[11]
-
Washing: Gently wash the samples three times for 5 minutes each with PBS containing 0.1% Tween 20.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368", arrowhead=vee];
} caption: Optimized blocking workflow.
Protocol 2: Antibody Titration for Signal Optimization
-
Primary Antibody Titration:
-
Prepare serial dilutions of the primary antibody in blocking buffer (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000).
-
Incubate separate samples with each dilution overnight at 4°C.
-
Proceed with the standard washing and secondary antibody incubation steps.
-
Image all samples using identical microscope settings.
-
Select the dilution that provides the best signal-to-noise ratio.
-
-
Secondary Antibody Titration:
-
Using the optimal primary antibody dilution determined above, prepare serial dilutions of the fluorescently-conjugated secondary antibody (e.g., 1:200, 1:500, 1:1000, 1:2000).[14]
-
Incubate separate samples with each dilution for 1-2 hours at room temperature, protected from light.[12]
-
Wash and mount the samples.
-
Image all samples using identical microscope settings.
-
Choose the dilution that yields a strong specific signal with minimal background.
-
Additional FAQs
Q: Can the choice of fixative affect background signal? A: Yes, some fixatives, like glutaraldehyde, can induce autofluorescence.[6] If autofluorescence is suspected to be an issue, consider using an alternative fixative such as acetone (B3395972) or a non-aldehyde-based fixative.[15]
Q: What are appropriate controls to include in my 5-FU immunofluorescence experiment? A: To accurately interpret your results and troubleshoot background issues, the following controls are essential:
-
Secondary Antibody Only Control: This sample is incubated with only the secondary antibody to check for non-specific binding of the secondary.[13]
-
Isotype Control: This involves using an antibody of the same isotype and concentration as the primary antibody but one that does not target your protein of interest. This helps determine if the primary antibody is binding non-specifically.
-
Unstained Control: An unstained sample should be examined to assess the level of endogenous autofluorescence.[6]
Q: How can I minimize autofluorescence from sources like lipofuscin? A: Lipofuscin, an aging pigment, can cause significant autofluorescence.[4] This can be managed through chemical treatment with reagents like Sudan Black B or by photobleaching the sample before staining.[4][13] However, be aware that Sudan Black B can introduce fluorescence in the far-red channel.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 5. biotium.com [biotium.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. sinobiological.com [sinobiological.com]
- 9. biotium.com [biotium.com]
- 10. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 11. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - TR [thermofisher.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. vectorlabs.com [vectorlabs.com]
determining optimal 5-Fluorouridine labeling time for specific cell types
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-Fluorouridine (5-FU) for metabolic labeling of RNA.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound (5-FU) labeling of RNA?
5-Fluorouracil (B62378) (5-FU), a uracil (B121893) analog, is taken up by cells and endogenously converted into this compound triphosphate (FUTP).[1][2] FUTP is then incorporated into newly synthesized RNA transcripts by RNA polymerases.[2][3] This process allows for the specific labeling and subsequent analysis of nascent RNA. The primary cytotoxic effects of 5-FU are attributed to its incorporation into RNA, particularly ribosomal RNA (rRNA), which disrupts RNA processing and function.[2][4][5]
Q2: What is a typical starting point for 5-FU labeling time?
The optimal labeling time for 5-FU can vary significantly depending on the cell type, experimental goals, and the number of cells. For in vitro experiments, labeling times can range from 2 to 12 hours.[1] For experiments involving a small number of cells (e.g., less than 1,000), a longer incubation of 12 hours is recommended to achieve a sufficient signal-to-noise ratio.[1] For larger cell populations (e.g., more than 1 x 10^5 cells), a 4-hour labeling period may be sufficient.[1] Some studies with colon cancer cell lines have used a 24-hour exposure to 5-FU.[6]
Q3: Does cell confluency affect 5-FU labeling?
For in vitro experiments, cell confluency does not appear to significantly affect 5-FU tagging.[1] This method is applicable to both adherent and suspension cells.[1]
Q4: How does 5-FU incorporation differ between normal and tumor cells?
Tumor tissues have been observed to utilize uracil more rapidly than normal tissues, which was the initial rationale for the development of 5-FU as a chemotherapeutic agent.[2] Additionally, the application of radiolabeled 5-FU to diseased or ulcerated skin resulted in 15 to 75 times greater absorption compared to healthy skin, suggesting a selective effect of 5-FU on rapidly dividing or abnormal cells.[7] The differential effects can also be influenced by whether the cell populations are entrained by the circadian clock.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal from labeled RNA | Insufficient labeling time: The incubation period may be too short for the specific cell type or cell number. | Increase the 5-FU labeling time. For very small cell numbers (<1,000 cells), a 12-hour labeling period is recommended.[1] |
| Low 5-FU concentration: The concentration of 5-FU may be too low for efficient incorporation. | Perform a dose-response experiment to determine the optimal 5-FU concentration for your cell line. In human WiDr colon tumor cells, RNA incorporation was measured at 25 µM 5-FU.[9] | |
| Poor cell viability: High concentrations of 5-FU can be cytotoxic, leading to reduced RNA synthesis.[10] | Assess cell viability after labeling using methods like Trypan Blue exclusion. If viability is low, reduce the 5-FU concentration or labeling time. | |
| Inefficient RNA extraction: The protocol used for RNA isolation may not be efficient. | Ensure you are using a high-quality RNA extraction kit and following the manufacturer's protocol carefully. | |
| High background signal | Non-specific binding of detection reagents: The antibodies or probes used for detection may be binding non-specifically. | Include appropriate negative controls in your experiment. Titrate your primary and secondary antibodies to determine the optimal concentration that minimizes background.[11][12] |
| Autofluorescence: Some cell types exhibit natural fluorescence, which can interfere with signal detection. | Analyze an unlabeled cell sample to determine the level of autofluorescence.[11] | |
| Variability in results between experiments | Inconsistent cell culture conditions: Differences in cell passage number, confluency, or media can affect metabolic activity. | Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments. |
| Inconsistent labeling conditions: Variations in 5-FU concentration or incubation time. | Prepare fresh 5-FU solutions for each experiment and ensure accurate timing of the labeling period. | |
| Issues with downstream analysis: Problems with reverse transcription, PCR, or sequencing library preparation. | Include appropriate controls for all downstream steps to identify the source of variability. |
Experimental Protocols
Protocol: Determining Optimal this compound (5-FU) Labeling Time
This protocol provides a general framework for determining the optimal 5-FU labeling time for a specific cell type.
1. Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (5-FU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents or other downstream analysis reagents
2. Procedure:
-
Cell Seeding: Seed cells in multiple wells or plates at a consistent density to ensure they are in the logarithmic growth phase during the experiment.
-
5-FU Labeling (Time Course):
-
Prepare a working solution of 5-FU in complete culture medium at the desired final concentration (e.g., 25 µM).
-
Remove the existing medium from the cells and replace it with the 5-FU-containing medium.
-
Incubate the cells for a range of time points (e.g., 2, 4, 6, 8, 12, and 24 hours). Include a no-5-FU control for each time point.
-
-
Cell Lysis and RNA Extraction:
-
At each time point, wash the cells with PBS.
-
Lyse the cells directly in the plate/well according to the RNA extraction kit manufacturer's protocol.
-
Purify the total RNA.
-
-
Quantification of Labeled RNA:
-
The method for quantifying 5-FU incorporation will depend on the experimental goals. Options include:
-
Immunoprecipitation followed by qRT-PCR: Use an antibody specific for 5-FU or a related modification to enrich for labeled RNA, followed by qRT-PCR for specific transcripts of interest.
-
Click chemistry-based methods (if using a modified 5-FU analog): If using an analog like 5-ethynyluridine (B57126) (5-EU), labeled RNA can be detected via a click reaction with a fluorescent azide.
-
Mass Spectrometry: For a more direct and quantitative measurement of 5-FU incorporation.[9]
-
-
-
Data Analysis:
-
Analyze the amount of labeled RNA at each time point. The optimal labeling time will be the point at which a sufficient signal is achieved without significant cytotoxicity.
-
Visualizations
Caption: Metabolic activation pathway of 5-Fluorouracil (5-FU).
Caption: Simplified workflow of the RNA damage response induced by 5-FU.
References
- 1. Labeling and Isolation of Fluorouracil Tagged RNA by Cytosine Deaminase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The optimal schedule for 5-fluorouracil radiosensitization in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nextstepsinderm.com [nextstepsinderm.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. biotium.com [biotium.com]
Technical Support Center: Managing Off-Target Effects of 5-Fluorouridine in Research
Welcome to the technical support center for 5-Fluorouridine (5-FUrd). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the off-target effects of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
A1: this compound (5-FUrd) is a fluoropyrimidine analog of the nucleoside uridine (B1682114). Its primary on-target cytotoxic effect is mediated through its active metabolites. One key metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), inhibits thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine (B127349), leading to a depletion of thymidine triphosphate (dTTP) pools and subsequent disruption of DNA synthesis and repair.[1][2]
Q2: What are the main off-target effects of this compound?
A2: The principal off-target effects of 5-FUrd stem from its incorporation into various RNA species.[2] The metabolite this compound triphosphate (FUTP) can be incorporated into RNA in place of uridine triphosphate (UTP). This incorporation can disrupt RNA processing, maturation, and function, leading to cytotoxicity independent of its effects on DNA synthesis.[3] Recent evidence suggests that the incorporation of 5-FU into ribosomal RNA (rRNA) is a major contributor to its cytotoxic effects in some cancer types.[2]
Q3: Why am I observing significant cytotoxicity in my cell line even at low concentrations of this compound?
A3: High cytotoxicity at low concentrations can be due to several factors. The cell line you are using may have high expression of enzymes that convert 5-FUrd to its active metabolites, or it may have a high proliferation rate, making it more susceptible to disruptions in RNA and DNA synthesis. Additionally, some cell lines are inherently more sensitive to the RNA-damaging effects of 5-FUrd.[4]
Q4: Can the off-target effects of this compound be mitigated in my experiments?
A4: Yes, the off-target effects, particularly those related to RNA damage, can be mitigated by co-administration of uridine. This is known as a "uridine rescue." Uridine competes with 5-FUrd for incorporation into RNA, thereby reducing the extent of RNA-related off-target effects and toxicity.[5][6]
Q5: How does a uridine rescue experiment work?
A5: In a uridine rescue experiment, cells are treated with this compound, and at a subsequent time point, uridine is added to the culture medium. The exogenous uridine helps to replenish the cellular uridine pools, outcompeting the incorporation of FUTP into RNA and thereby reducing RNA-related cytotoxicity.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: High variability in cytotoxicity assay results between experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in cell health or passage number, or "edge effects" in multi-well plates.
-
Solution:
-
Ensure a consistent and uniform cell seeding density across all wells and experiments.
-
Use cells within a narrow passage number range and ensure they are in the exponential growth phase at the time of treatment.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity.
-
Problem 2: Unexpectedly high levels of cell death in control (untreated) groups.
-
Possible Cause: Solvent toxicity (e.g., DMSO), contamination of cell culture, or issues with the culture medium.
-
Solution:
-
Ensure the final concentration of the solvent used to dissolve this compound is below the cytotoxic threshold for your specific cell line (typically <0.1% for DMSO).
-
Regularly test your cell lines for mycoplasma contamination.
-
Use fresh, pre-warmed culture medium for all experiments.
-
Problem 3: Lack of a clear dose-response curve in cytotoxicity assays.
-
Possible Cause: The concentration range of this compound is too narrow or inappropriate for the cell line, or the incubation time is too short.
-
Solution:
-
Perform a broad-range dose-response experiment to determine the optimal concentration range for your cell line.
-
Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing a dose-dependent effect.
-
Problem 4: Difficulty in reproducing published IC50 values for this compound.
-
Possible Cause: Differences in experimental conditions such as cell line passage number, seeding density, incubation time, and the specific cytotoxicity assay used.
-
Solution:
-
Standardize your experimental protocol and ensure all parameters are consistent with the published study.
-
Be aware that IC50 values can vary significantly between different cytotoxicity assays (e.g., MTT vs. LDH release).
-
Confirm the identity and health of your cell line.
-
Data Presentation
Table 1: IC50 Values of 5-Fluorouracil (B62378) (5-FU) in Various Cancer Cell Lines
As a close analog, 5-FU data provides a reference for the expected cytotoxic range of this compound.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| HCT 116 | Colon Cancer | 72 hours | 1.2 |
| HT-29 | Colon Cancer | 72 hours | 1.43 |
| CL1-5 | Lung Cancer | 72 hours | 1.2 |
| MCF-7 | Breast Cancer | Not Specified | 1.0 ± 0.2 |
| A549 | Lung Cancer | Not Specified | 0.7 ± 0.2 |
| MX-1 | Breast Cancer | Not Specified | 92.4 ± 3.7 |
| SQUU-A | Oral Squamous Cell Carcinoma | 48 hours | ~10 |
| SQUU-B | Oral Squamous Cell Carcinoma | 48 hours | ~20 |
Data compiled from multiple sources.[7][8][9][10]
Table 2: Summary of Uridine Rescue Experiments to Mitigate 5-Fluorouracil Toxicity
| Model System | 5-FU Dose | Uridine Rescue Dose | Outcome |
| Mice | 200 mg/kg | 5 g/kg/day (5-day infusion) | Accelerated recovery of bone marrow cellularity.[5] |
| Mice | 400, 600, 800 mg/kg | 5 g/kg/day (5-day infusion) | Rescued mice from lethal toxicity.[5] |
| Human Patients | Dose-limiting toxicity level | 5 g/m² every 6 hours for 72 hours (oral) | Reversed leukopenia.[6] |
Experimental Protocols
Protocol 1: Uridine Rescue in Cell Culture
Objective: To mitigate the RNA-related off-target cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or water)
-
Uridine (stock solution in water or PBS, sterile-filtered)
-
96-well plates
-
Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Uridine Rescue: After a defined period of this compound treatment (e.g., 4, 8, or 24 hours), add uridine to the appropriate wells at a final concentration typically ranging from 10 µM to 1 mM. It is recommended to perform a dose-response of uridine to find the optimal rescue concentration for your cell line.
-
Incubation: Continue to incubate the cells for a total of 48-72 hours from the initial this compound treatment.
-
Cytotoxicity Assessment: Perform a cytotoxicity assay according to the manufacturer's instructions to determine cell viability.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with uridine to quantify the extent of the rescue effect.
Protocol 2: Quantification of this compound Incorporation into RNA by LC-MS/MS
Objective: To quantify the amount of this compound incorporated into cellular RNA.
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., TRIzol)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
This compound and Uridine standards
Methodology:
-
RNA Extraction: Treat cells with this compound for the desired time and concentration. Isolate total RNA using a standard RNA extraction protocol.
-
RNA Digestion: Digest the isolated RNA to its constituent nucleosides.
-
In a microcentrifuge tube, combine 1-5 µg of RNA with nuclease P1 and bacterial alkaline phosphatase in the appropriate reaction buffer.
-
Incubate at 37°C for 2-4 hours.
-
-
Sample Preparation:
-
Precipitate the proteins by adding ice-cold methanol.
-
Centrifuge to pellet the protein and collect the supernatant containing the nucleosides.
-
Dry the supernatant under vacuum.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the nucleosides using a suitable C18 reverse-phase column with an appropriate gradient of mobile phases (e.g., ammonium (B1175870) formate (B1220265) buffer and methanol).
-
Detect and quantify this compound and uridine using tandem mass spectrometry in negative ion mode.
-
-
Data Analysis: Generate a standard curve using known concentrations of this compound and uridine to quantify the amount of incorporated this compound in the RNA samples. Express the results as pmol of this compound per µg of RNA.
Protocol 3: Assessment of rRNA Processing Defects by Northern Blotting
Objective: To qualitatively assess the impact of this compound on the processing of ribosomal RNA precursors.
Materials:
-
Cells treated with this compound
-
Total RNA
-
Denaturing agarose (B213101) gel (with formaldehyde)
-
MOPS running buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or fluorescently labeled probes specific for rRNA precursor sequences (e.g., ITS1, ITS2)
-
Phosphorimager or fluorescence imaging system
Methodology:
-
RNA Electrophoresis: Separate 5-10 µg of total RNA on a denaturing agarose gel.
-
RNA Transfer: Transfer the separated RNA to a nylon membrane via capillary transfer overnight.
-
RNA Crosslinking: UV-crosslink the RNA to the membrane.
-
Prehybridization: Prehybridize the membrane in hybridization buffer at the appropriate temperature (typically 42-68°C) for at least 1 hour.
-
Hybridization: Add the labeled probe to fresh hybridization buffer and incubate with the membrane overnight at the hybridization temperature.
-
Washing: Wash the membrane with low and high stringency buffers to remove non-specifically bound probe.
-
Signal Detection: Detect the probe signal using a phosphorimager (for radiolabeled probes) or a fluorescence imaging system.
-
Data Analysis: Compare the band patterns of rRNA precursors in control and this compound-treated samples. An accumulation of specific precursor bands in the treated samples indicates a defect in rRNA processing.
Visualizations
Caption: Metabolic pathway of this compound and its on- and off-target effects.
Caption: Experimental workflow for a uridine rescue experiment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [theoncologynurse.com]
- 4. Increased cytotoxicity and bystander effect of 5-fluorouracil and 5-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of uridine rescue to enhance the antitumor selectivity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of 5-fluorouracil-induced toxicity by oral administration of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
improving the signal-to-noise ratio in 5-Fluorouridine detection
Welcome to the technical support center for 5-Fluorouridine (5-FU) and its metabolite detection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve the signal-to-noise ratio (S/N) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-Fluorouracil (B62378) (5-FU) and how does it work?
A1: 5-Fluorouracil is a chemotherapy drug structurally similar to the nucleic acid base uracil.[1][2] It enters cells and is converted into several active metabolites, which then exert cytotoxic effects.[2][3] The primary mechanisms of action are the inhibition of thymidylate synthase (TS) by the metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), and the incorporation of metabolites this compound triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine (B1346552) triphosphate (FdUTP) into RNA and DNA, respectively, leading to disruption of their synthesis and function.[2][4][5]
Q2: What are the most common methods for detecting 5-FU and its metabolites?
A2: The most widely used analytical methods are chromatographic, including High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection, and Gas Chromatography (GC) coupled with MS.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly favored for its high sensitivity and specificity in quantifying 5-FU and its various metabolites in complex biological matrices like plasma, cells, and tissues.[7][8][9]
Q3: Why is improving the signal-to-noise (S/N) ratio important in 5-FU detection?
A3: A high S/N ratio is crucial for accurate and reliable quantification, especially given the low intracellular concentrations of some active 5-FU metabolites.[8] Improving the S/N ratio involves increasing the specific signal from the analyte while minimizing background noise from the sample matrix and the instrument.[10][11] This leads to lower limits of detection (LOD) and quantification (LOQ), allowing for the measurement of subtle changes in drug metabolism, which is essential for pharmacokinetic studies and therapeutic drug monitoring.[12]
Q4: What are the primary sources of noise in 5-FU detection assays?
A4: Noise can originate from multiple sources, including:
-
Endogenous Interferences: Biological matrices like plasma and cell lysates contain numerous compounds that can co-elute with 5-FU or its metabolites, causing signal suppression or enhancement in mass spectrometry.[6]
-
Sample Preparation: Incomplete removal of proteins and phospholipids (B1166683) can contaminate the analytical column and detector. The derivatization process required for GC-MS can also introduce artifacts.[6]
-
Instrumental Noise: Electronic noise from detectors (e.g., photomultiplier tubes), instability in laser power for fluorescence detection, and fluctuations in the MS ion source can all contribute to a higher noise floor.[10][13]
-
Chemical Noise: Contaminants from solvents, reagents, and collection tubes can introduce background signals.
Troubleshooting Guides
This section addresses specific issues encountered during 5-FU detection, providing potential causes and actionable solutions.
Issue 1: High Background Noise or Matrix Effects
Q: My chromatogram shows a high, noisy baseline, or I suspect ion suppression/enhancement in my LC-MS/MS analysis. What can I do?
A: High background and matrix effects are common challenges that obscure the analyte signal. Here are steps to troubleshoot this issue:
-
Potential Cause 1: Inefficient Sample Preparation.
-
Solution: The goal of sample preparation is to remove interfering substances like proteins and phospholipids. If you are using a simple protein precipitation method (e.g., with methanol (B129727) or acetonitrile), consider optimizing it or switching to a more robust technique.[7] Solid-Phase Extraction (SPE) is highly effective at cleaning up complex samples and can significantly reduce matrix effects.[7]
-
-
Potential Cause 2: Suboptimal Chromatographic Separation.
-
Solution: Ensure that your HPLC method provides adequate separation between your analytes and major matrix components. Adjusting the mobile phase composition, gradient slope, or switching to a different column chemistry (e.g., HILIC for polar metabolites) can improve resolution and move the analyte peak away from interfering signals.[6]
-
-
Potential Cause 3: Contamination.
-
Solution: Use high-purity solvents and reagents (LC-MS grade). Ensure all glassware and plasticware are thoroughly clean. Run blank injections (solvent only, and extracted matrix from a control sample) to identify the source of contamination.
-
Issue 2: Low Signal Intensity or Poor Analyte Recovery
Q: The peak for 5-FU or its metabolites is very small or undetectable, even at expected concentrations. How can I increase the signal?
A: Low signal intensity can stem from analyte loss during sample processing, poor ionization, or suboptimal instrument settings.
-
Potential Cause 1: Analyte Degradation or Loss.
-
Solution: 5-FU can be unstable in whole blood at room temperature due to enzymatic degradation.[14][15] Process samples on ice and separate plasma as quickly as possible.[14][15] For long-term storage, keep samples at -20°C or lower.[7][14] When developing extraction methods, perform recovery experiments by spiking a known amount of analyte into a blank matrix and comparing the signal before and after extraction to quantify any loss.
-
-
Potential Cause 2: Inefficient Extraction.
-
Solution: The choice of extraction solvent and pH is critical. For protein precipitation, methanol has been shown to provide high extraction recovery for 5-FU metabolites from cells.[7] For SPE, ensure the sorbent type and the wash/elution solvents are optimized for your analytes of interest.
-
-
Potential Cause 3: Suboptimal Mass Spectrometry Conditions.
-
Solution: Optimize MS parameters by infusing a standard solution of each analyte. Adjust key settings like capillary voltage, desolvation gas flow rate, and collision energy to maximize the signal for the specific precursor-product ion transitions (MRM) for each metabolite.[16] Ionization efficiency can be improved by adjusting the mobile phase pH to favor the formation of protonated or deprotonated molecules. 5-FU and its metabolites are typically analyzed in negative ion mode.[7][14]
-
Experimental Protocols & Data
Protocol 1: Extraction of 5-FU Metabolites from Cultured Cells via Protein Precipitation
This protocol is adapted from a method developed for the LC-MS/MS quantification of 5-FU and its metabolites.[7]
-
Cell Harvesting: After incubation with 5-FU, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Cell Lysis & Precipitation: Add a sufficient volume of ice-cold methanol to the cell pellet.
-
Vortexing: Vortex the sample vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.
-
Drying & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: General UPLC-MS/MS Analysis
This protocol provides a starting point for the analysis of 5-FU, adapted from validated methods.[16]
-
Chromatography System: Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is commonly used.[16]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol) is typical.[7]
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.[16]
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Example transitions are m/z 128.97 > 41.82 for 5-FU.[14][16] An internal standard (e.g., propylthiouracil (B1679721) or an isotopically labeled 5-FU) should be used to correct for variability.[14][16]
Quantitative Data Summary
The following tables summarize key performance metrics from validated 5-FU detection methods.
Table 1: LC-MS/MS Method Validation Parameters for 5-FU Quantification
| Parameter | Biological Matrix | Concentration Range | Accuracy (% Deviation) | Precision (%CV) | Reference |
| Linearity | Dried Blood Spots | 0.1 - 60.0 µg/mL | Within ±15% | Not specified | [15] |
| LLOQ | Dried Blood Spots | 0.1 µg/mL | Within ±20% | ≤ 20% | [16] |
| Intra-assay CV | PBMC Lysate | 0.488 - 67.7 nM | Not specified | ≤ 4.9% | [8] |
| Inter-assay CV | PBMC Lysate | 0.488 - 67.7 nM | -2.2% to 7.0% | Not specified | [8] |
| Recovery | Spiked Blood | Not specified | 78.6% - 86.4% | 2.69% - 4.42% | [17] |
Table 2: Reported Concentrations of 5-FU in Clinical Samples
| Sample Type | Administration | Concentration Range | Reference |
| Serum | IV / Oral | 0.106 - 3.77 µg/mL | [6] |
| Plasma (post-IV) | IV Bolus | 14.2 - 27.5 µg/mL | [15] |
| Dried Blood Spots (post-IV) | IV | 0.16 - 3.18 µg/mL | [15] |
| Dried Blood Spots (post-oral) | Oral Capecitabine | 0 - 0.23 µg/mL | [15] |
Visual Guides: Pathways and Workflows
Metabolic Activation of 5-Fluorouracil
The following diagram illustrates the intracellular conversion of 5-FU into its active metabolites that disrupt DNA and RNA synthesis.
Caption: Metabolic activation and cytotoxic pathways of 5-Fluorouracil.
General Workflow for LC-MS/MS Detection
This diagram outlines a standard experimental workflow for the quantification of 5-FU from biological samples.
Caption: Standard workflow for 5-FU analysis by LC-MS/MS.
Troubleshooting Logic for Low Signal-to-Noise Ratio
This decision tree provides a logical approach to diagnosing the root cause of a poor S/N ratio in your 5-FU detection experiment.
Caption: A decision tree for troubleshooting low S/N ratio issues.
References
- 1. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio [avantierinc.com]
- 12. academic.oup.com [academic.oup.com]
- 13. photonics.com [photonics.com]
- 14. dovepress.com [dovepress.com]
- 15. Determination of 5-Fluorouracil in Dried Blood Spots for Therapeutic Drug Monitoring and Adverse Event Assessment in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Overcoming 5-Fluorouridine-Induced Cell Cycle Arrest
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with 5-Fluorouridine (5-FU)-induced cell cycle arrest in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell cycle arrest?
A1: this compound (5-FU), a pyrimidine (B1678525) analog, primarily exerts its cytotoxic effects by inhibiting thymidylate synthase (TS). This enzyme is crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1][2] The depletion of the dTMP pool leads to an imbalance of deoxynucleotides, causing DNA damage and replication stress.[1] This damage triggers cell cycle checkpoints, leading to arrest, most commonly in the S-phase, but also observed at the G1/S and G2/M transitions, to allow time for DNA repair.[1][3][4][5] Additionally, 5-FU metabolites can be incorporated into RNA, disrupting its processing and function.[1]
Q2: My cells are arrested in S-phase after 5-FU treatment and are not progressing. How can I overcome this?
A2: Persistent S-phase arrest is a common observation. To overcome this, you can employ several strategies:
-
Washout Protocol: A simple yet effective method is to remove the 5-FU from the culture medium. This allows the cells to resume DNA synthesis, provided the damage is not irreversible. See the detailed "5-FU Washout Protocol" below.
-
Uridine (B1682114) Rescue: Supplementing the culture medium with uridine can help overcome the toxic effects of 5-FU that are related to its incorporation into RNA.[6][7][8][9][10][11] This can allow cells to progress through the cell cycle. A detailed "Uridine Rescue Protocol" is provided below.
-
Thymidine (B127349) Rescue: Since 5-FU's primary mechanism is the inhibition of thymidylate synthase, providing an exogenous source of thymidine can bypass this inhibition and allow DNA synthesis to resume.[12][13] Refer to the "Thymidine Rescue Protocol" for a step-by-step guide.
Q3: I observe high levels of cell death even after attempting to rescue the cells from cycle arrest. What could be the reason?
A3: High cell death post-rescue can be attributed to several factors:
-
Irreversible DNA Damage: Prolonged exposure or high concentrations of 5-FU can cause extensive DNA damage that is beyond the cell's capacity to repair, leading to apoptosis.
-
Toxicity from RNA Incorporation: If the primary mechanism of toxicity in your cell line is the incorporation of 5-FU into RNA, a thymidine rescue alone may not be sufficient. In this case, a uridine rescue or a combination approach might be more effective.
-
Delayed Apoptosis: The apoptotic program may have already been initiated in a significant portion of the cell population before the rescue was attempted.
Q4: Are there specific signaling pathways I can target to overcome 5-FU-induced cell cycle arrest?
A4: Yes, several signaling pathways are implicated in 5-FU resistance and overcoming its-induced cell cycle arrest. Targeting these pathways in combination with 5-FU treatment is an active area of research. Key pathways include:
-
PI3K/Akt Pathway: Overactivation of the PI3K/Akt pathway is associated with resistance to 5-FU.[6][7][14][15][16][17][18][19] Inhibition of this pathway can sensitize cells to 5-FU and may help in overcoming the cell cycle block.
-
NF-κB Pathway: The NF-κB signaling pathway is often activated in response to chemotherapy and can promote cell survival and resistance.[2][9][10][18][20][21][22][23] Inhibiting NF-κB may enhance the efficacy of 5-FU.
Troubleshooting Guides
Problem 1: Inconsistent or No Cell Cycle Arrest Observed
| Possible Cause | Suggested Solution |
| Suboptimal 5-FU Concentration | The IC50 of 5-FU can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for inducing cell cycle arrest in your specific cell line. |
| Incorrect Incubation Time | The time required to observe cell cycle arrest can vary. A typical time course is 24-72 hours. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation period. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance to 5-FU. Consider using a different cell line or investigating the mechanisms of resistance in your current line. |
| Improper Cell Culture Conditions | Ensure cells are in the logarithmic growth phase and at an appropriate confluency when treated. Inconsistent cell density can lead to variable results. |
Problem 2: Cells Do Not Re-enter the Cell Cycle After Washout
| Possible Cause | Suggested Solution |
| Incomplete Washout | Ensure complete removal of 5-FU by washing the cells at least twice with a sufficient volume of fresh, pre-warmed culture medium. |
| Irreversible Cell Damage | The concentration of 5-FU used may have been too high or the exposure time too long, leading to irreversible damage and senescence or apoptosis. Try reducing the 5-FU concentration or exposure time. |
| Cell Cycle Checkpoint Persistence | Even after 5-FU removal, the DNA damage checkpoints may remain active. Allow for a longer recovery period (e.g., 24-48 hours) post-washout. |
Problem 3: Rescue with Uridine or Thymidine is Ineffective
| Possible Cause | Suggested Solution |
| Suboptimal Rescue Agent Concentration | The concentration of the rescue agent may be insufficient. Titrate the concentration of uridine (e.g., 10-100 µM) or thymidine (e.g., 10-50 µM) to find the optimal rescue concentration for your cell line. |
| Timing of Rescue | The rescue agent may have been added too late. For optimal results, add the rescue agent immediately after 5-FU washout or concurrently with a reduced concentration of 5-FU. |
| Dominant Toxicity Mechanism | If using thymidine rescue, the primary toxic effect in your cells might be RNA-related. Conversely, if using uridine rescue, DNA damage might be the predominant issue. Consider a combination of both uridine and thymidine. |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) of 5-Fluorouracil (B62378) and its effect on cell cycle distribution in various cancer cell lines. Note that these values can vary depending on experimental conditions.
Table 1: IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| HCT116 | Colon Cancer | 1.2 - 185 | 24 - 72 | [1][14] |
| SW480 | Colon Cancer | ~17.5 - 77 | 48 - 72 | [14][24] |
| MCF-7 | Breast Cancer | 25 - 85 | 48 - 72 | [1][24] |
| A549 | Lung Cancer | 12 - 92.3 | 48 - 72 | [24][25] |
Table 2: Effect of 5-Fluorouracil on Cell Cycle Distribution
| Cell Line | 5-FU Concentration (µM) | Incubation Time (hours) | % in G1 Phase | % in S Phase | % in G2/M Phase | Reference |
| HCT116 | 10 | 24 | Increased | Increased | Decreased | [4] |
| SW620 | ~50 | 48 | 28.62 | 54.48 | 16.89 | [3] |
| MCF-7 | 20 | 48 | Arrest | Reduced | - | [26] |
| A549 | Not Specified | 48 | - | Increased | - | [26] |
Experimental Protocols
Protocol 1: 5-FU Washout to Reverse Cell Cycle Arrest
Objective: To remove this compound from the cell culture medium, allowing cells to re-enter the cell cycle.
Materials:
-
Cells treated with 5-FU
-
Pre-warmed, complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Aspirator
-
Pipettes
Procedure:
-
Carefully aspirate the 5-FU-containing medium from the cell culture vessel.
-
Gently wash the cell monolayer twice with pre-warmed, sterile PBS to remove any residual 5-FU. Aspirate the PBS after each wash.
-
Add fresh, pre-warmed, complete cell culture medium to the vessel.
-
Return the cells to the incubator and monitor for cell cycle re-entry at desired time points (e.g., 12, 24, 48 hours) using methods like flow cytometry.
Protocol 2: Uridine Rescue from 5-FU-Induced Toxicity
Objective: To mitigate the RNA-related toxicity of 5-FU by providing an excess of uridine.
Materials:
-
Cells treated with 5-FU
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS)
-
Pre-warmed, complete cell culture medium
-
Standard cell culture supplies
Procedure:
-
Prepare a working solution of uridine in complete culture medium at the desired final concentration (e.g., 10-100 µM).
-
Remove the 5-FU-containing medium from the cells.
-
Wash the cells twice with sterile PBS (optional, but recommended).
-
Add the uridine-containing medium to the cells.
-
Incubate the cells and assess cell cycle progression and viability at subsequent time points.
Protocol 3: Thymidine Rescue from 5-FU-Induced S-Phase Arrest
Objective: To bypass the 5-FU-induced inhibition of thymidylate synthase by supplying exogenous thymidine.
Materials:
-
Cells arrested in S-phase by 5-FU treatment
-
Thymidine stock solution (e.g., 100 mM in sterile water or PBS)
-
Pre-warmed, complete cell culture medium
-
Standard cell culture supplies
Procedure:
-
Prepare a working solution of thymidine in complete culture medium at the desired final concentration (e.g., 10-50 µM).
-
Aspirate the 5-FU-containing medium.
-
Wash the cells twice with sterile PBS.
-
Add the thymidine-containing medium to the cells.
-
Incubate the cells and monitor their release from S-phase arrest using techniques such as flow cytometry for cell cycle analysis.
Signaling Pathways and Workflows
This compound Mechanism of Action and Cell Cycle Arrest
The following diagram illustrates the primary mechanism of 5-FU, leading to the inhibition of DNA synthesis and subsequent cell cycle arrest.
Caption: Mechanism of this compound leading to S-phase arrest.
Experimental Workflow for Overcoming 5-FU Induced Arrest
This workflow outlines the general steps for inducing and subsequently rescuing cells from 5-FU-mediated cell cycle arrest.
Caption: Workflow for rescuing cells from 5-FU-induced arrest.
PI3K/Akt Signaling Pathway in 5-FU Resistance
Activation of the PI3K/Akt pathway can promote cell survival and contribute to 5-FU resistance, representing a potential target for overcoming cell cycle arrest.
Caption: PI3K/Akt pathway's role in promoting 5-FU resistance.
NF-κB Signaling Pathway in Chemotherapy Resistance
The NF-κB pathway, when activated by chemotherapy-induced stress, can upregulate anti-apoptotic genes, contributing to drug resistance.
Caption: NF-κB signaling pathway in chemotherapy resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Cellular response to 5-fluorouracil (5-FU) in 5-FU-resistant colon cancer cell lines during treatment and recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro biochemical and in vivo biological studies of the uridine 'rescue' of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emergency use of uridine triacetate for the prevention and treatment of life‐threatening 5‐fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uridine rescue from the lethal toxicity of 5-fluorouracil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-dose 5-fluorouracil with delayed uridine "rescue" in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition by uridine but not thymidine of p53-dependent intestinal apoptosis initiated by 5-fluorouracil: Evidence for the involvement of RNA perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of uridine rescue to enhance the antitumor selectivity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Over-activation of AKT signaling leading to 5-Fluorouracil resistance in SNU-C5/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 5‐FU inhibits migration and invasion of CRC cells through PI3K/AKT pathway regulated by MARCH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of PI3K/Akt/mTOR Signaling Pathway Suppresses 5-Fluorouracil Resistance in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB Signaling in Tumor Pathways Focusing on Breast and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF-κB Signaling in Targeting Tumor Cells by Oncolytic Viruses—Therapeutic Perspectives | MDPI [mdpi.com]
- 24. rsc.org [rsc.org]
- 25. rsc.org [rsc.org]
- 26. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
best practices for storing and handling 5-Fluorouridine in the lab
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for storing and handling 5-Fluorouridine in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and effective use in experiments.
Frequently Asked Questions (FAQs)
Q1: How should powdered this compound be properly stored?
A1: Powdered this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][3] It is recommended to keep it refrigerated at 4°C for long-term storage.[1][4] The storage area should be clearly marked, and access should be limited to authorized personnel.[3]
Q2: What are the recommended conditions for storing this compound solutions?
A2: The stability of this compound solutions depends on the solvent, concentration, temperature, and light exposure. For solutions prepared in DMSO, it is recommended to store them in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[5] Aqueous solutions are more prone to degradation, especially at basic pH.[6] For short-term storage of aqueous solutions, refrigeration at 4°C is possible, but care must be taken to avoid crystallization, which can occur at lower temperatures, especially at higher concentrations.[7] Storage in the dark is also recommended to prevent light-induced degradation.[7]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment to avoid exposure.[1][2][8] This includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[2][9] If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[1][9] All handling of the powdered form should be done in a chemical fume hood or a Class II laminar flow biological safety cabinet.[1]
Troubleshooting Guides
Issue 1: this compound powder will not dissolve.
-
Potential Cause: this compound has limited solubility in water but is more soluble in organic solvents like DMSO and ethanol.[5][10]
-
Troubleshooting Steps:
-
Use an appropriate solvent. For cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common practice.[5]
-
Gentle warming to 37°C or brief sonication can aid in the dissolution of the powder in the solvent.[5]
-
Ensure the solvent is of high purity and anhydrous, as moisture can affect solubility and stability.[11]
-
Issue 2: Precipitate forms after diluting a DMSO stock solution into cell culture medium.
-
Potential Cause: This is a common issue with compounds that are significantly more soluble in DMSO than in aqueous media. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.
-
Troubleshooting Steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of the medium. Instead, perform a serial dilution by first diluting the stock in a smaller volume of serum-free medium, mixing gently, and then adding this intermediate dilution to the final volume.[5]
-
Pre-warm the Medium: Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound solution.[5]
-
Increase Mixing: Gently swirl the culture flask or plate immediately after adding the solution to ensure rapid and even distribution.[5]
-
Reduce Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5]
-
Issue 3: Inconsistent experimental results (e.g., variable IC50 values).
-
Potential Cause: Inconsistency can arise from several factors, including variability in cell culture conditions, degradation of the this compound stock solution, or inaccuracies in pipetting.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and narrow passage number range and ensure they are in the exponential growth phase at the time of treatment.[12] Regularly test for mycoplasma contamination.[12]
-
Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment or use aliquots that have been stored properly to avoid degradation from multiple freeze-thaw cycles.[12]
-
Verify Pipetting Accuracy: Use calibrated pipettes and ensure consistent and accurate pipetting of both cells and the drug solutions.[12]
-
Include Controls: Always include appropriate vehicle controls (media with the same final concentration of DMSO) in your experiments.[5]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 25 - 50 | 95.35 - 192.19 |
| Ethanol | 1.3 | 10 |
| Water | Mixes (1:3) | - |
| Methanol | Mixes (1:7) | - |
Data compiled from multiple sources.[1][10][13][14]
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Powder | 4°C | Long-term | Keep in a dry, well-ventilated area.[1][2] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[5] |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[5] |
| Aqueous Solution | 4°C | Short-term | Prone to crystallization at high concentrations.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed. The molecular weight of this compound is 262.19 g/mol . To make 1 mL of a 10 mM stock solution, you will need 2.62 mg of this compound.
-
Weighing: In a sterile microcentrifuge tube, carefully weigh out the calculated amount of this compound powder. This should be done in a chemical fume hood.
-
Dissolving: Add the appropriate volume of anhydrous, sterile DMSO to the tube. For 2.62 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[5]
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.[15][16]
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium from your stock solution. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%.[5][15] Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 3-5 hours at 37°C.[15][16]
-
Formazan (B1609692) Dissolution: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][16]
Visualizations
Caption: Workflow for the safe storage and handling of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. fishersci.com [fishersci.com]
- 10. 5-Fluorouracil | Thymidylate Synthetase | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | Anticancer | TargetMol [targetmol.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of 5-Fluorouracil in Nuclear and Cellular Morphology, Proliferation, Cell Cycle, Apoptosis, Cytoskeletal and Caveolar Distribution in Primary Cultures of Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in 5-Fluorouridine labeling experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Fluorouridine (5-FU) for RNA labeling experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound labeling experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing high levels of cell death or a significant decrease in cell proliferation after this compound treatment?
Answer:
High cytotoxicity is a common issue in this compound labeling experiments and can be attributed to several factors:
-
Concentration of this compound: 5-FU is a chemotherapeutic agent, and high concentrations can lead to significant cell death.[1] The optimal concentration for RNA labeling with minimal toxicity needs to be empirically determined for each cell line.
-
Duration of Exposure: Prolonged exposure to 5-FU can increase its cytotoxic effects.[2]
-
Cell Type-Specific Sensitivity: Different cell lines exhibit varying sensitivities to 5-FU. For instance, HCT116 cells are generally more sensitive than HT29 cells.[2]
-
Dihydropyrimidine Dehydrogenase (DPD) Activity: DPD is the primary enzyme responsible for the catabolism of 5-FU.[3] Low or deficient DPD activity in a cell line can lead to an accumulation of active 5-FU metabolites, resulting in increased toxicity.[3]
Solutions:
-
Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration that allows for sufficient RNA labeling without causing excessive cell death.[4]
-
Optimize Labeling Time: Reduce the incubation time with this compound to minimize its toxic effects.
-
Cell Line Characterization: If possible, assess the DPD activity of your cell line. If working with a DPD-deficient line, use significantly lower concentrations of this compound.
-
Use a Rescue Agent: In some experimental contexts, co-incubation with uridine (B1682114) can help mitigate the RNA-directed toxic effects of 5-FU.[5]
Question 2: My labeling efficiency is low, resulting in a weak signal from the incorporated this compound. What could be the cause?
Answer:
Low labeling efficiency can stem from several experimental variables:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low for efficient incorporation into newly synthesized RNA.
-
Short Incubation Time: The labeling period may not be sufficient for detectable incorporation. Longer incubation times generally lead to increased labeling.[6]
-
Metabolic State of Cells: The rate of RNA synthesis can vary depending on the cell cycle stage and overall metabolic activity of the cells.
-
Competition with Endogenous Uridine: High intracellular pools of uridine can compete with this compound for incorporation into RNA.
-
Inefficient Detection Method: The method used to detect the incorporated this compound may lack the required sensitivity.
Solutions:
-
Increase this compound Concentration: Gradually increase the concentration of this compound, while monitoring for cytotoxicity.
-
Extend Incubation Time: Increase the duration of the labeling period. For very small cell numbers, a 12-hour labeling time may be necessary.[6]
-
Synchronize Cells: For certain applications, synchronizing the cell population can lead to more consistent and higher levels of RNA synthesis and, consequently, this compound incorporation.
-
Enhance Detection Sensitivity: Utilize a more sensitive detection method, such as liquid chromatography-mass spectrometry (LC-MS), for accurate quantification of 5-FU incorporation.[5]
Question 3: I am observing significant variability in my results between replicate experiments. What are the potential sources of this variability?
Answer:
Variability in this compound labeling experiments is a common challenge and can be caused by:
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect the metabolic state of the cells and their response to 5-FU.
-
Fluctuations in DPD Activity: DPD enzyme activity can be influenced by factors such as the cell cycle, leading to variable rates of 5-FU catabolism.
-
Pipetting Errors: Inaccurate pipetting of this compound or other reagents can lead to inconsistent final concentrations.
-
Assay Timing: The timing of cell harvesting and subsequent processing steps can impact the results, especially when studying dynamic processes.
Solutions:
-
Standardize Cell Culture Practices: Maintain consistent cell culture conditions, including seeding density, passage number, and media formulation, for all experiments.
-
Implement Strict Quality Control: Ensure accurate and consistent pipetting by regularly calibrating pipettes.
-
Precise Timing: Adhere to a strict timeline for all experimental steps, from reagent addition to cell harvesting and analysis.
-
Increase Replicate Number: Increasing the number of biological and technical replicates can help to identify and mitigate the effects of random variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it incorporated into RNA?
This compound (5-FUrd) is a fluorinated pyrimidine (B1678525) analog.[7] When introduced to cells, it is metabolized into this compound triphosphate (FUTP).[8] FUTP is then recognized by RNA polymerases and incorporated into newly transcribed RNA molecules in place of the natural nucleotide, uridine triphosphate (UTP).[3]
Q2: What are the downstream effects of this compound incorporation into RNA?
The incorporation of 5-FU into RNA can have several consequences that contribute to its cytotoxic effects, including:
-
Inhibition of RNA Processing: 5-FU incorporation can interfere with the maturation of ribosomal RNA (rRNA) and small nuclear RNA (snRNA).[9]
-
Alteration of RNA Modification: It can inhibit post-transcriptional modifications of RNA, such as pseudouridylation.[9]
-
Disruption of Ribosome Biogenesis: By affecting rRNA processing, 5-FU can impair the assembly of functional ribosomes.
Q3: How can I quantify the amount of this compound incorporated into RNA?
Several methods can be used to quantify 5-FU incorporation into RNA:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive method that involves the complete degradation of isolated RNA to its constituent bases, followed by quantification of 5-FU.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another highly sensitive technique for quantifying 5-FU nucleosides (5-FUrd) after RNA hydrolysis.[5]
-
Radiolabeling: Using radiolabeled this compound (e.g., [14C]5-FU) allows for quantification through scintillation counting of the isolated RNA.[12]
Q4: What is the role of Dihydropyrimidine Dehydrogenase (DPD) in this compound experiments?
Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU.[3] It converts over 80% of administered 5-FU into an inactive metabolite.[3] The level of DPD activity in cells is a critical determinant of 5-FU availability and, therefore, its efficacy and toxicity.[3] Genetic variations in the DPD gene (DPYD) can lead to reduced or deficient enzyme activity, resulting in increased sensitivity and toxicity to 5-FU.
Data Presentation
Table 1: IC50 Values of 5-Fluorouracil (B62378) (5-FU) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 48 | 10.32 | [13] |
| HCT116 | Colon Cancer | 72 | 13.72 | [2] |
| HT29 | Colon Cancer | 72 | 106.8 | [2] |
| HCT-116 | Colon Cancer | 72 | 11.3 | [14] |
| HT-29 | Colon Cancer | 120 | 11.25 | [14] |
| MX-1 | Breast Cancer | Not Specified | 92.4 | [15] |
IC50 values can vary significantly between studies due to differences in experimental conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with this compound
This protocol provides a general framework for the metabolic labeling of nascent RNA in cultured cells using this compound.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound (5-FU) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of 5-FU. The optimal concentration should be determined from a dose-response experiment to balance labeling efficiency and cytotoxicity.
-
Labeling: Remove the existing medium from the cells and wash once with PBS. Add the 5-FU-containing medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 2 to 12 hours) under standard cell culture conditions (37°C, 5% CO2).[6] The incubation time will depend on the specific research question and the rate of RNA synthesis in the chosen cell line.
-
Cell Harvesting: After the incubation period, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Downstream Analysis: The 5-FU-labeled RNA is now ready for downstream applications, such as quantification of incorporation, immunoprecipitation, or sequencing.
Protocol 2: Quantification of this compound Incorporation into RNA by LC-MS
This protocol outlines the general steps for quantifying 5-FU incorporation into RNA using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
5-FU-labeled total RNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS grade water and acetonitrile
-
Formic acid
-
LC-MS system
Procedure:
-
RNA Digestion: Digest the isolated RNA containing incorporated 5-FU into nucleosides. This is typically achieved by sequential enzymatic digestion with nuclease P1 and then bacterial alkaline phosphatase.
-
Sample Preparation: After digestion, the samples are typically filtered or subjected to solid-phase extraction to remove proteins and other interfering substances.
-
LC-MS Analysis: The digested sample is injected into an LC-MS system. The nucleosides are separated by liquid chromatography and then detected and quantified by mass spectrometry.
-
Data Analysis: The amount of this compound (5-FUrd) is quantified by comparing its signal to that of a standard curve generated with known concentrations of a 5-FUrd standard. The incorporation level can be expressed as the amount of 5-FUrd per microgram of total RNA.[5]
Visualizations
Caption: Metabolic activation pathway of 5-Fluorouracil (5-FU).
Caption: Workflow for this compound RNA labeling experiments.
Caption: Logical relationships in troubleshooting 5-FU experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling and Isolation of Fluorouracil Tagged RNA by Cytosine Deaminase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mitigating 5-Fluorouridine's Impact on RNA Processing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving 5-Fluorouridine (5-FUr) and its effects on RNA processing.
Troubleshooting Guides
This section offers solutions to common problems that may arise during your research.
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity and low viability after 5-FUr treatment. | 5-FUr is being incorporated into various RNA species, leading to widespread disruption of RNA processing and function, including pre-mRNA splicing and ribosome biogenesis.[1][2][3] | Co-administer uridine (B1682114) with 5-FUr. Uridine competes for incorporation into RNA, thereby reducing the toxic effects of 5-FUr.[1][4][5][6] Start with a uridine concentration at least equivalent to the 5-FUr concentration and optimize as needed. |
| Significant inhibition of pre-mRNA splicing observed in in vitro splicing assays. | Extracts from 5-FUr-treated cells show reduced splicing efficiency.[7] This can be due to the incorporation of 5-FUr into snRNAs, particularly U2 snRNA, which inhibits pseudouridylation and subsequent splicing.[1][8] | Supplement the in vitro splicing reaction with extracts from control (untreated) cells to provide functional splicing factors.[7] To prevent this issue in cell culture, consider uridine co-treatment. |
| Alterations in ribosome profiles and protein synthesis. | 5-FUr is incorporated into ribosomal RNA (rRNA), which can impair pre-rRNA processing, ribosome assembly, and overall ribosome function.[1][2][9] This can lead to what is known as "ribosomal stress".[1] | Monitor rRNA processing and ribosome integrity using techniques like gel electrophoresis of total RNA and polysome profiling. Uridine co-treatment can help mitigate the incorporation of 5-FUr into rRNA. |
| Inconsistent or unexpected gene expression results from RT-qPCR or RNA-Seq. | 5-FUr can cause global disruption of pre-mRNA splicing, leading to intron retention and other splicing defects.[1] This can affect the quantification of mature mRNA transcripts. | Design primers or probes that specifically target exon-exon junctions to ensure you are quantifying correctly spliced mRNA. For RNA-Seq analysis, use bioinformatic pipelines that can identify and quantify alternative splicing events and intron retention. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism by which this compound (5-FUr) affects RNA processing?
A1: 5-FUr is an analog of uridine and its active metabolite, this compound triphosphate (FUTP), is incorporated into various types of RNA, including messenger RNA (mRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA).[1][10] This incorporation disrupts several key RNA processing events:
-
Pre-mRNA Splicing: 5-FUr incorporation into pre-mRNA and snRNAs (especially U2 snRNA) can inhibit the splicing machinery, leading to the accumulation of unspliced transcripts and the production of aberrant proteins.[1][7][8][11][12]
-
Ribosome Biogenesis: Its presence in rRNA precursors interferes with their processing and maturation, leading to defects in ribosome assembly and function.[1][2][3][9] This can trigger a "ribosomal stress" response, potentially leading to cell cycle arrest and apoptosis.[1]
-
Pseudouridylation: 5-FUr incorporation can block the modification of uridine to pseudouridine (B1679824) in snRNAs and other RNAs, which is critical for their proper function.[8][13]
Q2: How can I mitigate the cytotoxic effects of 5-FUr in my cell culture experiments?
A2: The most effective and widely documented strategy is the co-administration of uridine.[1][4][6] Uridine competes with 5-FUr for the same enzymatic pathways for incorporation into RNA. By providing an excess of natural uridine, you can effectively dilute the incorporation of the toxic analog, thereby "rescuing" the cells from its detrimental effects on RNA processing.[1][4] Uridine triacetate, a prodrug of uridine, can also be used and is an approved antidote for 5-fluorouracil (B62378) and capecitabine (B1668275) toxicity in clinical settings.[14][15][16]
Experimental Design and Protocols
Q3: I am planning an experiment to study the effect of 5-FUr on the splicing of a specific gene. What is a good starting point for the concentrations of 5-FUr and uridine?
A3: The optimal concentrations will be cell-type dependent. However, a common starting point for 5-FUr in cell culture is in the low micromolar range (e.g., 1-10 µM).[11] For uridine rescue, a good starting point is to use a concentration at least equal to, and often higher than, the 5-FUr concentration. It is crucial to perform a dose-response curve for both 5-FUr and uridine to determine the optimal concentrations for your specific cell line and experimental goals.
Q4: How can I quantify the amount of 5-FUr incorporated into total RNA?
A4: Quantifying 5-FUr in RNA can be achieved through several methods, including liquid chromatography coupled with mass spectrometry (LC-MS).[1] This technique allows for the sensitive and specific detection of this compound nucleosides after the enzymatic hydrolysis of total RNA.
Q5: What controls should I include in my experiments?
A5: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells grown in regular medium without 5-FUr or uridine.
-
Vehicle Control: Cells treated with the solvent used to dissolve 5-FUr and uridine (e.g., DMSO, PBS).
-
Uridine Only Control: Cells treated with the same concentration of uridine used in the rescue experiments to account for any effects of uridine itself.
-
5-FUr Only Control: Cells treated with 5-FUr to establish the baseline effect on RNA processing.
-
5-FUr + Uridine (Rescue) Group: The experimental group to test the mitigating effects of uridine.
Quantitative Data Summary
The following tables summarize quantitative data from studies on 5-FUr and uridine rescue.
Table 1: Uridine Rescue from 5-Fluorouracil (FUra) Toxicity in Mice
| FUra Dose (mg/kg) | Uridine Infusion (g/kg/day for 5 days) | Outcome |
| 800 | 0.1 | Ineffective rescue |
| 800 | 1, 5, or 10 | Successful rescue from lethal toxicity |
| 400, 600, or 800 | 5 | Successful rescue |
| 1000 or 1200 | 5 | Ineffective rescue |
| Data from a study examining the ability of uridine to rescue mice from the lethal toxicity of 5-fluorouracil.[5] |
Table 2: Effect of Uridine Rescue on 5-Fluorouracil (FUra) Lethal Dose in Mice
| Treatment | LD50 of FUra (mg/kg) | % Increase in LD50 |
| FUra alone | 190 | N/A |
| FUra + Uridine Rescue (two doses of 3500 mg/kg) | 320 | 68% |
| Data from a study on high-dose 5-fluorouracil with delayed uridine rescue.[6] |
Experimental Protocols
Protocol 1: In Vitro Splicing Assay with Extracts from 5-FUr-Treated Cells
This protocol is adapted from studies investigating the effect of 5-FUr on pre-mRNA splicing in vitro.[7]
Objective: To assess the splicing efficiency of a pre-mRNA transcript using nuclear extracts from control and 5-FUr-treated cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound (5-FUr)
-
Culture medium
-
Plasmids containing a splicing reporter gene (e.g., human β-globin) for in vitro transcription
-
In vitro transcription kit (T7 or SP6 RNA polymerase)
-
[α-³²P]UTP for radiolabeling pre-mRNA
-
Nuclear extraction buffers
-
In vitro splicing reaction buffer
-
Denaturing polyacrylamide gels
-
Phosphorimager or autoradiography film
Methodology:
-
Cell Treatment:
-
Culture HeLa cells to ~70-80% confluency.
-
Treat one set of cells with a predetermined concentration of 5-FUr (e.g., 10 µM) for a specified time (e.g., 24-48 hours).
-
Maintain a parallel culture of untreated cells as a control.
-
-
Preparation of Radiolabeled Pre-mRNA:
-
Linearize the plasmid containing the splicing reporter gene.
-
Perform in vitro transcription using T7 or SP6 RNA polymerase in the presence of [α-³²P]UTP to generate a uniformly labeled pre-mRNA transcript.
-
Purify the labeled pre-mRNA.
-
-
Preparation of Nuclear Extracts:
-
Harvest both the 5-FUr-treated and control cells.
-
Prepare nuclear extracts from both cell populations using a standard protocol (e.g., Dignam method).
-
Determine the protein concentration of the nuclear extracts.
-
-
In Vitro Splicing Reaction:
-
Set up splicing reactions containing:
-
Radiolabeled pre-mRNA
-
Nuclear extract (from either control or 5-FUr-treated cells)
-
Splicing buffer (containing ATP and other necessary components)
-
-
Incubate the reactions at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).
-
-
Analysis of Splicing Products:
-
Stop the reactions and extract the RNA.
-
Separate the RNA products (pre-mRNA, splicing intermediates, and spliced mRNA) on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA species using a phosphorimager or by autoradiography.
-
Quantify the band intensities to determine the splicing efficiency.
-
Protocol 2: Assessing RNA Integrity and Fragmentation
Objective: To evaluate the impact of 5-FUr on the integrity of total RNA.
Materials:
-
Cells treated with 5-FUr and controls
-
RNA extraction kit
-
Agilent Bioanalyzer or similar capillary electrophoresis system
-
RNA 6000 Nano Kit
Methodology:
-
RNA Extraction:
-
Extract total RNA from control and 5-FUr-treated cells using a standard RNA isolation protocol.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
RNA Integrity Analysis:
-
Analyze the RNA samples using an Agilent Bioanalyzer according to the manufacturer's instructions.
-
The system will generate an RNA Integrity Number (RIN), an electropherogram, and a gel-like image.
-
A lower RIN value and the appearance of RNA fragments in the electropherogram from 5-FUr-treated cells compared to controls would indicate RNA degradation. While direct evidence for 5-FUr induced fragmentation is context-dependent, this method provides a general assessment of RNA quality.[17]
-
Visualizations
Caption: Metabolism of 5-FU and its subsequent impact on RNA processing pathways.
Caption: Competitive inhibition of 5-FUr incorporation into RNA by uridine.
Caption: Workflow for an in vitro splicing assay to assess 5-FUr's impact.
References
- 1. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome Biogenesis and Function in Cancer: From Mechanisms to Therapy [mdpi.com]
- 3. Targeting Ribosome Biogenesis in Cancer: Lessons Learned and Way Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of uridine rescue to enhance the antitumor selectivity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uridine rescue from the lethal toxicity of 5-fluorouracil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-dose 5-fluorouracil with delayed uridine "rescue" in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro splicing of pre-messenger RNA with extracts from this compound-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incorporation of 5-fluorouracil into U2 snRNA blocks pseudouridylation and pre-mRNA splicing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Inhibition of pre-mRNA splicing by 5-fluoro-, 5-chloro-, and 5-bromouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [theoncologynurse.com]
- 15. cdn.mdedge.com [cdn.mdedge.com]
- 16. Uridine triacetate provides antidote for 5-fluorouracil overdose and toxicity | MDedge [mdedge.com]
- 17. RNA integrity and quantification [gene-quantification.de]
Validation & Comparative
A Researcher's Guide to Validating 5-Fluorouridine Incorporation in RNA
For researchers, scientists, and drug development professionals, the accurate validation of 5-Fluorouridine (5-FUrd) incorporation into RNA is critical for understanding its mechanism of action and therapeutic effects. 5-Fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent, exerts part of its cytotoxic effects through its conversion to 5-FUrd and subsequent incorporation into RNA, leading to disruptions in RNA processing and function.[1][2] This guide provides an objective comparison of various techniques for validating 5-FUrd incorporation into RNA, supported by experimental data and detailed protocols.
Comparative Analysis of Validation Techniques
The choice of method for validating 5-FUrd incorporation depends on factors such as the required sensitivity, the availability of specialized equipment, and the specific research question. The following table summarizes the key performance indicators of common validation techniques.
| Technique | Principle | Throughput | Sensitivity | Quantitative | Advantages | Limitations |
| Radiolabeling Assays | Incorporation of radiolabeled 5-FU (e.g., ¹⁴C or ³H) into RNA, followed by scintillation counting.[3] | Low | High | Yes | Highly sensitive for detecting low levels of incorporation. | Requires handling of radioactive materials and specialized facilities. Does not provide sequence-specific information. |
| Chromatography (HPLC) | Separation and quantification of 5-FUrd from hydrolyzed RNA samples using High-Performance Liquid Chromatography. | Medium | Moderate | Yes | Good for quantitative analysis of total 5-FUrd incorporation. | Requires specialized chromatography equipment. Can be time-consuming. |
| Mass Spectrometry (LC-MS/MS) | Quantification of 5-FUrd in enzymatically digested RNA samples based on mass-to-charge ratio.[4][5] | Medium-High | High | Yes | Highly sensitive and specific. Can be adapted for high-throughput analysis.[6] | Requires expensive and specialized equipment. |
| Flura-seq | Metabolic labeling with 5-Fluorocytosine (5-FC), which is converted to 5-FU in cells expressing cytosine deaminase (CD). Labeled RNA is then purified and sequenced.[7][8] | High | High | Yes | Enables transcriptome-wide, sequence-specific identification of 5-FUrd incorporation.[9] Can be used in vivo.[10] | Requires genetic modification of cells to express cytosine deaminase. |
| Immunoprecipitation-based Methods | Use of antibodies to enrich for RNA containing a modified nucleoside, often in combination with sequencing. | High | High | Semi-quantitative | Allows for enrichment and subsequent sequencing of labeled RNA. | Specific antibodies for 5-FUrd are not readily available; often adapted from methods for other analogs like BrdU.[11] |
Quantitative Data Summary
The following table presents a summary of quantitative data from various studies on 5-FUrd incorporation into RNA.
| Parameter | Value | Cell Line/System | Methodology | Reference |
| Maximal RNA Incorporation | 1.0 pmol/µg RNA | Human colorectal cancer biopsies | Gas Chromatography/Mass Spectrometry | [4] |
| RNA vs. DNA Incorporation | Up to 15,000-fold higher in RNA | Human cell lines | Liquid Chromatography coupled to Mass Spectrometry | [12] |
| Peak F-RNA Level | 1 base substitution per 174 normal nucleotides | L1210 ascites cells in vivo | Radiolabeling ([¹⁴C]FUra) and NaB³H₄ labeling | [3] |
| (FU)RNA/RNA Concentration Correlating with Antitumor Effect | > 200 ng/mg | Unresectable carcinoma patient tumors | Not specified | [13] |
Signaling Pathways and Experimental Workflows
5-Fluorouracil Metabolic Pathway
The metabolic conversion of 5-FU to its active metabolites is a crucial step for its incorporation into RNA and DNA. The diagram below illustrates the key enzymatic steps involved in this pathway. 5-FU is converted to this compound monophosphate (FUMP), which is then phosphorylated to this compound diphosphate (B83284) (FUDP) and subsequently to this compound triphosphate (FUTP) for incorporation into RNA.[14][15] Alternatively, FUDP can be converted to a deoxyribose form for DNA incorporation.[16]
Caption: Metabolic pathway of 5-Fluorouracil (5-FU).
General Workflow for Validating 5-FUrd Incorporation
The validation of 5-FUrd incorporation into RNA typically follows a multi-step process, from cell treatment to data analysis. The specific techniques used in each step will vary depending on the chosen validation method.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Quantification of 5-FUrd in RNA by LC-MS/MS
This protocol describes the general steps for the sensitive and specific quantification of 5-FUrd in total RNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cells treated with 5-FU
-
TRIzol reagent or equivalent for RNA extraction
-
Enzyme mix for RNA digestion (e.g., Benzonase, Phosphodiesterase I, Alkaline Phosphatase)[5]
-
LC-MS/MS system
-
Internal standard (e.g., ¹³C-labeled Uridine)[5]
Procedure:
-
Cell Lysis and RNA Extraction:
-
Harvest cells treated with 5-FU.
-
Extract total RNA using TRIzol reagent according to the manufacturer's protocol.
-
Quantify the extracted RNA using a spectrophotometer.
-
-
RNA Digestion:
-
To an aliquot of total RNA (e.g., 3 µg), add the digestion mix containing Benzonase, Phosphodiesterase I, and Alkaline Phosphatase in a suitable buffer (e.g., Tris-HCl with MgCl₂).[5]
-
Incubate the reaction overnight at 37°C to ensure complete digestion of RNA into nucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
Add an internal standard to the digested samples.
-
If necessary, concentrate the samples by evaporation and resuspend in a suitable solvent for injection (e.g., water).[5]
-
Centrifuge the samples to pellet any precipitates and transfer the supernatant to autosampler vials.
-
-
LC-MS/MS Analysis:
-
Inject the samples into the LC-MS/MS system.
-
Separate the nucleosides using a suitable chromatography gradient.
-
Detect and quantify 5-FUrd and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Calculate the concentration of 5-FUrd in the samples by comparing the peak area ratio of 5-FUrd to the internal standard against a standard curve.
-
Protocol 2: Flura-seq for Transcriptome-wide Analysis of 5-FUrd Incorporation
This protocol outlines the key steps for Flura-seq, a method for identifying the specific transcripts into which 5-FU is incorporated.[7][8]
Materials:
-
Cells stably expressing cytosine deaminase (CD) and, optionally, uracil (B121893) phosphoribosyltransferase (UPRT)
-
5-Fluorocytosine (5-FC)
-
Doxycycline (B596269) (if using an inducible expression system)
-
Reagents for total RNA extraction
-
Antibody for immunoprecipitation of 5-FU-containing RNA (e.g., anti-BrdU antibody)
-
Protein G magnetic beads
-
Reagents for RNA sequencing library preparation
Procedure:
-
Cell Culture and Labeling:
-
Culture the CD-expressing cells to the desired confluency.
-
Induce CD expression if using an inducible system (e.g., with doxycycline for 24 hours).[10]
-
Treat the cells with 5-FC to allow for its conversion to 5-FU and incorporation into nascent RNA.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a standard method (e.g., Qiagen RNeasy Mini Kit).[10]
-
-
Immunoprecipitation of 5-FU-labeled RNA:
-
Fragment the total RNA.
-
Incubate the fragmented RNA with an anti-BrdU antibody (which can cross-react with 5-FU in RNA) to form RNA-antibody complexes.
-
Capture the complexes using Protein G magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the 5-FU-labeled RNA from the beads.
-
-
RNA Sequencing:
-
Prepare a cDNA library from the eluted 5-FU-labeled RNA.
-
Perform high-throughput sequencing of the library.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome/transcriptome.
-
Identify the transcripts that are enriched in the 5-FU-labeled fraction, indicating the sites of 5-FUrd incorporation.
-
Conclusion
The validation of this compound incorporation into RNA is a multifaceted process with a variety of available techniques, each with its own strengths and limitations. For quantitative analysis of total incorporation, mass spectrometry-based methods offer high sensitivity and specificity. For researchers interested in the transcriptome-wide landscape of 5-FUrd incorporation, Flura-seq provides a powerful tool. The choice of the most appropriate method will ultimately be guided by the specific research objectives and available resources. This guide provides a framework for selecting and implementing a suitable validation strategy for your research needs.
References
- 1. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 2. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay and time course of 5-fluorouracil incorporation into RNA of L1210/0 ascites cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]
- 7. Flura-Seq Identifies In Situ Transcriptomes of Micrometastases [datacatalog.mskcc.org]
- 8. Flura-seq identifies organ-specific metabolic adaptations during early metastatic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flura-seq identifies organ-specific metabolic adaptations during early metastatic colonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flura-seq identifies organ-specific metabolic adaptations during early metastatic colonization | eLife [elifesciences.org]
- 11. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preliminary evidence that incorporation of 5-fluorouracil into RNA correlates with antitumor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
A Comparative Guide to 5-Fluorouridine and 5-Ethynyluridine for Nascent RNA Labeling
In the dynamic field of molecular biology, the ability to accurately label and track newly synthesized RNA is paramount for understanding gene expression, RNA processing, and decay. This guide provides a comprehensive comparison of two key uridine (B1682114) analogs used for metabolic labeling of RNA: 5-Fluorouridine (5-FUr) and 5-Ethynyluridine (EU). This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal tool for their specific experimental needs.
At a Glance: this compound vs. 5-Ethynyluridine
| Feature | This compound (5-FUr) | 5-Ethynyluridine (EU) |
| Primary Use | Chemotherapeutic agent, also used for RNA labeling | Specifically designed for RNA labeling |
| Detection Method | Primarily through immunoprecipitation with anti-BrdU/FrdU antibodies or radiolabeling | Copper(I)-catalyzed click chemistry with fluorescent azides or biotin-azides |
| Labeling Efficiency | Dependent on cell type and metabolic state; can be incorporated into various RNA species.[1] | High correlation with transcriptional activity (R² = 0.767 between nuclear RNA and EU-nuclear RNA)[2] |
| Cytotoxicity | High; can induce significant cellular toxicity and apoptosis, even at concentrations used for labeling.[3][4][5] | Generally high cell viability, but optimization of concentration is required[2] |
| Perturbation of RNA Function | Known to interfere with RNA processing, stability, and can inhibit pseudouridylation.[6][7][8] | Minimal perturbation to RNA function reported[2] |
| Specificity | Can be incorporated into both RNA and, to a lesser extent, DNA.[9] | Primarily incorporates into RNA, though some low-level DNA incorporation has been observed in certain organisms.[10] |
| Workflow Complexity | Requires antibody-based detection methods which can involve multiple blocking and washing steps. | The click chemistry reaction is generally rapid and straightforward. |
Mechanism of Action and Experimental Workflow
This compound (5-FUr): A Chemotherapeutic Agent Repurposed for RNA Labeling
5-Fluorouracil (5-FU), the parent compound of 5-FUr, is an antimetabolite that enters the cell and is converted into several active metabolites, including this compound triphosphate (FUTP).[1][9][11] This fluorinated analog is then incorporated into newly transcribed RNA by RNA polymerases. The presence of the fluorine atom allows for the subsequent detection of the labeled RNA, typically through immunoprecipitation using antibodies that recognize fluorinated uridines.
The metabolic activation and incorporation of 5-FUr into RNA is a multi-step process within the cell's natural pyrimidine (B1678525) salvage pathway.
5-Ethynyluridine (EU): Designed for Precision Labeling with Click Chemistry
5-Ethynyluridine is a modified nucleoside specifically engineered for the metabolic labeling of nascent RNA.[12] It is readily taken up by cells and incorporated into newly synthesized RNA transcripts by RNA polymerases. The key feature of EU is the presence of a terminal alkyne group. This bioorthogonal handle allows for a highly specific and efficient covalent reaction with an azide-containing molecule, such as a fluorescent dye or biotin, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[13][14]
The experimental workflow for EU labeling is streamlined and offers high sensitivity with low background.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound (5-FUr) and Immunodetection
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound (5-FUr) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBST)
-
Primary antibody (e.g., anti-BrdU/FrdU antibody)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells on coverslips in a multi-well plate and grow to the desired confluency.
-
Labeling: Add 5-FUr to the cell culture medium to a final concentration of 10-100 µM. The optimal concentration and labeling time (typically 1-4 hours) should be determined empirically for each cell type and experimental goal.
-
Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBST (PBS with 0.1% Tween-20) and then block with 5% BSA in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-BrdU/FrdU antibody in the blocking solution according to the manufacturer's instructions and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Dilute the fluorescently labeled secondary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Stain the nuclei with DAPI or Hoechst for 5 minutes. Wash twice with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the labeled RNA using a fluorescence microscope.
Protocol 2: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU) and Click Chemistry Detection
Materials:
-
Cells of interest
-
Cell culture medium
-
5-Ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction buffer kit (containing copper(II) sulfate, reducing agent, and a copper-chelating ligand)
-
Azide-conjugated fluorophore or biotin-azide
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells on coverslips in a multi-well plate and grow to the desired confluency.
-
Labeling: Add EU to the cell culture medium to a final concentration of 0.1-1 mM. The optimal concentration and labeling time (typically 30 minutes to 2 hours) should be determined empirically.[15]
-
Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, containing the copper(II) sulfate, reducing agent, copper-chelating ligand, and the azide-fluorophore or azide-biotin. Incubate the cells with the reaction cocktail for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining and Mounting: Stain the nuclei with DAPI or Hoechst for 5 minutes. Wash twice with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging/Analysis: Visualize the labeled RNA using a fluorescence microscope. If biotin-azide was used, the labeled RNA can be purified using streptavidin-coated beads for downstream applications like RNA sequencing.
Concluding Remarks
The choice between this compound and 5-Ethynyluridine for RNA labeling depends critically on the specific experimental goals and constraints. 5-FUr, while a well-established tool, carries the significant drawback of high cytotoxicity and the potential to perturb RNA metabolism, which may confound experimental results. Its detection method, relying on antibodies, can also be more labor-intensive.
In contrast, 5-Ethynyluridine, coupled with click chemistry, offers a more modern, specific, and less perturbing approach to RNA labeling. The high efficiency and low background of the click reaction, combined with lower cytotoxicity, make EU the superior choice for most applications where the integrity of cellular processes is a primary concern. For studies requiring high-resolution imaging or quantitative analysis of nascent RNA with minimal off-target effects, EU is the recommended reagent. Researchers should, however, always optimize labeling conditions for their specific cell type and experimental setup to ensure reliable and reproducible results.
References
- 1. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of cytotoxicity of 5-fluorouracil: Distinction between the irreversible cytotoxic effect of this compound and the reversible cytotoxic effect of 5-fluoro-2′-deoxyuridine on murine lymphoma L5178Y cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA polymerase II transcripts as targets for this compound cytotoxicity: antagonism of this compound actions by alpha-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5‐Fluorouracil treatment represses pseudouridine‐containing miRNA export into extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Fluorouridine and 4-Thiouridine for Studying RNA Dynamics
For Researchers, Scientists, and Drug Development Professionals
The study of RNA dynamics, encompassing synthesis, processing, and decay, is fundamental to understanding gene regulation. Metabolic labeling with nucleoside analogs is a cornerstone technique in this field, allowing for the temporal tracking of RNA populations. Among the various analogs, 4-thiouridine (B1664626) (4sU) has become a widely adopted tool. 5-Fluorouridine (5-FU), primarily known as a chemotherapeutic agent, also incorporates into RNA and presents an alternative, albeit with distinct characteristics and implications. This guide provides an objective comparison of 5-FU and 4sU for studying RNA dynamics, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound (5-FU) | 4-Thiouridine (4sU) |
| Primary Application | Chemotherapy, Cell-specific RNA labeling (Flura-seq) | General RNA metabolic labeling for dynamics studies |
| Mechanism of Action | Incorporated into RNA as FUTP, primarily disrupting rRNA processing and ribosome biogenesis.[1][2][3] | Incorporated into nascent RNA as 4sUTP, enabling subsequent purification or detection. |
| Cytotoxicity | High, a primary mechanism of its therapeutic effect. | Lower at typical labeling concentrations, but can be cytotoxic at high concentrations or with prolonged exposure.[2] |
| Downstream Analysis | Immunoprecipitation of 5-FU-containing RNA (Flura-seq).[4][5][6] | Biotinylation and streptavidin purification, or nucleotide conversion for sequencing (e.g., SLAM-seq, TUC-seq).[7][8][9][10][11][12][13] |
| Perturbation | Significant disruption of rRNA processing and ribosome function.[1][2] Can also affect splicing and induce a p53-dependent stress response. | Can inhibit rRNA synthesis at high concentrations and may affect pre-mRNA splicing.[2][14][15] |
| Labeling Efficiency | Efficiently incorporated into RNA, with levels significantly higher than into DNA.[16][17] | High, with a median incorporation rate of 0.5% to 2.3% in mammalian cells under standard conditions.[14][18] |
In-Depth Comparison
Mechanism of Incorporation and Action
Both this compound and 4-thiouridine are analogs of uridine (B1682114) and are incorporated into newly transcribed RNA by RNA polymerases. However, their subsequent effects on RNA metabolism and their utility in experimental workflows differ significantly.
-
This compound (5-FU): Following cellular uptake, 5-FU is converted to this compound triphosphate (FUTP) and incorporated into RNA. Its primary impact is the disruption of ribosomal RNA (rRNA) processing, leading to impaired ribosome biogenesis and ultimately, cell death.[1][2][3] This potent cytotoxicity is the basis of its use in chemotherapy. The fluorine atom at the 5-position is the key to its biological activity.
-
4-thiouridine (4sU): 4sU is also readily taken up by cells and converted to 4-thiouridine triphosphate (4sUTP). The defining feature of 4sU is the substitution of the oxygen at the 4-position with a sulfur atom. This thiol group does not typically interfere with RNA polymerase activity at standard labeling concentrations and allows for specific chemical modification for downstream applications.
Performance and Applications in RNA Dynamics Studies
The distinct properties of 5-FU and 4sU dictate their suitability for different types of RNA dynamics studies.
-
This compound (5-FU): Due to its significant perturbation of cellular processes, particularly ribosome biogenesis, 5-FU is not ideal for studies aiming to monitor RNA dynamics under unperturbed conditions. However, its incorporation into RNA can be exploited for specific applications. The Flura-seq method utilizes the expression of cytosine deaminase (CD) in target cells, which converts the non-toxic precursor 5-fluorocytosine (B48100) (5-FC) into 5-FU, leading to cell-specific labeling of nascent RNA.[4][19][5][6] The 5-FU-labeled RNA can then be immunoprecipitated for sequencing. This is a powerful technique for analyzing the transcriptome of rare cell populations in vivo.
-
4-thiouridine (4sU): 4sU is the more versatile and widely used reagent for general RNA dynamics studies. Its incorporation is considered minimally perturbing at optimal concentrations and labeling times. It is compatible with a range of downstream applications:
-
Biotinylation and Purification: The thiol group in 4sU can be biotinylated, allowing for the specific capture of newly synthesized RNA on streptavidin-coated beads. This separates nascent RNA from pre-existing RNA for subsequent analysis.
-
Nucleotide Conversion Sequencing: Methods like SLAM-seq and TUC-seq utilize chemical modification of the sulfur atom in incorporated 4sU, which leads to a T-to-C conversion during reverse transcription.[7][8][9][10][11][12][13] This allows for the identification of newly synthesized transcripts directly from sequencing data without the need for physical separation, enabling more precise quantification of RNA synthesis and decay rates.
-
Cytotoxicity and Perturbation of RNA Metabolism
A critical consideration when using nucleoside analogs is their potential to perturb the biological processes being studied.
-
This compound (5-FU): The cytotoxic effects of 5-FU are well-established and are a direct consequence of its incorporation into RNA.[1][3][20] Even at concentrations used for labeling in Flura-seq, it can induce a cellular stress response. Its profound impact on rRNA processing makes it unsuitable for studying the dynamics of most RNA species under physiological conditions.
-
4-thiouridine (4sU): While generally less cytotoxic than 5-FU at concentrations used for labeling, 4sU is not without its own potential for perturbation. At high concentrations (>50-100 µM) or with long exposure times, 4sU can inhibit rRNA synthesis and induce a nucleolar stress response.[2] There is also evidence that 4sU incorporation can affect pre-mRNA splicing, particularly for introns with weak splice sites.[14][18][15] Therefore, it is crucial to optimize labeling conditions for each cell type and experimental goal.
| Parameter | This compound | 4-Thiouridine |
| Effect on rRNA Production | Primarily inhibits processing of 47S pre-rRNA.[2] | Inhibits both production and processing of 47S pre-rRNA at high concentrations.[2] |
| Effect on Splicing | Can cause splicing defects. | Can decrease splicing efficiency, especially for introns with weak splice sites.[14][18][15] |
| Induction of Cellular Stress | A primary mechanism of action, leading to apoptosis.[16] | Can induce a p53-dependent stress response at high concentrations.[2] |
Experimental Protocols
Protocol 1: General 4sU-Tagging for RNA Dynamics (4sU-seq)
This protocol is adapted from established methods for labeling nascent RNA with 4sU for subsequent purification and sequencing.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%).
-
Add 4sU to the culture medium at a final concentration of 100-500 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubate for the desired labeling period (e.g., 15-60 minutes for synthesis rate measurements, or longer for decay studies followed by a chase).
-
-
RNA Isolation:
-
Harvest cells and lyse them using a TRIzol-based reagent.
-
Isolate total RNA according to the manufacturer's protocol.
-
-
Biotinylation of 4sU-labeled RNA:
-
Resuspend total RNA in a suitable buffer (e.g., Tris-HCl, EDTA).
-
Add Biotin-HPDP to a final concentration of 1 mg/mL.
-
Incubate for 1.5-2 hours at room temperature with rotation.
-
Remove unincorporated biotin by chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
-
Purification of Biotinylated RNA:
-
Resuspend the biotinylated RNA in a binding buffer.
-
Incubate with streptavidin-coated magnetic beads to capture the nascent RNA.
-
Wash the beads extensively to remove unlabeled, pre-existing RNA.
-
Elute the purified nascent RNA from the beads.
-
-
Downstream Analysis:
-
The purified nascent RNA can be used for RT-qPCR, microarray analysis, or library preparation for next-generation sequencing.
-
Protocol 2: Cell-Specific RNA Labeling with 5-Fluorocytosine (Flura-seq)
This protocol is a summary of the Flura-seq method for labeling RNA in specific cell populations.
-
Cell Preparation:
-
Transduce the target cell population with a vector expressing cytosine deaminase (CD) and uracil (B121893) phosphoribosyltransferase (UPRT).
-
-
In Vivo or In Vitro Labeling:
-
Administer the non-toxic precursor 5-fluorocytosine (5-FC) to the animal model or add it to the co-culture system.
-
The CD-expressing cells will convert 5-FC to 5-FU, which is then incorporated into nascent RNA.
-
-
RNA Isolation:
-
Isolate total RNA from the tissue or cell mixture.
-
-
Immunoprecipitation of 5-FU-labeled RNA:
-
Fragment the total RNA.
-
Incubate the fragmented RNA with an anti-BrdU antibody, which cross-reacts with 5-FU.
-
Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the 5-FU-labeled RNA.
-
-
Downstream Analysis:
-
Prepare a sequencing library from the immunoprecipitated RNA for transcriptome analysis of the target cell population.
-
Conclusion
4-thiouridine and this compound are both valuable tools for probing RNA metabolism, but their applications are largely distinct.
4-thiouridine (4sU) is the current standard for general-purpose studies of RNA dynamics. Its relatively low toxicity at optimal concentrations and its compatibility with robust purification and sequencing methods like SLAM-seq make it the preferred choice for measuring RNA synthesis, processing, and decay rates in a wide range of biological contexts.
This compound (5-FU) , while a powerful tool, is more of a specialist's instrument in the context of RNA dynamics research. Its inherent cytotoxicity and profound impact on rRNA biogenesis make it unsuitable for monitoring unperturbed RNA metabolism. However, when coupled with a cell-specific delivery system as in Flura-seq , it offers an unparalleled ability to profile the transcriptome of rare cell populations within a complex in vivo environment.
The choice between 5-FU and 4sU should be guided by the specific research question. For researchers aiming to understand the fundamental kinetics of RNA in a given system, 4sU is the superior choice. For those seeking to understand the transcriptional landscape of a specific cell type within its native environment, the Flura-seq approach with 5-FU offers a unique and powerful solution.
References
- 1. Effect of 5-fluorouracil combination therapy on RNA processing in human colonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Labeling and Isolation of Fluorouracil Tagged RNA by Cytosine Deaminase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flura-seq identifies organ-specific metabolic adaptations during early metastatic colonization | eLife [elifesciences.org]
- 6. Flura-Seq Identifies In Situ Transcriptomes of Micrometastases [datacatalog.mskcc.org]
- 7. SLAM‐Drop‐seq reveals mRNA kinetic rates throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lexogen.com [lexogen.com]
- 9. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 11. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sequencing cell type-specific transcriptomes with SLAM-ITseq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An RNA damage response network mediates the lethality of 5-FU in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 19. rna-seqblog.com [rna-seqblog.com]
- 20. researchgate.net [researchgate.net]
5-Fluorouridine vs. Bromouridine for Nascent RNA-Seq: A Comparative Guide
In the dynamic field of transcriptomics, the analysis of newly synthesized (nascent) RNA provides a real-time snapshot of gene expression, offering invaluable insights for researchers in basic science and drug development. The selection of the appropriate nucleoside analog for labeling nascent RNA is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used uridine (B1682114) analogs, 5-Fluorouridine (5-FU) and Bromouridine (BrU), for nascent RNA sequencing (RNA-seq), supported by experimental data and detailed protocols.
Performance Comparison: this compound Outshines Bromouridine in Key Aspects
While both 5-FU and BrU are effectively incorporated into newly transcribed RNA, enabling its subsequent isolation and sequencing, emerging evidence highlights significant advantages of this compound, particularly concerning its impact on RNA processing.
A pivotal study directly comparing the effects of these analogs on pre-mRNA splicing revealed a critical difference: pre-mRNA transcripts containing this compound are spliced accurately and efficiently. In stark contrast, transcripts incorporating Bromouridine are not spliced, as they fail to form active splicing complexes. This finding suggests that 5-FU provides a more faithful representation of the nascent transcriptome, as it is less likely to introduce artifacts related to splicing inhibition.
For researchers studying co-transcriptional processes, this is a paramount consideration. The ability of 5-FU to be incorporated without disrupting the intricate machinery of splicing ensures that the sequenced nascent RNA accurately reflects the in vivo state of transcription and processing.
Quantitative Data Summary
The following table summarizes the key comparative data between this compound and Bromouridine for nascent RNA-seq applications.
| Feature | This compound (5-FU) | Bromouridine (BrU) | References |
| Effect on Splicing | Spliced accurately and efficiently | Inhibits splicing; unable to form active splicing complexes | [1] |
| Labeling Method | Typically administered as a precursor (5-Fluorocytosine) in the Flura-seq method, enabling cell-type-specific labeling. | Directly added to cell culture medium. | [2][3],[4][5] |
| Toxicity | Cytotoxicity is a known effect and is linked to its incorporation into RNA, which can induce an RNA damage response. However, the Flura-seq method is described as having a lack of toxicity. | Generally considered less toxic than other analogs like 5-ethynyluridine (B57126) (5-EU) and 4-thiouridine (B1664626) (4sU). Short-term use has minimal effects on cell viability. | [6][7],[4][8][9] |
| Application in specific cell populations | Flura-seq allows for in situ labeling of nascent RNA in rare cell populations. | Generally used for bulk cell populations. | [2][3][10] |
| Incorporation Efficiency | High levels of incorporation into RNA have been reported, often significantly exceeding incorporation into DNA. | Efficiently incorporated into nascent RNA, with Bru-RNA constituting approximately 1% of total RNA. | [11][12],[1] |
Experimental Protocols
Detailed methodologies for nascent RNA labeling and sequencing using this compound (via Flura-seq) and Bromouridine (via Bru-seq) are provided below.
This compound Labeling and Sequencing (Flura-seq)
The Flura-seq method allows for the cell-type-specific labeling of nascent RNA by utilizing the enzyme cytosine deaminase (CD), which converts 5-fluorocytosine (B48100) (5-FC) into 5-fluorouracil (B62378) (5-FU). 5-FU is then endogenously converted to this compound triphosphate (FUTP) and incorporated into RNA.[2]
Experimental Workflow:
Methodology:
-
Vector Transduction: Target cells are transduced with a vector expressing cytosine deaminase (CD). This is often a lentiviral vector for stable expression.
-
Labeling: The transduced cells are exposed to 5-fluorocytosine (5-FC). The duration of labeling can be optimized depending on the experimental goals, with longer incubation times increasing the yield of labeled RNA.[2] For in vivo experiments, 5-FC can be administered systemically.
-
RNA Isolation: Total RNA is extracted from the cells or tissues using a standard method like TRIzol.
-
Immunoprecipitation: The 5-FU labeled RNA is selectively captured from the total RNA pool using an antibody that recognizes 5-FU or BrdU (as some anti-BrdU antibodies cross-react with 5-FU).[2] The antibody is typically conjugated to magnetic beads for ease of separation.
-
Library Preparation and Sequencing: The captured RNA is then used as input for a standard RNA-seq library preparation protocol, followed by high-throughput sequencing.
Bromouridine Labeling and Sequencing (Bru-seq)
Bru-seq is a widely used method for capturing nascent RNA by metabolic labeling with Bromouridine.
Experimental Workflow:
Methodology:
-
Labeling: Cells are incubated in media containing Bromouridine (BrU) for a defined period, typically 30 minutes to 1 hour, to label newly synthesized RNA.[1][5]
-
RNA Isolation: Total RNA is extracted from the cells using a standard method such as TRIzol. A minimum of 5 million cells is often recommended to ensure sufficient yield of Bru-labeled RNA, which constitutes about 1% of the total RNA.[1]
-
Immunoprecipitation: The BrU-labeled RNA is isolated from the total RNA using an anti-BrdU antibody conjugated to magnetic beads.[13][14]
-
Library Preparation and Sequencing: The enriched BrU-labeled RNA is then used for the construction of sequencing libraries, followed by next-generation sequencing.
Logical Relationship: Impact on Splicing
The differential impact of 5-FU and BrU on pre-mRNA splicing represents a critical logical distinction between the two methods.
Conclusion
The choice between this compound and Bromouridine for nascent RNA-seq depends on the specific research question. For studies focused on co-transcriptional processes, particularly splicing, this compound offers a distinct advantage by minimizing perturbations to this fundamental cellular mechanism. The development of the Flura-seq method further enhances the utility of 5-FU by enabling the investigation of nascent transcriptomes in specific, and even rare, cell populations in situ.
While Bromouridine, through methods like Bru-seq, remains a valuable tool for nascent RNA analysis due to its established protocols and lower general toxicity, researchers must consider the potential for splicing inhibition to influence their results. For a more accurate and nuanced understanding of the nascent transcriptome, particularly when investigating RNA processing, this compound emerges as a superior choice.
References
- 1. encodeproject.org [encodeproject.org]
- 2. Labeling and Isolation of Fluorouracil Tagged RNA by Cytosine Deaminase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flura-seq identifies organ-specific metabolic adaptations during early metastatic colonization | eLife [elifesciences.org]
- 4. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA polymerase II transcripts as targets for this compound cytotoxicity: antagonism of this compound actions by alpha-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.ilabsolutions.com [content.ilabsolutions.com]
- 9. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flura-seq identifies organ-specific metabolic adaptations during early metastatic colonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An RNA damage response network mediates the lethality of 5-FU in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bru-Seq [emea.illumina.com]
- 14. Bru-Seq - Enseqlopedia [enseqlopedia.com]
Unraveling Transcriptional Perturbation: A Comparative Guide to 5-Fluorouridine and Its Analogs
For researchers, scientists, and drug development professionals, understanding the precise impact of chemical probes on transcription is paramount. This guide provides an objective comparison of 5-Fluorouridine (5-FUrd) with other commonly used transcriptional inhibitors—5-Bromouridine (BrU), 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), and Actinomycin D. By examining their mechanisms and the quantitative data available, this document serves as a resource for selecting the appropriate tool to investigate transcriptional dynamics.
Executive Summary
The study of transcription, the fundamental process of converting DNA into RNA, often requires the use of chemical inhibitors to dissect its complex machinery. This compound, a uridine (B1682114) analog, is widely utilized for its ability to be incorporated into nascent RNA, leading to a cascade of downstream effects. This guide delves into the nuances of 5-FUrd-mediated transcriptional perturbation and contrasts it with other analogs, providing a framework for experimental design and data interpretation. While direct, side-by-side quantitative comparisons in single studies are not abundant in the current literature, this guide synthesizes available data to offer a comprehensive overview.
Comparative Analysis of Transcriptional Inhibitors
The choice of a transcriptional inhibitor depends on the specific biological question being addressed. The following table summarizes the key characteristics of 5-FUrd and its common alternatives.
| Feature | This compound (5-FUrd) | 5-Bromouridine (BrU) | 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) | Actinomycin D |
| Mechanism of Action | Incorporation into nascent RNA, leading to altered RNA processing, inhibition of pseudouridylation, and impaired ribosome biogenesis.[1][2][3][4][5] | Incorporation into nascent RNA, allowing for immunopurification of labeled transcripts.[5][6] It is considered minimally toxic and useful for pulse-chase experiments.[1] | Inhibits transcription elongation by targeting the positive transcription elongation factor b (P-TEFb) (CDK9/cyclin T1), preventing RNA Polymerase II (Pol II) promoter escape.[7][8][9][10] | Intercalates into DNA at G-C rich regions, physically obstructing the progression of RNA polymerase.[11][12] At low concentrations, it preferentially inhibits RNA Polymerase I.[11] |
| Primary Effect | Perturbation of RNA metabolism and function.[1][2][3][4][5] | Labeling of newly synthesized RNA for downstream analysis.[5][6] | Inhibition of Pol II-mediated transcription elongation.[7][8][9][10] | General inhibition of transcription by all RNA polymerases.[11] |
| Experimental Use | Metabolic labeling to study RNA synthesis and decay, and as a chemotherapeutic agent.[1][13] | Metabolic labeling for pulse-chase experiments (e.g., BRIC-seq) to measure RNA stability.[1][6] | Synchronizing transcription and studying the dynamics of Pol II elongation.[7][8][9][10] | General transcription shut-off experiments to study mRNA stability.[14] |
| Selectivity | Incorporated by all three RNA polymerases. | Incorporated by all three RNA polymerases. | Primarily targets RNA Polymerase II.[8] | Affects all three RNA polymerases, with some dose-dependent selectivity for RNA Pol I.[11] |
| Toxicity | Can be cytotoxic due to its effects on RNA and DNA metabolism.[15] | Considered minimally toxic at typical labeling concentrations.[1] | Can induce DNA damage and apoptosis.[16] | Highly cytotoxic and can induce apoptosis.[17] |
Experimental Data Summary
Quantitative data directly comparing the transcriptional perturbation of these four compounds in a single comprehensive study is limited. However, individual studies provide insights into their potency and effects.
| Compound | Assay | Cell Line | Concentration/IC50 | Observed Effect |
| 5-Fluorouracil (B62378) (5-FU) | Cell Proliferation Assay | Esophageal Squamous Carcinoma Cell Lines (n=25) | IC50 range: 1.00 to 39.81 µM | Inhibition of cell proliferation.[18] |
| 5-FU | Cell Proliferation Assay | Colorectal Cancer Cell Lines | Variable IC50 values depending on MSI status | Microsatellite stable (MSS) lines showed more variable responses than microsatellite instability (MSI) lines.[19] |
| 2'-Deoxy-5-fluorouridine (5-FUdr) | [3H]deoxyuridine incorporation | Murine Thymoma | IC50 = 0.51 nM | Inhibition of DNA synthesis.[20] |
| Actinomycin D | Reporter Gene Assay (NR0B1-Luc) | A673 Ewing Sarcoma | IC50 = 2.8 nM | Preferential inhibition of EWS-FLI1-mediated transcription at low concentrations.[21] |
| Actinomycin D | Reporter Gene Assay (UbC-Renilla) | A673 Ewing Sarcoma | IC50 = 14 nM | General transcriptional inhibition.[21] |
| DRB | Nascent RNA labeling with EU | RPE-1 | 100 µM for 1 hr | Inhibition of transcription.[22] |
Signaling Pathways and Experimental Workflows
This compound Metabolic Activation and Mechanism of Action
5-FUrd, upon entering the cell, is phosphorylated to its active triphosphate form, this compound triphosphate (FUTP). FUTP is then incorporated into RNA by RNA polymerases. This incorporation can disrupt various aspects of RNA metabolism, including pre-mRNA splicing and ribosome biogenesis, ultimately leading to cytotoxicity.
Comparative Mechanisms of Transcriptional Inhibition
The following diagram illustrates the distinct points of intervention for 5-FUrd, DRB, and Actinomycin D in the transcription process.
Experimental Protocols
Global Run-On Sequencing (GRO-seq)
GRO-seq provides a snapshot of the position and density of transcriptionally engaged RNA polymerases across the genome.
Workflow:
Detailed Methodology:
-
Nuclei Isolation: Cells are harvested and lysed in a hypotonic buffer to release nuclei, which are then purified by centrifugation.
-
Nuclear Run-On: Isolated nuclei are incubated in a reaction buffer containing biotin-labeled UTP (Br-UTP) and other nucleotides. Engaged RNA polymerases incorporate Br-UTP into the nascent RNA transcripts.
-
RNA Extraction: The run-on reaction is stopped, and total RNA is extracted from the nuclei.
-
Immunoprecipitation: BrU-labeled nascent RNA is specifically captured using anti-BrdU antibodies conjugated to magnetic beads.
-
Library Preparation: The enriched nascent RNA is fragmented, and sequencing adapters are ligated to the ends. Reverse transcription and PCR amplification are performed to generate a cDNA library.
-
Sequencing: The library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome to map the locations of actively transcribing polymerases.
Precision Run-On Sequencing (PRO-seq)
PRO-seq is a higher-resolution version of GRO-seq that maps the 3' end of nascent transcripts at single-nucleotide resolution.
Workflow:
Detailed Methodology:
-
Cell Permeabilization: Cells are treated with a mild detergent to permeabilize the cell membrane, allowing for the depletion of endogenous nucleotides.
-
Nuclear Run-On: A nuclear run-on reaction is performed in the presence of a single biotin-labeled nucleotide (e.g., Biotin-ATP), which is incorporated at the 3' end of the nascent transcript, effectively stalling the polymerase.
-
RNA Isolation: Nascent biotinylated RNAs are captured on streptavidin-coated magnetic beads.
-
3' Adapter Ligation: A 3' RNA adapter is ligated to the captured RNA.
-
5' Adapter Ligation: The 5' cap is removed, and a 5' RNA adapter is ligated.
-
Reverse Transcription and PCR: The ligated RNA is reverse transcribed, and the resulting cDNA is amplified by PCR.
-
Sequencing: The final library is sequenced.
-
Data Analysis: Reads are aligned to the genome to identify the precise 3' end of the nascent transcripts.
Metabolic Labeling of RNA
This technique involves introducing labeled nucleoside analogs into cell culture, which are then incorporated into newly synthesized RNA.
Workflow:
Detailed Methodology:
-
Pulse with Analog: Cells are incubated with a medium containing the nucleoside analog (e.g., 5-FUrd, BrU) for a defined period (the "pulse").
-
Chase (Optional): For RNA stability measurements, the labeling medium is replaced with a medium containing unlabeled nucleosides (the "chase").
-
RNA Isolation: Total RNA is isolated from the cells at various time points.
-
Enrichment of Labeled RNA: Labeled RNA can be enriched through various methods, such as immunoprecipitation with an antibody against the analog (e.g., anti-BrdU) or chemical methods.
-
Downstream Analysis: The enriched RNA can be analyzed by quantitative reverse transcription PCR (qRT-PCR) for specific transcripts or by high-throughput sequencing (RNA-seq) for transcriptome-wide analysis.
Conclusion
The selection of a transcriptional inhibitor is a critical decision in experimental design. This compound offers a unique tool to probe RNA metabolism and function due to its incorporation into nascent transcripts. In contrast, DRB provides a more specific means to study Pol II elongation, while Actinomycin D acts as a general and potent inhibitor of all transcriptional activity. 5-Bromouridine serves as a valuable, less-toxic alternative for metabolic labeling studies focused on RNA turnover. A thorough understanding of their distinct mechanisms of action, as outlined in this guide, is essential for the accurate interpretation of experimental results and for advancing our knowledge of the intricate process of gene transcription.
References
- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5'-GRO-Seq [illumina.com]
- 3. Transcriptome Analysis of Cells Exposed to Actinomycin D and Nutlin-3a Reveals New Candidate p53-Target Genes and Indicates That CHIR-98014 Is an Important Inhibitor of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Scalable Profiling of Nascent RNA with fastGRO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Evidence that P‐TEFb alleviates the negative effect of DSIF on RNA polymerase II‐dependent transcription in vitro | The EMBO Journal [link.springer.com]
- 10. Transcription Inhibition by DRB Potentiates Recombinational Repair of UV Lesions in Mammalian Cells | PLOS One [journals.plos.org]
- 11. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. struhl.hms.harvard.edu [struhl.hms.harvard.edu]
- 13. Rapid induction of nuclear transcripts and inhibition of intron decay in response to the polymerase II inhibitor DRB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcription inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes DNA damage and triggers homologous recombination repair in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Head-to-Head Battle for Nascent RNA: 5-Fluorouridine vs. 5-Ethynyluridine Incorporation Rates
In the dynamic landscape of molecular biology and drug development, the precise measurement of newly synthesized RNA is paramount. Two key players in this arena are 5-Fluorouridine (5-FU), a well-established chemotherapeutic agent, and 5-Ethynyluridine (B57126) (EU), a powerful research tool for labeling nascent RNA. This guide provides a quantitative comparison of their incorporation rates, delves into the experimental methodologies for their detection, and explores the signaling pathways they influence. This objective analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate tool for their experimental needs.
Quantitative Comparison of Incorporation Rates
This compound (5-FU) , primarily known for its cytotoxic effects, is incorporated into RNA, leading to disruptions in RNA processing and function.[1] Quantitative analyses have been performed in various cancer models. In a murine colon tumor model, the peak incorporation of 5-FU into RNA reached 10 pmol/µg of RNA two hours after administration.[2] In human colorectal cancer patients, the maximal incorporation was observed to be between 1.0 and 1.5 pmol/µg of RNA 24 hours after treatment.[2]
5-Ethynyluridine (EU) is a uridine (B1682114) analog designed for the specific purpose of labeling nascent RNA. Its incorporation allows for subsequent visualization and quantification through a bioorthogonal "click" chemistry reaction.[3] Studies have shown that EU is efficiently incorporated into newly transcribed RNA, with an estimated frequency of one EU molecule for every 35 uridine residues .[3]
The following table summarizes the available quantitative data on the incorporation of 5-FU and EU into RNA.
| Compound | Organism/Cell Type | Dosage/Concentration | Time Point | Incorporation Rate | Citation |
| This compound (5-FU) | Murine Colon Tumor | 80 mg/kg | 2 hours | 10 pmol/µg RNA | [2] |
| This compound (5-FU) | Human Colorectal Cancer | 500 mg/m² | 24 hours | 1.0 - 1.5 pmol/µg RNA | [2] |
| 5-Ethynyluridine (EU) | Cultured 293T cells | 1 mM | 24 hours | 1 in every 35 uridines | [4] |
Experimental Methodologies
The detection and quantification of 5-FU and EU in RNA rely on distinct experimental protocols.
Measuring this compound (5-FU) Incorporation
A common method for quantifying 5-FU incorporation into RNA involves the use of radiolabeled 5-FU, such as [14C]-5-FU.[5][6]
Experimental Protocol: Quantification of 5-FU in RNA using Radiolabeling
-
Cell Culture and Treatment: Culture cells to the desired confluency. Introduce [14C]-5-FU to the culture medium at a specific concentration and for a defined duration.
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard RNA extraction protocol (e.g., Trizol reagent).
-
Quantification: Measure the radioactivity of the isolated RNA using a scintillation counter. The amount of incorporated 5-FU can be calculated based on the specific activity of the [14C]-5-FU.
Another sensitive method for non-radioactive 5-FU quantification is Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Experimental Protocol: Quantification of 5-FU in RNA using GC-MS
-
Cell/Tissue Treatment: Treat cells or organisms with non-radiolabeled 5-FU.
-
RNA Isolation: Extract total RNA from the samples.
-
RNA Digestion: Completely degrade the isolated RNA to its constituent bases.
-
Derivatization: Chemically modify the resulting 5-FU to make it volatile for GC-MS analysis.
-
GC-MS Analysis: Separate and detect the derivatized 5-FU using GC-MS. Quantification is achieved by comparing the signal to a standard curve of known 5-FU concentrations.
Visualizing and Quantifying 5-Ethynyluridine (EU) Incorporation
The detection of EU incorporation is based on the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click" chemistry.[3][7]
Experimental Protocol: EU Labeling and Detection via Click Chemistry
-
Cell Labeling: Incubate cells with EU in the culture medium for a desired period.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100 to allow entry of the detection reagents.
-
Click Reaction: Perform the click reaction by adding a reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor azide), a copper(I) catalyst, and a reducing agent to the fixed and permeabilized cells.[3][8]
-
Imaging and Analysis: Visualize the fluorescently labeled RNA using fluorescence microscopy. The intensity of the fluorescence signal can be quantified to determine the relative amount of EU incorporation.
Signaling Pathways and Cellular Effects
The incorporation of 5-FU and EU into RNA triggers distinct downstream cellular responses.
This compound: A Pathway to Cytotoxicity
The primary mechanism of 5-FU's anticancer activity stems from its incorporation into RNA, which leads to significant cellular stress, particularly affecting ribosome biogenesis.[9] This disruption of RNA synthesis and function can activate various signaling pathways, ultimately leading to apoptosis (programmed cell death). The p53 tumor suppressor pathway is one of the key signaling cascades implicated in the cellular response to 5-FU-induced RNA damage.[1]
5-Ethynyluridine: A Tool for Transcriptional Insight with Potential Caveats
EU is primarily utilized as a benign label to track nascent RNA synthesis and turnover.[3][4] Its incorporation allows for the study of transcriptional dynamics in various biological processes. However, it is crucial to note that some studies have reported potential off-target effects of EU. For instance, in vivo studies in mouse models have shown that EU can induce neurodegeneration.[10] Furthermore, other research suggests that EU may perturb nuclear RNA metabolism.[11] These findings underscore the importance of careful experimental design and control when using EU for RNA labeling.
Conclusion
Both this compound and 5-Ethynyluridine serve as valuable molecules for studying RNA biology, albeit with different primary applications and cellular consequences. 5-FU, a cornerstone of chemotherapy, incorporates into RNA and induces a cytotoxic response, making it a tool for studying drug efficacy and mechanisms of cell death. In contrast, EU is a bioorthogonal label designed for the precise and sensitive detection of newly synthesized RNA, offering a window into the dynamics of transcription. While direct quantitative comparisons of their incorporation rates are challenging to ascertain from current literature, the available data suggests that both are efficiently incorporated into RNA. The choice between these two molecules should be guided by the specific research question, with careful consideration of their distinct mechanisms of action and potential cellular effects.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
A Researcher's Guide to the Immunodetection of 5-Fluorouridine: A Comparative Analysis of Anti-5-Fluorouridine Antibodies
For researchers, scientists, and drug development professionals, the accurate detection of 5-Fluorouridine (5-FUR) is critical for understanding its therapeutic action and cellular incorporation. This guide provides a comparative overview of commercially available antibodies for the immunodetection of this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable antibody for your research needs.
Introduction to this compound Detection
5-Fluorouracil (B62378) (5-FU) is a widely used chemotherapeutic agent that exerts its cytotoxic effects through its various metabolites, including this compound (5-FUR). 5-FUR can be incorporated into RNA, leading to the disruption of RNA synthesis and function. The ability to specifically detect and quantify 5-FUR in biological samples is paramount for pharmacokinetic studies, monitoring treatment efficacy, and elucidating mechanisms of drug resistance. This guide focuses on the validation and comparison of antibodies designed for the immunodetection of this key metabolite.
Performance Comparison of Anti-5-Fluorouridine and Related Antibodies
The following table summarizes the performance characteristics of a commercially available monoclonal antibody raised against a this compound-BSA conjugate, alongside data from published studies on other relevant anti-5-Fluorouracil (5-FU) and anti-5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) antibodies to provide a comparative context for sensitivity and specificity.
| Antibody/Assay | Target Specificity | Application(s) | Sensitivity (IC50 / LOD) | Cross-Reactivity | Reference |
| Monoclonal Antibody (Clone H3-17) | This compound (immunogen), 5-Fluorouracil | ELISA | Data not provided | Data not provided | [1] |
| Monoclonal Antibody-based ELISA | 5-Fluorouracil | ELISA | IC50: 19.5 ng/mL, LOD: 0.5 ng/mL | Tegafur (17.6%), 5-fluoro-2'-deoxyuridine (B1346552) (9.7%), Carmofur (11.2%), No cross-reactivity with cytosine, thymine, uracil.[2] | [2] |
| SERS-based Lateral Flow Immunoassay | 5-Fluorouracil | Immunoassay | IC50: 20.9 pg/mL, LOD: 4.4 pg/mL | Cytosine (<4.5%), Tegafur (<4.5%), Carmofur (<4.5%), No cross-reactivity with nine other related compounds.[3] | [3] |
| Polyclonal Antiserum | FdUMP | Radioimmunoassay | Linear range: 0.1 to 5 pmol | dUMP (~50% displacement at 100-fold excess), Br-dUMP (considerable), No cross-reactivity with 5-FU, uridine, dTMP, dTTP, UTP.[4] | [4] |
Note: IC50 (half-maximal inhibitory concentration) and LOD (limit of detection) are key indicators of assay sensitivity. Lower values indicate higher sensitivity. Cross-reactivity data is crucial for assessing the specificity of the antibody.
Mechanism of 5-Fluorouracil Action and this compound Incorporation
The metabolic pathway of 5-Fluorouracil is complex, leading to the formation of several active metabolites that interfere with DNA and RNA synthesis. The following diagram illustrates the key steps in the activation of 5-FU and the incorporation of this compound triphosphate (FUTP) into RNA.
Caption: Metabolic activation of 5-Fluorouracil and its incorporation into RNA.
Experimental Workflow for Immunodetection
The successful immunodetection of this compound relies on a well-defined experimental workflow. The following diagram outlines the key stages from sample preparation to data analysis for a typical immunofluorescence experiment.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Development of a highly sensitive and specific monoclonal antibody-based ELISA coupled with immuno-affinity extraction for the detection of anticancer drug 5-fluorouracil in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasensitive and Specific Detection of Anticancer Drug 5-Fluorouracil in Blood Samples by a Surface-Enhanced Raman Scattering (SERS)-Based Lateral Flow Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, characterization and application of an antibody against 5-fluoro-2'deoxyuridine-5'monophosphate, the active metabolite of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Fluorouridine and 4-thiouridine on Pre-mRNA Splicing
For Researchers, Scientists, and Drug Development Professionals
The study of pre-mRNA splicing is fundamental to understanding gene expression and its dysregulation in disease. Metabolic labeling with nucleoside analogs is a powerful tool to investigate the dynamics of RNA processing. This guide provides a comparative analysis of two commonly used uridine (B1682114) analogs, 5-Fluorouridine (5-FUrd) and 4-thiouridine (B1664626) (4sU), and their respective impacts on pre-mRNA splicing. This objective comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their specific research questions.
Introduction to Pre-mRNA Splicing and Metabolic Labeling
Pre-mRNA splicing is a critical step in eukaryotic gene expression where non-coding introns are removed from the primary transcript, and the coding exons are ligated together to form mature messenger RNA (mRNA). This process is carried out by a large ribonucleoprotein complex called the spliceosome. Errors in splicing are implicated in a wide range of human diseases, making the spliceosome a key target for therapeutic intervention.
Metabolic labeling with nucleoside analogs allows for the tracking and analysis of newly synthesized RNA. This compound, a fluorinated pyrimidine (B1678525) analog, is a well-known anti-cancer drug that gets incorporated into RNA and can interfere with its metabolism. 4-thiouridine is a photoreactive analog of uridine that is widely used to label and isolate nascent RNA transcripts. Understanding the effects of these analogs on fundamental cellular processes like pre-mRNA splicing is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics.
Comparative Performance: this compound vs. 4-thiouridine
The choice between 5-FUrd and 4sU for studying pre-mRNA splicing depends on the specific experimental goals. While both are uridine analogs, their mechanisms of action and consequences on the splicing machinery differ significantly.
| Feature | This compound (5-FUrd) | 4-thiouridine (4sU) |
| Primary Effect on Splicing | Inhibition of splicing, can lead to the accumulation of pre-mRNA and altered splice site selection.[1] | Decreased splicing efficiency, particularly for introns with weak splice sites.[2][3][4] |
| Mechanism of Action | Incorporation into U2 snRNA, blocking pseudouridylation and inhibiting spliceosome assembly.[5][6] Direct incorporation into pre-mRNA may also play a role.[1] | Incorporation into nascent pre-mRNA, potentially altering RNA structure and interactions with splicing factors.[2][3][4] |
| Concentration Dependence | Effects on splicing are concentration-dependent.[7] | Effects on splicing are dependent on the level of incorporation, which is influenced by concentration and labeling time.[2][3][4] |
| Typical Experimental Concentration | Varies depending on the cell type and experimental design, often in the micromolar range. | 40 μM for 2-24 hours in cell culture is considered tolerable.[2][3][4] |
| Incorporation Rate | Readily incorporated into cellular RNA. | In mammalian cells, 100μM for 24hr or 500μM for 2hr results in a 0.5% to 2.3% median incorporation rate.[3] |
| Off-Target Effects | Can induce a nucleolar stress response and inhibit rRNA processing.[5] | High concentrations (>50μM) and extended exposure can inhibit rRNA synthesis and processing.[2][3][4] |
| Application | Primarily used as a chemotherapeutic agent; its effects on splicing are often studied in the context of its anti-cancer activity. | Widely used as a metabolic label to study nascent RNA transcription, processing, and decay.[8][9] |
Experimental Methodologies
Metabolic Labeling with this compound and Splicing Analysis
This protocol is adapted from studies investigating the in vivo effects of 5-FUrd on pre-mRNA splicing.
1. Cell Culture and 5-FUrd Treatment:
-
Plate cells (e.g., HeLa or KB cells) at a desired density.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM) for a specified period (e.g., 24, 48, or 72 hours).
2. RNA Isolation:
-
Harvest the cells and isolate total RNA using a standard method such as TRIzol reagent or a column-based kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
3. Reverse Transcription and Quantitative PCR (RT-qPCR):
-
Synthesize cDNA from the total RNA using a reverse transcriptase.
-
Design primers that specifically amplify the pre-mRNA (intron-spanning), mRNA (exon-exon junction), and a splicing intermediate (if applicable) of a target gene.
-
Perform qPCR to quantify the levels of each RNA species. A decrease in the mRNA/pre-mRNA ratio with increasing 5-FUrd concentration indicates splicing inhibition.[7]
4. In Vitro Splicing Assay:
-
Synthesize 32P-labeled pre-mRNA transcripts in the presence of UTP and/or FUTP.
-
Perform in vitro splicing reactions using nuclear extracts prepared from untreated cells.
-
Analyze the splicing products by denaturing polyacrylamide gel electrophoresis and autoradiography to detect any abnormal intermediates or products.[1]
Metabolic Labeling with 4sU and Nascent RNA Splicing Analysis
This protocol outlines the general steps for using 4sU to label and analyze newly transcribed RNA.
1. 4sU Labeling of Cells:
-
Plate cells to reach 70-80% confluency.
-
Add 4sU to the culture medium at a final concentration of, for example, 40 μM.
-
Incubate for the desired labeling period (e.g., 2 or 24 hours).[2][3][4]
2. Total RNA Extraction:
-
Harvest cells and extract total RNA using a suitable method.
3. Biotinylation of 4sU-labeled RNA:
-
Biotinylate the thiol group of the incorporated 4sU using a reagent like EZ-Link Biotin-HPDP.
4. Isolation of Nascent RNA:
-
Use streptavidin-coated magnetic beads to specifically capture the biotinylated, 4sU-labeled RNA.
-
Elute the captured nascent RNA from the beads.
5. Splicing Analysis:
-
Analyze the splicing patterns of specific genes in the nascent RNA fraction using RT-PCR, RT-qPCR, or RNA sequencing (RNA-Seq).
-
For RT-PCR, primers flanking an alternative splicing event can be used to visualize changes in isoform ratios.
-
For RNA-Seq, bioinformatic pipelines can be used to quantify changes in exon inclusion/exclusion and identify alternative splicing events on a global scale.
Visualizing the Impact on Splicing
Workflow for Analyzing the Impact of 5-FUrd and 4sU on Pre-mRNA Splicing
Caption: Experimental workflows for studying the effects of 5-FUrd and 4sU on splicing.
Differential Mechanisms of Splicing Inhibition
Caption: Contrasting mechanisms of splicing interference by 5-FUrd and 4sU.
Conclusion
Both this compound and 4-thiouridine serve as valuable tools for investigating RNA biology, yet their effects on pre-mRNA splicing are distinct. 5-FUrd acts as a potent inhibitor of splicing, primarily by disrupting the function of the core spliceosomal machinery. In contrast, 4sU, when used at appropriate concentrations, has a more subtle effect, leading to a decrease in splicing efficiency, particularly for less robust splicing events.
For researchers aiming to study the consequences of global splicing inhibition or to screen for compounds that modulate splicing, 5-FUrd can serve as a useful positive control. However, for those interested in tracking the kinetics of nascent RNA processing with minimal perturbation to the splicing process itself, 4sU is the more appropriate choice. Careful consideration of the experimental goals and the potential artifacts introduced by each analog is paramount for obtaining reliable and interpretable results. This guide provides the foundational knowledge for making an informed decision in the design of experiments to probe the intricate process of pre-mRNA splicing.
References
- 1. 5-Fluorouracil substitution alters pre-mRNA splicing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of 5-fluorouracil into U2 snRNA blocks pseudouridylation and pre-mRNA splicing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil alters dihydrofolate reductase pre-mRNA splicing as determined by quantitative polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nascent RNA 4sU labelling and enrichment [protocols.io]
Evaluating the Stability of 5-Fluorouridine-Labeled RNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Fluorouridine (5-FU) as an RNA labeling agent, focusing on the stability of the resulting labeled RNA. We will objectively compare its performance with common alternatives and provide supporting experimental data and protocols to aid in the design and interpretation of your research.
Introduction to RNA Labeling and Stability
The study of RNA metabolism, including synthesis and decay rates, is crucial for understanding gene regulation. Metabolic labeling with nucleoside analogs that are incorporated into newly transcribed RNA is a powerful tool for these investigations. This compound (5-FU), a drug primarily used in chemotherapy, is readily incorporated into RNA. However, its significant biological effects raise questions about its utility as a non-perturbative label for studying RNA stability compared to other widely used analogs like 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (5-EU). This guide will delve into the stability of 5-FU-labeled RNA and compare it with these alternatives.
Data Presentation: Comparison of RNA Labeling Analogs
| Feature | This compound (5-FU) | 4-thiouridine (4sU) | 5-ethynyluridine (5-EU) |
| Mechanism of Incorporation | Converted to this compound triphosphate (FUTP) and incorporated into nascent RNA by RNA polymerases. | Converted to 4-thiouridine triphosphate (s4UTP) and incorporated into nascent RNA. | Converted to 5-ethynyluridine triphosphate (EUTP) and incorporated into nascent RNA. |
| Reported Effects on RNA Stability | Incorporation of 5-FU into RNA, particularly ribosomal RNA (rRNA), can disrupt RNA processing and maturation, leading to an RNA damage response. This can trigger degradation of the labeled RNA, thus altering its apparent stability. | Generally considered to have minimal impact on RNA stability at concentrations typically used for labeling. | Considered to have minimal impact on RNA stability, allowing for the study of natural decay rates. |
| Cytotoxicity | High. As a chemotherapeutic agent, 5-FU is designed to be cytotoxic, primarily by interfering with both DNA and RNA metabolism. | Low at concentrations typically used for labeling (<100 µM). However, higher concentrations can be cytotoxic and may trigger a nucleolar stress response. | Low at typical labeling concentrations. |
| Detection/Purification Method | Immunoprecipitation with anti-BrdU/5-FU antibodies. | Biotinylation of the thiol group followed by streptavidin-based purification. | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") for biotinylation, followed by streptavidin-based purification. |
| Primary Application in RNA Biology | Primarily used as a therapeutic to induce RNA damage and cytotoxicity in cancer cells. Its use as a simple metabolic label is limited by its perturbative nature. | Widely used for pulse-chase experiments to determine RNA half-lives (RNA decay rates) due to its relatively non-perturbative nature. | Commonly used for labeling and visualizing newly synthesized RNA, and for pulse-chase experiments to measure RNA decay rates. |
Experimental Protocols
General Workflow for Assessing RNA Stability using Metabolic Labeling
This protocol provides a general framework for a pulse-chase experiment to measure RNA stability. Specific concentrations and incubation times will need to be optimized for your cell type and experimental goals.
Quantification of 5-FU-labeled RNA by qRT-PCR
This protocol details the quantification of a specific 5-FU-labeled RNA transcript at different time points after a pulse-chase experiment.
Materials:
-
Total RNA isolated from each time point of the pulse-chase experiment.
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
Gene-specific primers for the RNA of interest and a stable reference gene.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Real-time PCR instrument.
Procedure:
-
cDNA Synthesis:
-
Treat an equal amount of total RNA from each time point with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA using a reverse transcription kit according to the manufacturer's instructions. Use a mix of random hexamers and oligo(dT) primers for comprehensive cDNA synthesis.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare qPCR reactions for your gene of interest and a stable reference gene (e.g., GAPDH, ACTB). Each reaction should include the appropriate master mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR using a standard cycling program. Include a melt curve analysis at the end if using SYBR Green to ensure product specificity.
-
-
Data Analysis:
-
Determine the Ct (cycle threshold) values for your gene of interest and the reference gene at each time point.
-
Normalize the Ct value of your gene of interest to the reference gene for each time point (ΔCt = Ctgene of interest - Ctreference gene).
-
Calculate the relative amount of your target RNA at each time point relative to the 0-hour time point using the 2-ΔΔCt method.
-
Plot the relative RNA amount against time and fit the data to a one-phase exponential decay curve to calculate the half-life (t1/2).
-
Signaling Pathway and Logical Relationships
Impact of 5-FU Incorporation on RNA Fate
The incorporation of 5-FU into RNA, particularly rRNA, triggers a cascade of events that ultimately impacts cell fate. This is a key reason why 5-FU is not an ideal non-perturbative label for studying RNA stability.
Conclusion
While this compound is readily incorporated into RNA, its significant perturbation of RNA processing, stability, and overall cellular health makes it a challenging choice for accurately measuring the intrinsic decay rates of RNA molecules. For studies where minimizing cellular disruption is paramount, alternative labeling reagents such as 4-thiouridine and 5-ethynyluridine are recommended. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions about the most appropriate tools for their investigations into RNA dynamics.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 5-Fluorouridine
Essential guidelines for the safe handling and disposal of 5-Fluorouridine, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, especially when handling potent cytotoxic agents like this compound. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring operational integrity and regulatory compliance.
Immediate Safety and Handling Protocols
Before commencing any procedure involving this compound, it is crucial to be fully aware of its hazardous nature. It is classified as toxic if swallowed and is suspected of causing cancer.[1] Therefore, stringent safety measures must be implemented to minimize exposure risks.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:
-
Gloves: Double gloving with nitrile or latex gloves is recommended.[2] Gloves must be inspected before use and disposed of as contaminated waste after handling the material.[3]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.[2]
-
Lab Coat: A lab coat, suit, or scrubs should be worn to protect the skin.[2] Contaminated clothing should be discarded as hazardous waste.[2]
-
Respiratory Protection: If engineering controls like a fume hood are unavailable or insufficient, an N100 respirator should be used.[2]
Engineering Controls:
-
All handling of this compound powder should be conducted in a certified chemical fume hood.[2][4]
-
For solutions, a chemical fume hood or a Class II, B2 Biosafety Cabinet should be used, especially if there is a risk of aerosolization.[2]
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be managed through an approved hazardous waste program.[1][5] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[4][5]
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including unused this compound, contaminated gloves, absorbent pads, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][6][7]
-
Liquid Waste: Waste streams containing this compound are not to be disposed of in sinks.[4] They should be collected in appropriate, sealed containers for hazardous chemical waste.
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated sharps container.[5][8]
Decontamination of Work Surfaces:
-
Following any work with this compound, the work area must be decontaminated.
-
Clean the area with soap and water.[4] Some procedures recommend an initial cleaning with water, followed by a soap and water wash.[4]
-
For spills, after absorbing the material, the area should be thoroughly cleaned.
Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate all non-essential personnel from the area.[7]
-
Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[6][9]
-
For liquid spills, cover with absorbent material, collect, and place in a sealed container for hazardous waste disposal.[1]
-
After the bulk of the spill is removed, decontaminate the area as described above.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.
Quantitative Data Summary
At present, publicly available safety data sheets and handling guidelines do not specify quantitative concentration limits for the disposal of this compound. The prevailing guideline is that any material contaminated with this compound should be treated as hazardous waste, regardless of concentration.
Experimental Protocols
The procedures outlined in this document are derived from established safety protocols for handling cytotoxic and hazardous chemicals in a laboratory setting. These are not experimental protocols in a research context but are procedural steps for ensuring safety and compliance. For specific institutional procedures, always consult your organization's Environmental Health and Safety (EHS) department.[5]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. research.uga.edu [research.uga.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. nj.gov [nj.gov]
- 8. umdearborn.edu [umdearborn.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling 5-Fluorouridine
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling 5-Fluorouridine. Adherence to these procedures is vital for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to its hazardous nature, including potential carcinogenicity and reproductive toxicity, a comprehensive PPE strategy is mandatory when handling this compound.[1][2][3] Engineering controls, such as a chemical fume hood or a Class II, Type B biological safety cabinet, should always be the primary means of exposure control.[4][5]
The following PPE is required to supplement engineering controls:
-
Gloves : Double gloving with chemotherapy-rated nitrile or latex gloves is required.[4][6] The outer glove should be worn over the gown cuff, and gloves must be changed frequently or immediately if they become contaminated or damaged.[6][7]
-
Eye and Face Protection : ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[8][9] A face shield should be worn in situations where there is a risk of splashing.[6][10]
-
Body Protection : A disposable, impervious gown or a dedicated lab coat is necessary to prevent skin contact.[4][6] If a lab coat is used, it should be laundered by a specialized service. Contaminated garments must be disposed of as hazardous waste.[4][5]
-
Respiratory Protection : If there's a potential for generating dust or aerosols and engineering controls are unavailable or insufficient, a NIOSH-approved N100 respirator is required.[4][6]
-
Foot Protection : Closed-toe shoes must be worn at all times in the laboratory.[4]
Quantitative Data on Protective Equipment
| Parameter | Specification | Concentration Tested | Source(s) |
| Glove Type | Chemotherapy-rated Nitrile | 50.0 mg/ml | [6] |
| Glove Permeation | No breakthrough for up to 240 minutes | 50.0 mg/ml | [6] |
| Glove Thickness | 5.9 mil (fingertip) | N/A | [6] |
| Respiratory Filter | N100 Particulate Filter | N/A | [4][6] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps for the safe handling of this compound from preparation to post-handling cleanup.
A. Preparation and Handling
-
Designated Area : All weighing, reconstitution, and handling of this compound powder must occur within a certified chemical fume hood.[4][7] Solutions may be handled in a fume hood or a biological safety cabinet.[4]
-
Surface Protection : Line the work surface with a plastic-backed absorbent pad. This should be changed after each procedure or in the event of a spill.[7]
-
Donning PPE : Before handling the chemical, put on all required PPE in the following order: impervious gown, N100 respirator (if needed), face shield or goggles, and two pairs of chemotherapy-rated gloves.
-
Transport : Always transport this compound in a clearly labeled, sealed, and shatter-resistant secondary container.[7]
-
Avoid Contamination : Do not eat, drink, or smoke in areas where this compound is handled.[9][11] Wash hands and arms thoroughly with soap and water immediately after the procedure is complete and before leaving the lab.[7][8]
B. Decontamination and Disposal Plan
-
Surface Decontamination : After each use, decontaminate the work area by cleaning surfaces with water and detergent, followed by a thorough rinsing.[7]
-
Waste Segregation : All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.[4][12] Do not dispose of this waste down the sink or in the regular trash.[8][12]
-
Trace Waste : Items with minimal contamination (e.g., used gloves, absorbent pads, gowns) should be placed in designated yellow chemotherapy waste containers for incineration.[10]
-
Bulk Waste : Grossly contaminated items, expired or unused this compound, and materials from spill cleanups are considered bulk hazardous waste. This must be collected in a black, RCRA-rated hazardous waste container.[10][12] The container must be kept closed except when adding waste.[7][12]
-
Sharps : All needles and syringes must be disposed of in an appropriately labeled, puncture-proof sharps container.[7][12]
-
Empty Vials : Empty stock vials should be triple-rinsed with water. The rinsate must be collected as hazardous waste. After rinsing, deface the label and dispose of the vial in a cardboard box.[7][12]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
A. Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][4] |
| Inhalation | Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4][8] |
B. Spill Response Workflow
In the event of a spill, follow the established workflow to ensure safety and proper cleanup.
Caption: Workflow for this compound Spill Response.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Working safely with hazardous drugs: Fluorouracil - Massachusetts Nurses Association [massnurses.org]
- 3. duchefa-biochemie.com [duchefa-biochemie.com]
- 4. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 5. nj.gov [nj.gov]
- 6. halyardhealth.com [halyardhealth.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. research.uga.edu [research.uga.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. umdearborn.edu [umdearborn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
